Product packaging for Calcium nonanoate(Cat. No.:CAS No. 29813-38-5)

Calcium nonanoate

Cat. No.: B13772541
CAS No.: 29813-38-5
M. Wt: 354.5 g/mol
InChI Key: QSSGIYRIEKPVTG-UHFFFAOYSA-L
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Description

Calcium nonanoate is a useful research compound. Its molecular formula is C18H34CaO4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34CaO4 B13772541 Calcium nonanoate CAS No. 29813-38-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29813-38-5

Molecular Formula

C18H34CaO4

Molecular Weight

354.5 g/mol

IUPAC Name

calcium;nonanoate

InChI

InChI=1S/2C9H18O2.Ca/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2

InChI Key

QSSGIYRIEKPVTG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ca+2]

Related CAS

112-05-0 (Parent)

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of calcium nonanoate?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Calcium Nonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, also known by its synonym calcium pelargonate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and established experimental methodologies.

Core Chemical and Physical Properties

This compound is the calcium salt of nonanoic acid. It consists of a calcium cation bonded to two nonanoate anions.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueCitations
Molecular Formula C18H34CaO4[1][2]
Molecular Weight 354.538 g/mol [1][2]
Melting Point 216 °C (may decompose)[1][3]
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., alcohols, ethers), chloroform, and DMSO. Limited solubility in acetone and insoluble in benzene (inferred from calcium decanoate).[3][4]
CAS Number 29813-38-5[2][5][6]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized through a neutralization reaction between nonanoic acid and a calcium base, or via a double displacement reaction.

Experimental Protocol: Synthesis of this compound via Neutralization

  • Reactant Preparation: Dissolve nonanoic acid in a suitable solvent, such as ethanol. In a separate vessel, create a suspension of calcium hydroxide in the same solvent.

  • Reaction: Slowly add the nonanoic acid solution to the calcium hydroxide suspension while stirring continuously. The reaction is typically carried out at an elevated temperature (e.g., reflux) to ensure completion. The stoichiometry requires a 2:1 molar ratio of nonanoic acid to calcium hydroxide.

  • Precipitation and Isolation: As the reaction proceeds, this compound will precipitate out of the solution. After the reaction is complete, the mixture is cooled to room temperature to maximize precipitation.

  • Purification: The precipitate is collected by filtration and washed with the solvent to remove any unreacted starting materials.

  • Drying: The purified this compound is then dried in an oven at a controlled temperature to remove any residual solvent.

A generalized workflow for the synthesis of calcium salts of fatty acids is depicted below.

G General Synthesis Workflow for Calcium Carboxylates cluster_reactants Reactants cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_product Final Product A Carboxylic Acid (e.g., Nonanoic Acid) C Mixing in Solvent (e.g., Ethanol) A->C B Calcium Source (e.g., Ca(OH)2, CaO) B->C D Heating/Reflux C->D E Precipitation D->E F Filtration E->F G Washing F->G H Drying G->H I Calcium Carboxylate (e.g., this compound) H->I

Caption: General workflow for the synthesis of calcium carboxylates.

Reactivity and Decomposition

This compound is a stable compound under standard conditions.[7] At elevated temperatures, it undergoes thermal decomposition. The primary decomposition products are a ketone (in this case, 9-heptadecanone) and calcium carbonate. This is a common decomposition pathway for calcium salts of carboxylic acids.[8]

Experimental Protocol: Thermal Decomposition Analysis

  • Instrumentation: A thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is used to study the thermal decomposition.

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in an inert crucible (e.g., alumina).

  • Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The weight loss of the sample (TGA) and the heat flow (DSC) are recorded as a function of temperature.

  • Product Analysis: The gaseous decomposition products can be analyzed using a coupled mass spectrometer or Fourier-transform infrared spectrometer. The solid residue can be analyzed by techniques such as X-ray diffraction to confirm the presence of calcium carbonate.

The logical pathway for the thermal decomposition of this compound is illustrated below.

G Thermal Decomposition Pathway of this compound A This compound (C18H34CaO4) B Heat (Δ) A->B C 9-Heptadecanone (C17H34O) B->C D Calcium Carbonate (CaCO3) B->D

Caption: Thermal decomposition pathway of this compound.

Safety and Handling

While specific safety data for this compound is limited, information from related calcium carboxylates suggests that it should be handled with care. It may cause skin and eye irritation upon contact. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, are recommended. Store in a cool, dry, and well-ventilated area away from strong acids.

References

Calcium Nonanoate: A Technical Overview of Chemical Identifiers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential chemical identification information for Calcium Nonanoate, focusing on its CAS number and associated synonyms. This information is fundamental for researchers, scientists, and professionals involved in drug development and chemical research to ensure accurate identification and sourcing of this compound.

Chemical Identification

CAS Number: 29813-38-5[1][2]

The unique Chemical Abstracts Service (CAS) registry number for this compound is 29813-38-5. This identifier is crucial for unambiguous identification in databases, regulatory submissions, and procurement.

Synonyms

This compound is known by several synonyms, which are often based on its constituent parts: the calcium ion and nonanoic acid (also known as pelargonic acid). Understanding these synonyms is vital for comprehensive literature and database searches.

Synonym CategorySynonym
IUPAC Name calcium nonan-1-oate[1]
Common Name This compound[1][2]
Systematic Names Calcium dinonanoate[1]
Nonanoic acid, calcium salt[1]
Nonanoic acid, calcium salt (2:1)[2]
Derived from Acid Name CALCIUMPELARGONATE[1]
Pelargonic acid calcium salt[1]
Other Identifiers Einecs 249-873-1[1]

Note: Nonanoic acid itself has synonyms such as pelargonic acid, and its corresponding anion, nonanoate, is also referred to as pelargonate, nonoate, or nonylate.[3]

Chemical Structure and Formation

This compound is the calcium salt of nonanoic acid. It is formed by the reaction of two equivalents of nonanoic acid with one equivalent of a calcium base. The resulting structure consists of one calcium ion (Ca²⁺) and two nonanoate anions (CH₃(CH₂)₇COO⁻).

G cluster_reactants Reactants cluster_product Product Nonanoic Acid 1 Nonanoic Acid This compound This compound Nonanoic Acid 1->this compound + Nonanoic Acid 2 Nonanoic Acid Nonanoic Acid 2->this compound + Calcium Ion Calcium Ion (Ca²⁺) Calcium Ion->this compound forms

Logical relationship for the formation of this compound.

Disclaimer: This document focuses on the chemical identifiers of this compound. The user's request for an in-depth technical guide, including experimental protocols and quantitative data, would necessitate a comprehensive literature review beyond the scope of this initial query.

References

A Technical Guide to the Physical Properties of Research-Grade Calcium Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of research-grade calcium nonanoate. The information is compiled to assist researchers and professionals in understanding the fundamental characteristics of this compound for application in scientific research and development.

This compound, also known as calcium pelargonate, is the calcium salt of nonanoic acid.[1][2] As a metallic soap, its physicochemical properties are determined by the nature of the calcium ion and the nine-carbon straight-chain nonanoate group.[3] It belongs to the broader class of metal carboxylates, which have diverse applications.

General and Chemical Properties

The fundamental chemical identifiers and properties of this compound are summarized below.

PropertyValueSource
Synonyms Calcium pelargonate, Calcium dinonanoate, Nonanoic acid, calcium salt[1][2]
CAS Number 29813-38-5[2][4]
Molecular Formula C₁₈H₃₄CaO₄[1]
Molecular Weight 354.54 g/mol [1][5]
Appearance Off-white solid[6]

Thermophysical Properties

The thermal behavior of this compound is a critical parameter for its handling and application. It is important to note that, like many metallic soaps of saturated carboxylic acids, it may undergo decomposition upon heating rather than exhibiting a sharp melting point.[3][7] There is a notable discrepancy in the reported melting point values in the available literature, which may be attributable to differences in purity or crystalline form.

PropertyValueSource
Melting Point 216 °C[1]
74 - 77 °C[6]
Boiling Point Not Available (Likely decomposes)
Decomposition Metallic soaps may carbonize on heating without melting.[3]

Solubility Profile

The solubility of metallic soaps is largely dictated by the long hydrocarbon chains of the fatty acid component.

SolventSolubilitySource
Water Generally insoluble.[3][8]
Organic Solvents Generally soluble, particularly in non-polar organic solvents.[3][8]
Parent Acid (Nonanoic Acid) Solubility Soluble in most organic solvents such as ethanol, ether, and chloroform; poorly soluble in water (0.3 g/L).[9][10][11]

Experimental Protocols for Characterization

The determination of the physical properties of research-grade this compound involves several standard analytical techniques.

4.1 Synthesis via Metathesis (Double Decomposition) A common method for preparing metallic soaps is through a precipitation reaction in an aqueous or alcoholic solution.[12]

  • Preparation of Sodium Nonanoate: Nonanoic acid is dissolved in hot ethanol and treated with a stoichiometric amount of sodium hydroxide solution to form sodium nonanoate.

  • Precipitation: A solution of a soluble calcium salt, such as calcium chloride (CaCl₂), is slowly added to the sodium nonanoate solution with continuous stirring.

  • Isolation: The precipitated this compound is then isolated by filtration.

  • Purification: The product is washed with hot water to remove any soluble impurities and then dried thoroughly.

4.2 Thermal Analysis via Differential Scanning Calorimetry (DSC) DSC is employed to determine the thermal properties, such as melting point and decomposition temperature.[7][13]

  • Sample Preparation: A small, precisely weighed sample of this compound is placed in an aluminum pan.

  • Analysis: The sample pan and an empty reference pan are heated at a controlled rate in an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature. Endothermic events, like melting, and exothermic events, like decomposition, are recorded.

4.3 Structural Analysis via X-Ray Diffraction (XRD) XRD is used to analyze the crystalline structure of the solid material.[13][14]

  • Sample Preparation: A fine powder of the this compound is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

  • Analysis: The diffraction pattern of scattered X-rays is collected. The positions and intensities of the diffraction peaks are unique to the crystalline structure of the compound, allowing for phase identification and analysis of lattice parameters.

Visualizations

5.1 Logical Classification of this compound The following diagram illustrates the classification of this compound within the hierarchy of chemical compounds.

G cluster_0 Chemical Compound Classes Compound Chemical Compound Salt Salt Compound->Salt MetallicSoap Metallic Soap Salt->MetallicSoap CaNonanoate This compound MetallicSoap->CaNonanoate FattyAcid Fatty Acid MetallicSoap->FattyAcid formed from Metal Metal MetallicSoap->Metal formed from NonanoicAcid Nonanoic Acid CaNonanoate->NonanoicAcid contains Calcium Calcium CaNonanoate->Calcium contains FattyAcid->NonanoicAcid Metal->Calcium

Caption: Hierarchical classification of this compound.

5.2 Experimental Workflow for Synthesis and Characterization This diagram outlines the typical laboratory workflow for the synthesis and subsequent physical characterization of this compound.

G Start Reactants (Sodium Nonanoate + Calcium Chloride) Synthesis Synthesis (Metathesis Reaction) Start->Synthesis Filtration Filtration & Washing Synthesis->Filtration Drying Drying Filtration->Drying Product Final Product (this compound) Drying->Product Characterization Physical Characterization Product->Characterization DSC DSC (Thermal Analysis) Characterization->DSC XRD XRD (Crystal Structure) Characterization->XRD Solubility Solubility Tests Characterization->Solubility

Caption: Synthesis and characterization workflow for this compound.

References

Technical Guide: Synthesis of Calcium Nonanoate from Nonanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, and its salts have applications in various industries, including agriculture and manufacturing.[1] In the pharmaceutical sector, calcium salts of fatty acids can be utilized as excipients, lubricants, or as part of drug delivery systems.[2] Calcium nonanoate, the calcium salt of nonanoic acid, is a compound of interest for its potential formulation and therapeutic applications. This guide details the chemical synthesis of this compound from nonanoic acid, providing a practical foundation for its laboratory-scale preparation.

Synthesis of this compound

The synthesis of this compound is achieved through the neutralization reaction of nonanoic acid with a calcium base, such as calcium hydroxide or calcium oxide. The general reaction is as follows:

2CH₃(CH₂)₇COOH + Ca(OH)₂ → [CH₃(CH₂)₇COO]₂Ca + 2H₂O

This reaction is typically carried out in the presence of water, which facilitates the dissolution of the calcium base and the subsequent reaction with the fatty acid.

Experimental Protocol

The following protocol is adapted from established methods for the synthesis of calcium salts of similar fatty acids.[3][4][5]

Materials:

  • Nonanoic acid (≥99.5% purity)[6]

  • Calcium hydroxide (Ca(OH)₂) or Calcium oxide (CaO)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add nonanoic acid.

  • Addition of Calcium Base: Slowly add calcium hydroxide or calcium oxide to the nonanoic acid. A molar ratio of approximately 2:1 of nonanoic acid to calcium base is recommended. For syntheses using calcium oxide, a slight excess of the base may be beneficial.[5]

  • Addition of Water: Add deionized water to the mixture. The amount of water can vary, but typically ranges from 2 to 5 equivalents relative to the calcium base.[4][5]

  • Reaction: Heat the mixture with continuous stirring. The reaction temperature can be maintained between 80°C and 100°C. The reaction is typically carried out for a period of 2 to 5 hours.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid this compound product can be isolated by filtration using a Buchner funnel.

  • Washing: Wash the filtered product with deionized water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature of 60-80°C until a constant weight is achieved.

Process Flow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Final Product nonanoic_acid Nonanoic Acid mixing Mixing in Reaction Vessel nonanoic_acid->mixing calcium_base Calcium Hydroxide or Calcium Oxide calcium_base->mixing water Water water->mixing heating Heating and Stirring (80-100°C, 2-5h) mixing->heating cooling Cooling to Room Temperature heating->cooling filtration Filtration cooling->filtration washing Washing with Deionized Water filtration->washing drying Drying in Vacuum Oven (60-80°C) washing->drying calcium_nonanoate This compound drying->calcium_nonanoate

Caption: Workflow for the Synthesis of this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is limited in the available literature. However, data from the synthesis of analogous calcium salts of fatty acids can provide valuable insights into expected yields and reaction parameters.

Table 1: Reaction Parameters for the Synthesis of Calcium Salts of Fatty Acids

Fatty AcidCalcium SourceMolar Ratio (Acid:Base)Water (equivalents to base)Temperature (°C)Reaction Time (h)Yield (%)Reference
C16-C22 UnsaturatedCalcium Oxide1 : 1.0-2.52 - 5> Melting Point--[5]
Fatty Acid MixCalcium Oxide1 : ~2-32 - 5Ambient--[4]
Soybean Oil Fatty AcidsCalcium Hydroxide---->95[3]

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate salt peaks and the absence of the carboxylic acid peak from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the nonanoate chain.

  • Elemental Analysis: To determine the calcium content and confirm the stoichiometry of the salt.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.

Applications in Drug Development

While primarily used in other industries, this compound and similar fatty acid salts have potential applications in the pharmaceutical field:

  • Excipient: Can be used as a lubricant, binder, or flow agent in tablet and capsule manufacturing.

  • Drug Delivery: The amphiphilic nature of fatty acid salts makes them potential candidates for use in the formulation of drug delivery systems, such as nanoparticles or emulsions, to improve the solubility and bioavailability of poorly water-soluble drugs.

  • Antimicrobial Agent: Nonanoic acid itself has demonstrated antifungal properties.[7] this compound may exhibit similar activity and could be investigated for topical or other antimicrobial applications.

Logical Relationship of Synthesis Parameters

The successful synthesis of this compound is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.

LogicalRelationships Key Parameter Relationships in this compound Synthesis cluster_inputs Input Parameters cluster_outputs Outcome ratio Molar Ratio (Acid:Base) yield Yield and Purity ratio->yield Affects stoichiometry temp Reaction Temperature temp->yield Influences reaction rate time Reaction Time time->yield Determines reaction completion water Amount of Water water->yield Facilitates reaction medium

Caption: Key Parameter Relationships in this compound Synthesis.

Conclusion

This technical guide provides a detailed, albeit extrapolated, methodology for the synthesis of this compound from nonanoic acid. By leveraging protocols for similar compounds, researchers can confidently approach the preparation of this material. The provided data and diagrams offer a solid starting point for process optimization and further investigation into the applications of this compound in pharmaceutical sciences and other fields. Further research is warranted to establish a definitive, peer-reviewed synthesis protocol and to fully explore the biological and pharmaceutical properties of this compound.

References

The Biological Activity of Calcium Nonanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nonanoate, the calcium salt of nonanoic acid, is a compound with significant, though largely inferred, biological activity. This technical guide synthesizes the current understanding of its primary functions, which are predominantly attributed to the nonanoate anion. Drawing from extensive research on nonanoic acid and its other salts, this document details the antifungal, herbicidal, and potential insecticidal properties of this compound. The core mechanism of action revolves around the disruption of cell membranes, leading to cellular leakage and death. Furthermore, this guide explores the potential interplay between the nonanoate moiety and calcium signaling pathways, a critical aspect of cellular regulation. Detailed experimental protocols, quantitative data, and visual representations of molecular pathways are provided to support further research and development in the fields of agriculture, and potentially, therapeutics.

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is a naturally occurring compound found in various plants and animals.[1][2] Its salts, including this compound, are gaining attention for their diverse biological activities. While research directly investigating this compound is limited, the well-documented properties of nonanoic acid and its ammonium and potassium salts provide a strong foundation for understanding its potential applications.[3][4] This guide will focus on the biological activities primarily driven by the nonanoate anion, with consideration for the role of the calcium cation.

The primary biological effects of nonanoate-based compounds are manifested through their potent disruptive action on cellular membranes. This property underpins their efficacy as herbicides and fungicides. This document will provide a comprehensive overview of these activities, supported by available quantitative data and detailed experimental methodologies. Additionally, we will explore the molecular mechanisms, including the potential for nonanoate to modulate intracellular calcium signaling, a ubiquitous and critical cellular communication pathway.

Antifungal Activity

The nonanoate anion exhibits significant antifungal properties, inhibiting the growth of a range of fungal species.[1] The primary mechanism is the disruption of the fungal cell membrane, leading to increased permeability and eventual cell lysis.

Mechanism of Action

The lipophilic carbon chain of the nonanoate anion intercalates into the lipid bilayer of the fungal cell membrane. This disrupts the membrane's structural integrity, leading to:

  • Increased Permeability: The compromised membrane allows for the uncontrolled leakage of intracellular components, such as ions and small molecules.

  • Dissipation of Proton Gradients: Nonanoic acid can act as a protonophore, dissipating the electrochemical gradients across the mitochondrial and plasma membranes, which are essential for ATP synthesis and nutrient transport.

  • Inhibition of Spore Germination: By disrupting essential cellular processes, nonanoate prevents the germination of fungal spores.[1]

The presence of calcium ions may also contribute to the antifungal effect, although this is less well-documented. Calcium is a critical second messenger in fungi, and alterations in its homeostasis can impact virulence and growth.

Quantitative Data

While specific data for this compound is scarce, the following table summarizes the minimum inhibitory concentrations (MIC) of nonanoic acid against various fungal species, providing an estimate of its antifungal potency.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) of Nonanoic AcidReference
Monilinia roreriConcentration-dependent inhibition of mycelial growth and spore germination[1]
Crinipellis perniciosaConcentration-dependent inhibition of mycelial growth and spore germination[1]
Rhizopus oligosporusInhibition of spore germination[1]

Note: These values should be considered indicative, and specific testing of this compound is required for accurate determination of its efficacy.

Experimental Protocols

2.3.1. Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640). The final concentration is typically adjusted to 10^4 - 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

2.3.2. Agar Diffusion Test

This method provides a qualitative assessment of antifungal activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Potato Dextrose Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized fungal suspension.

  • Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period.

  • Assessment of Activity: The presence of a clear zone of inhibition around the disc indicates antifungal activity. The diameter of this zone can be measured to provide a semi-quantitative assessment of potency.

Herbicidal Activity

The ammonium salt of nonanoic acid is registered and widely used as a broad-spectrum, non-selective, contact herbicide.[2][4] It is reasonable to expect that this compound exhibits similar herbicidal properties, as the primary mode of action resides in the nonanoate anion.

Mechanism of Action

The herbicidal action of nonanoate is rapid and occurs through a "burn-down" effect on plant foliage. The mechanism involves:

  • Disruption of the Plant Cuticle: The waxy outer layer of the plant, the cuticle, is the first barrier to be compromised. The lipophilic nature of nonanoic acid allows it to dissolve and disrupt this protective layer.[2]

  • Cell Membrane Damage: Once the cuticle is breached, the nonanoate anions interact with the plasma membranes of the plant cells. This leads to a rapid loss of membrane integrity, causing the leakage of cellular contents.

  • Desiccation: The extensive cellular leakage results in rapid water loss and dehydration of the plant tissues, leading to necrosis and death of the contacted foliage.[4]

This contact-based, non-systemic action means that this compound is unlikely to translocate within the plant and will only affect the parts it directly touches.

Experimental Protocols

3.2.1. Whole-Plant Bioassay for Herbicidal Efficacy

This assay assesses the overall effect of a herbicide on plant growth and survival.

  • Plant Cultivation: Weed or crop species are grown in pots under controlled greenhouse conditions to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: A solution of this compound at various concentrations is applied as a foliar spray to the plants, ensuring uniform coverage. A control group is treated with a blank formulation (without the active ingredient).

  • Evaluation: Plants are observed at regular intervals (e.g., 1, 3, 7, and 14 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, and stunting. Efficacy is often rated on a visual scale (e.g., 0% = no effect, 100% = complete plant death).

  • Biomass Measurement: At the end of the experiment, the above-ground biomass of the treated and control plants can be harvested, dried, and weighed to provide a quantitative measure of growth inhibition.

3.2.2. Electrolyte Leakage Assay for Membrane Damage

This assay quantifies the extent of cell membrane damage caused by a herbicide.

  • Plant Material Preparation: Leaf discs of a uniform size are excised from healthy, untreated plants.

  • Treatment: The leaf discs are incubated in solutions containing different concentrations of this compound or a control solution.

  • Measurement of Electrolyte Leakage: The electrical conductivity of the surrounding solution is measured at various time points. An increase in conductivity indicates the leakage of electrolytes from the damaged cells.

  • Total Electrolyte Measurement: After the final time point, the leaf discs are typically boiled or frozen to cause complete cell lysis, and the maximum conductivity is measured.

  • Calculation: The percentage of electrolyte leakage is calculated as the ratio of the conductivity at a given time point to the maximum conductivity.

Potential Insecticidal Activity

While less documented than its antifungal and herbicidal properties, there is emerging evidence that medium-chain fatty acids, including nonanoic acid, possess insecticidal and repellent properties against various insect species. The mechanism is thought to be similar to that observed in fungi and plants, involving the disruption of insect cuticles and cell membranes. Further research is needed to fully elucidate the insecticidal potential of this compound.

Signaling Pathways and Molecular Interactions

The biological activities of this compound are intrinsically linked to its interaction with cellular membranes. Beyond simple disruption, the components of this salt, the nonanoate anion and the calcium cation, have the potential to modulate specific signaling pathways.

Proposed Mechanism of Membrane Disruption

The primary mode of action for the nonanoate anion is the disruption of the lipid bilayer of cell membranes. This can be visualized as a multi-step process.

Membrane_Disruption cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Calcium_Nonanoate This compound Lipid_Bilayer Outer Leaflet Inner Leaflet Calcium_Nonanoate->Lipid_Bilayer:head 1. Intercalation of Nonanoate Anion Cellular_Contents Cellular Contents (Ions, Metabolites) Lipid_Bilayer:head->Cellular_Contents 2. Increased Permeability Cell_Death Cell Death Cellular_Contents->Cell_Death 3. Cellular Leakage Calcium_Signaling_Modulation cluster_membrane_interaction Membrane Interaction cluster_calcium_influx Calcium Influx cluster_downstream Downstream Effects Nonanoate Nonanoate Anion Membrane Cell Membrane Nonanoate->Membrane Disruption Ca_Channel Calcium Channel Nonanoate->Ca_Channel Modulation Extracellular_Ca Extracellular Ca²⁺ Intracellular_Ca Intracellular Ca²⁺ (Second Messenger) Extracellular_Ca->Intracellular_Ca Influx Signaling_Cascade Downstream Signaling Cascades Intracellular_Ca->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Cascade->Cellular_Response

References

Calcium Nonanoate: A Technical Whitepaper on its Herbicidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nonanoate, a salt of the naturally occurring nine-carbon fatty acid pelargonic acid, is a broad-spectrum, non-selective, contact herbicide. Its mechanism of action is primarily characterized by the rapid disruption of plant cell membranes, leading to cellular leakage and desiccation. This technical guide provides an in-depth analysis of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key physiological and biochemical events that culminate in plant cell death. While the primary herbicidal activity is attributed to the nonanoate anion, the precise role of the calcium cation is not extensively documented and presents an area for future investigation.

Introduction

The demand for effective and environmentally benign herbicides has driven research into naturally derived compounds. Fatty acids and their salts have emerged as promising candidates due to their rapid action and biodegradability. This compound is one such compound, utilizing the lipophilic nature of nonanoic acid to compromise the integrity of plant cellular structures. This document serves as a technical resource for understanding its mode of action at a cellular and molecular level.

Core Mechanism of Action: Cell Membrane Disruption

The primary mode of action of this compound is the physical and chemical disruption of the plant cell's plasma membrane. The nonanoate anion, being a fatty acid, readily partitions into the lipid bilayer of the cell membrane. This integration disrupts the ordered structure of the membrane, leading to a rapid increase in permeability.

The immediate consequence of this membrane disruption is the uncontrolled leakage of intracellular contents, including electrolytes and water. This loss of turgor pressure results in the characteristic wilting and "burn-down" effect observed within hours of application. The desiccation of the plant tissue is the ultimate cause of death for susceptible plants.

Secondary Effects: Intracellular Acidification and Metabolic Disruption

Following the initial breach of the cell membrane, nonanoic acid can enter the cytoplasm, leading to a decrease in intracellular pH. This acidification can inhibit the activity of various cytoplasmic enzymes that are essential for normal cellular function.

Furthermore, studies on pelargonic acid have indicated a subsequent decline in cellular ATP and Glucose-6-phosphate levels. This depletion of energy currency and key metabolic intermediates further contributes to the cessation of cellular processes and eventual cell death.

Quantitative Data on Herbicidal Efficacy

The efficacy of nonanoate-based herbicides is dependent on the dose, weed species, and growth stage. The following tables summarize dose-response data for pelargonic acid and ammonium nonanoate, which provide a strong indication of the expected efficacy of this compound.

Table 1: Efficacy of Pelargonic Acid on Various Weed Species [1][2]

Weed SpeciesGrowth Stage (BBCH)ED₅₀ (kg a.i. ha⁻¹)ED₉₀ (kg a.i. ha⁻¹)ED₉₅ (kg a.i. ha⁻¹)
Kickxia spuria12-142.6-3.7
Heliotropium europaeum12-143.0--
Echinochloa crus-galli21-223.4--
Solanum nigrum12-143.6-10.5
Papaver rhoeas12-146.517.121.7
Amaranthus retroflexus12-1411.4>21.8>21.8
Matricaria chamomilla12-1411.6>21.8>21.8
Portulaca oleracea12-1418.7>21.8>21.8
Lolium multiflorum12-14>21.8>21.8>21.8

ED₅₀, ED₉₀, and ED₉₅ represent the effective dose required to control 50%, 90%, and 95% of the weed population, respectively. Data is based on weed ground cover, density, and biomass.

Table 2: Efficacy of Ammonium Nonanoate on Various Weed Species [3][4]

Weed SpeciesApplication Rate (kg a.i. ha⁻¹)Application Volume (L ha⁻¹)Weed Control (%)
Tumble Pigweed (Amaranthus albus)10.8654>90
Spiny Pigweed (Amaranthus spinosus)10.8654>90
Carpetweed (Mollugo verticillata)7.216466
Carpetweed (Mollugo verticillata)10.8654>88
Goosegrass (Eleusine indica)7.2 - 10.8164 - 98131 - 54
Smooth Crabgrass (Digitaria ischaemum)7.2 - 10.8164 - 98124 - 54

Experimental Protocols

Electrolyte Leakage Assay for Cell Membrane Damage

This protocol measures the leakage of ions from plant tissue as an indicator of cell membrane integrity.

Materials:

  • Leaf discs of uniform size

  • Deionized water

  • Conductivity meter

  • Test tubes

  • Autoclave

Procedure: [5][6][7][8][9]

  • Excise uniform leaf discs from both treated and untreated plants, avoiding major veins.

  • Rinse the leaf discs with deionized water to remove surface contaminants.

  • Place a set number of leaf discs (e.g., 5-10) in a test tube containing a known volume of deionized water (e.g., 20 mL).

  • Incubate the tubes at room temperature on a shaker for a specified period (e.g., 2-4 hours).

  • Measure the initial electrical conductivity (C1) of the solution.

  • Autoclave the tubes with the leaf discs to induce complete cell lysis.

  • Cool the tubes to room temperature and measure the final electrical conductivity (C2).

  • Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

Measurement of Intracellular pH using BCECF-AM

This method utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure changes in cytosolic pH.

Materials:

  • Plant protoplasts or suspension cells

  • BCECF-AM stock solution (in DMSO)

  • HEPES buffer saline (pH 7.4)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure: [10][11][12][13]

  • Prepare a cell suspension in HEPES buffer.

  • Add BCECF-AM stock solution to the cell suspension to a final concentration of 2-5 µM.

  • Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

  • Wash the cells with fresh HEPES buffer to remove extracellular dye.

  • Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

  • The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

  • Calibrate the fluorescence ratio to pH values using a calibration curve generated with buffers of known pH in the presence of a protonophore like nigericin.

Quantification of ATP using Luciferin-Luciferase Assay

This highly sensitive assay measures ATP levels based on the light-producing reaction catalyzed by luciferase.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., Tris-HCl with EDTA and PVPP)

  • Luciferase Assay Kit (containing luciferase, D-luciferin, and assay buffer)

  • Luminometer

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Homogenize the powder in ice-cold extraction buffer.

  • Centrifuge the homogenate to pellet cell debris.

  • Take an aliquot of the supernatant for the ATP assay.

  • Prepare the luciferin-luciferase reaction mix according to the kit manufacturer's instructions.

  • Add the plant extract to the reaction mix in a luminometer tube.

  • Immediately measure the light emission (luminescence).

  • Quantify the ATP concentration by comparing the luminescence to a standard curve prepared with known ATP concentrations.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.

Calcium_Nonanoate_Mechanism cluster_herbicide This compound Application cluster_plant_cell Plant Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Herbicidal Effects Ca_Nonanoate This compound Membrane Lipid Bilayer Ca_Nonanoate->Membrane Partitioning of Nonanoate Anion Acidification Intracellular Acidification Ca_Nonanoate->Acidification Entry of Nonanoic Acid Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption Intracellular_Contents Electrolytes, Water, Metabolites Leakage Cellular Leakage Intracellular_Contents->Leakage pH_Homeostasis pH Homeostasis pH_Homeostasis->Acidification Metabolism Cellular Metabolism (ATP, G6P) Metabolic_Inhibition Metabolic Inhibition Metabolism->Metabolic_Inhibition Membrane_Disruption->Leakage Desiccation Desiccation & Cell Death Leakage->Desiccation Acidification->Metabolic_Inhibition Metabolic_Inhibition->Desiccation

Caption: Proposed mechanism of action for this compound as a herbicide.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outcome Outcome Assessment Plant_Treatment Treat Plants with This compound Collect_Samples Collect Tissue Samples Plant_Treatment->Collect_Samples Electrolyte_Leakage Electrolyte Leakage Assay Collect_Samples->Electrolyte_Leakage pH_Measurement Intracellular pH Measurement (BCECF-AM) Collect_Samples->pH_Measurement Metabolite_Quantification Metabolite Quantification (ATP, G6P) Collect_Samples->Metabolite_Quantification Assess_Membrane_Damage Assess Cell Membrane Damage Electrolyte_Leakage->Assess_Membrane_Damage Determine_pH_Change Determine Intracellular pH Change pH_Measurement->Determine_pH_Change Quantify_Metabolic_Impact Quantify Metabolic Impact Metabolite_Quantification->Quantify_Metabolic_Impact Correlate_Efficacy Correlate with Herbicidal Efficacy Assess_Membrane_Damage->Correlate_Efficacy Determine_pH_Change->Correlate_Efficacy Quantify_Metabolic_Impact->Correlate_Efficacy

Caption: Experimental workflow for evaluating the herbicidal action of this compound.

The Role of Calcium: An Area for Further Research

While the herbicidal action is predominantly attributed to the nonanoate moiety, the specific role of the calcium cation is not well-defined in the existing literature. Calcium is a crucial second messenger in plant signaling, involved in responses to various biotic and abiotic stresses, often leading to programmed cell death. It is plausible that an influx of calcium, either from the formulation itself or as a secondary consequence of membrane damage, could activate calcium-dependent signaling cascades that contribute to cell death. However, direct evidence for a synergistic herbicidal effect of calcium with nonanoic acid is currently lacking and warrants further investigation.

Conclusion

This compound is an effective, fast-acting, non-selective contact herbicide. Its primary mechanism of action is the disruption of cell membrane integrity by the nonanoate anion, leading to rapid cellular leakage, desiccation, and cell death. Secondary effects include intracellular acidification and the depletion of key metabolic molecules. The provided experimental protocols offer robust methods for quantifying these effects. While the role of the nonanoate component is well-understood, the contribution of the calcium cation to the overall herbicidal efficacy remains an open question for future research, potentially revealing novel insights into the interplay between direct membrane damage and plant stress signaling.

References

The Antifungal Potential of Calcium Nonanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nonanoate, the calcium salt of nonanoic acid, is emerging as a compound of interest in the field of antifungal research. Leveraging the established antimicrobial properties of nonanoic acid, a medium-chain fatty acid, this compound presents a promising avenue for the development of novel therapeutic and preservative agents. This technical guide provides a comprehensive overview of the current understanding of the antifungal properties of this compound and its constituent components. It consolidates available quantitative data on its efficacy, details relevant experimental protocols for its evaluation, and elucidates its proposed mechanisms of action through signaling pathway and workflow diagrams. While direct research on this compound is nascent, this guide draws upon existing studies on nonanoic acid and other calcium salts of fatty acids to provide a foundational resource for the scientific community.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge, exacerbated by the rise of antifungal resistance. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. Medium-chain fatty acids (MCFAs) and their salts have long been recognized for their antimicrobial properties. Nonanoic acid (also known as pelargonic acid), a nine-carbon saturated fatty acid, has demonstrated potent antifungal activity against a variety of pathogenic fungi.[1][2] Its calcium salt, this compound, is anticipated to exhibit similar, if not enhanced, antifungal efficacy, potentially with improved formulation and stability characteristics. This document serves as a technical resource, summarizing the existing, albeit limited, data on this compound and providing a framework for future research and development.

Quantitative Antifungal Activity

Direct quantitative data on the antifungal activity of this compound is limited in the current body of scientific literature. However, the antifungal efficacy of its active component, nonanoic acid, and a related compound, calcium propionate, have been documented. These data provide valuable insights into the potential spectrum and potency of this compound.

Table 1: Antifungal Activity of Nonanoic Acid against Candida albicans

CompoundConcentrationEffectFungal SpeciesReference
Nonanoic Acid2 µg/mL>75% biofilm inhibitionCandida albicans[2]
Nonanoic Acid100-200 µg/mLMinimum Inhibitory Concentration (MIC)Candida albicans[2]

Table 2: Antifungal Activity of Calcium Propionate against Various Molds

CompoundConcentrationEffectFungal SpeciespHReference
Calcium Propionate1 g/L - 2 g/LSignificant increase in mold inhibitionAspergillus flavus, Aspergillus versicolor, Aspergillus niger, Penicillium citrinum, Penicillium vernicosum, Cladosporium macrocarpum, Fusarium semitectum, Mucor racemosus, Rhizopus oligosporus5[3]
Calcium Propionate3 g/L - 4 g/LHighest inhibitory effectVarious molds5[3]
Calcium Propionate527 mg/LMean EC50 (mycelium growth inhibition)Botrytis cinerea6.0[3]
Calcium Propionate618 mg/LMean EC50 (mycelium growth inhibition)Monilinia fructicola6.0[3]
Calcium Propionate1354 mg/LMean EC50 (mycelium growth inhibition)Alternaria alternata6.0[3]
Calcium Propionate1310 mg/LMean EC50 (mycelium growth inhibition)Colletotrichum acutatum6.0[3]
Calcium Propionate0.3%Prevented mold proliferation in pelletsCommercial feed moldsNot Specified[1]

Note: The antifungal activity of calcium propionate is pH-dependent, with greater efficacy observed at lower pH values due to the higher concentration of the undissociated acid.[4]

Proposed Mechanisms of Action

The antifungal activity of this compound is primarily attributed to the action of nonanoic acid. The proposed mechanisms involve the disruption of fungal cell membrane integrity and the interference with key cellular processes. The role of the calcium ion may also contribute to the overall antifungal effect.

Disruption of Fungal Cell Membrane

Nonanoic acid, being a lipophilic molecule, is believed to readily insert into the fungal cell membrane. This insertion disrupts the lipid bilayer, leading to increased membrane fluidity and permeability. The consequences of this membrane disruption include:

  • Loss of Ion Homeostasis: The compromised membrane allows for the uncontrolled leakage of essential intracellular ions, such as potassium (K+), and the influx of extracellular ions, including calcium (Ca2+).[5] This disrupts the electrochemical gradients crucial for cellular function and signaling.

  • Dissipation of pH Gradient: Nonanoic acid can act as a protonophore, shuttling protons across the membrane and dissipating the transmembrane pH gradient, which is vital for nutrient transport and energy production.[6]

  • Inhibition of Nutrient Uptake: A damaged membrane structure can impair the function of membrane-bound transport proteins, hindering the uptake of essential nutrients.

G cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Lipid Bilayer Lipid Bilayer This compound->Lipid Bilayer Nonanoate inserts into Membrane Disruption Membrane Disruption Ion Imbalance Ion Imbalance Membrane Disruption->Ion Imbalance pH Gradient Dissipation pH Gradient Dissipation Membrane Disruption->pH Gradient Dissipation Nutrient Uptake Inhibition Nutrient Uptake Inhibition Membrane Disruption->Nutrient Uptake Inhibition Lipid Bilayer->Membrane Disruption Fungal Cell Death Fungal Cell Death Ion Imbalance->Fungal Cell Death pH Gradient Dissipation->Fungal Cell Death Nutrient Uptake Inhibition->Fungal Cell Death G Nonanoate Nonanoate Membrane_Disruption Membrane Disruption Nonanoate->Membrane_Disruption Ca_Influx Ca2+ Influx Membrane_Disruption->Ca_Influx Mitochondrial_Stress Mitochondrial Stress Ca_Influx->Mitochondrial_Stress ROS_Production Increased ROS Production Mitochondrial_Stress->ROS_Production Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (e.g., 1-5 x 10^3 CFU/mL) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Visually Inspect or Read OD600 Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

References

An In-depth Technical Guide to the Regulatory and Research Landscape of Calcium Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nonanoate, the calcium salt of nonanoic acid, is a compound with potential applications in various research and development sectors. This guide provides a comprehensive overview of the available regulatory information, safety data, and potential mechanisms of action to support its use in a research setting. Due to the limited availability of data specific to this compound, this guide also draws upon information for its constituent components, nonanoic acid and calcium salts, to provide a thorough understanding for researchers.

Regulatory Information

While specific regulations for the research use of this compound are not extensively documented, its components are subject to various regulatory frameworks. Nonanoic acid is listed on several chemical inventories, and calcium salts are widely regulated, particularly in the context of food and drug applications.

  • Nonanoic Acid (Pelargonic Acid): This C9 straight-chain saturated fatty acid is a naturally occurring substance found in plants like pelargonium.[1] It is registered under CAS Number 112-05-0.[2] In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory.[2] The ammonium salt of nonanoic acid is utilized as an herbicide.[1] For food contact applications, nonanoic acid is listed in 21 CFR Parts 172.515, 173.315, and 178.1010.[3]

  • Calcium Salts: Calcium salts are broadly regulated. For instance, calcium carbonate is listed as a color additive exempt from certification for use in dietary supplements, candies, and chewing gum under 21 CFR § 73.70.[4][5] Pharmaceutical grade calcium carbonate is also approved as a color additive in drugs.[5] Calcium periodate is permitted as a source of iodine in salt for livestock under 21 CFR § 573.240.[6]

  • This compound: The specific substance, nonanoic acid, calcium salt (2:1), is identified by the CAS Number 29813-38-5 and is listed in the US EPA's Substance Registry Services (SRS).[7]

Researchers should consult their institution's environmental health and safety office for specific guidance on handling, storage, and disposal, and to ensure compliance with all applicable local, state, and federal regulations.

Physicochemical and Toxicological Data

Quantitative data for nonanoic acid and related calcium compounds are summarized below. This information is critical for risk assessment and experimental design.

Table 1: Physicochemical Properties of Nonanoic Acid
PropertyValueSource
Molecular FormulaC9H18O2[1]
Molecular Weight158.24 g/mol [1]
Melting Point9 °C (48 °F)
Boiling Point268 - 269 °C (514 - 516 °F)
Density0.906 g/cm³ at 25 °C (77 °F)
Water Solubility284 mg/L at 30 °C[1]
log Pow (Octanol/Water)3.4 at 25 °C (77 °F)
Table 2: Toxicological Data for Nonanoic Acid and Calcium Salts
SubstanceTestSpeciesRouteValueSource
Calcium AcetateLD50RatOral4,280 mg/kg[8]
Nanocalcium CarbonateNOAEL (90-day)RatOral1000 mg/kg/day[9][10]
Nonanoic Acid--SkinCauses skin irritation
Nonanoic Acid--EyeCauses serious eye irritation
Nonanoic Acid-Aquatic-Harmful to aquatic life with long lasting effects

Potential Mechanism of Action: The Role of Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[11] The dissociation of this compound in an aqueous environment would release calcium ions, which could then participate in these signaling pathways.

A primary mechanism of calcium signaling involves the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), and influx from the extracellular space.[12][13] This is often initiated by the activation of cell surface receptors like G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the ER, triggering the release of stored calcium into the cytoplasm.[13]

CalciumSignalingPathway extracellular Extracellular Signal receptor GPCR / RTK extracellular->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r Binds to er Endoplasmic Reticulum (ER) ca_er Ca²⁺ ca_cyto Cytosolic Ca²⁺ (Increased) ip3r->ca_cyto cellular_response Cellular Response (e.g., Gene Transcription, Enzyme Activation) ca_cyto->cellular_response

Caption: Generalized IP₃-mediated calcium signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a mammalian cell line (e.g., HEK293, HeLa) using a colorimetric assay such as the MTT assay.

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

CytotoxicityWorkflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze Data and Determine IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Handling and Storage

Proper handling and storage are crucial for laboratory safety. The following guidelines are based on the safety data sheets for nonanoic acid and calcium salts.

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood.[14]

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2][15]

    • Avoid breathing dust, vapor, mist, or gas.[14]

    • Wash hands thoroughly after handling.[8]

    • Avoid contact with skin, eyes, and clothing.[8]

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.[8][15]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

    • Avoid exposure to moist air or water.[8]

Disposal

Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.

  • Chemical waste must be collected in appropriate, labeled, and sealed containers.[16]

  • Do not dispose of chemical waste down the drain.

  • Contact your institution's environmental health and safety department for specific disposal procedures.[17]

  • Empty containers should be triple-rinsed before disposal or recycling.

Conclusion

This technical guide provides a foundational understanding of the regulatory landscape, safety considerations, and potential biological activity of this compound for research purposes. While specific data for this compound is limited, the information available for its constituent parts, nonanoic acid and calcium, offers valuable insights for researchers. Adherence to good laboratory practices, thorough risk assessment, and compliance with all applicable regulations are paramount when working with this or any chemical compound. Further research is warranted to fully elucidate the specific toxicological profile and mechanism of action of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Calcium Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Calcium Nonanoate is readily available. The following information is a consolidation of data from closely related compounds, including other calcium carboxylate salts and nonanoic acid. This guide is intended for researchers, scientists, and drug development professionals and should be used as a reference, always to be supplemented by professional judgment and adherence to established laboratory safety protocols.

Hazard Identification and Classification

Based on information for analogous substances, this compound is not expected to be classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as a precaution, it should be handled with care, assuming it may cause mild skin and eye irritation. Some related compounds, like calcium neodecanoate, have been associated with skin and eye irritation[1].

Potential Hazards:

  • May cause mild skin irritation upon prolonged or repeated contact.

  • May cause mild eye irritation.

  • Inhalation of dust may cause respiratory tract irritation.

  • While considered virtually nontoxic after a single ingestion, ingestion of large amounts is not recommended[2].

First-Aid Measures

Standard first-aid measures should be followed in case of exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area with soap and water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if a large amount is swallowed or if you feel unwell.

Handling and Storage

Handling Precautions:

  • Avoid generating dust. Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Conditions:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and related compounds.

PropertyValueSource Compound
Molecular Formula C18H34CaO4This compound[3][4]
Molecular Weight 354.54 g/mol This compound[3]
Appearance SolidGeneral expectation
Odor No data available
Melting Point No data available
Boiling Point No data available
Flash Point >100 °CCalcium Octanoate[5]
Solubility Insoluble in waterCalcium Octanoate[5]

Toxicological Information

Toxicological data for this compound is not available. The data below is for related compounds and should be used for estimation purposes only.

Toxicity MetricValueSpeciesSource Compound
Acute Oral LD50 > 2000 mg/kgRatCalcium-D-Pantothenate[2]
Acute Dermal LD50 No data available
Acute Inhalation LC50 No data available
Skin Irritation Non-irritating to mildly irritatingRabbitNonanoic Acid[4][6]
Eye Irritation Non-irritating to mildly irritatingRabbitCalcium-D-Pantothenate[2]

Experimental Protocols

Detailed experimental protocols for the safety assessment of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key guidelines relevant to the toxicological data presented.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method allows for the classification of the substance into a GHS toxicity category.

  • Animal Model: Typically, rats or mice of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed with the starting dose.

    • If mortality occurs, the dose for the next group is lowered. If no mortality occurs, the dose is increased.

    • Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Data Analysis: The results are used to classify the substance based on the dose at which mortality is observed.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the skin of an animal, and the degree of irritation is observed and scored at specified intervals.

  • Animal Model: Albino rabbits are the preferred species.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A 0.5 g or 0.5 mL dose of the test substance is applied to the skin under a gauze patch.

    • The patch is left in place for 4 hours.

    • After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if necessary.

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified as an irritant or non-irritant based on the mean scores.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_0 Preparation cluster_1 Experimentation cluster_2 Post-Experiment Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Risk_Assessment Risk_Assessment Storage->Risk_Assessment Check SDS/Guide PPE PPE Risk_Assessment->PPE Determine Requirements Handling Handling PPE->Handling Wear Appropriate Gear Experiment Experiment Handling->Experiment Use in Ventilated Area Decontamination Decontamination Experiment->Decontamination Clean Work Area Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal Follow Procedures Documentation Documentation Waste_Disposal->Documentation Log Waste

Caption: A logical workflow for the safe handling of this compound.

Accidental Release Measures

  • Small Spills: Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and collect the material for disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.

  • Specific Hazards: May produce hazardous fumes, including carbon oxides and calcium oxide, upon combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

Calcium Nonanoate: A Novel Modulator of Cellular Signaling for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcium nonanoate, the calcium salt of nonanoic acid, is an intriguing molecule with largely unexplored potential in biomedical research and therapeutic development. While direct research on this compound is limited, an analysis of its constituent components—calcium and nonanoic acid—provides a strong foundation for predicting its biological activities and formulating hypotheses for future investigation. This technical guide synthesizes the available scientific literature to explore the potential research applications of this compound, focusing on its putative mechanisms of action in neuronal differentiation, immunomodulation, and as an epigenetic modulator. We present available quantitative data, detailed experimental protocols for investigating its effects, and conceptual signaling pathways and experimental workflows visualized using the DOT language. This document aims to serve as a comprehensive resource for researchers poised to investigate the multifaceted potential of this compound.

Introduction

This compound is a chemical compound formed from a calcium ion and two nonanoate anions. Nonanoic acid, a nine-carbon saturated fatty acid, is known to exhibit a range of biological effects, including altering cell membrane integrity, promoting neuronal differentiation, and modulating inflammatory responses.[1] Calcium, a ubiquitous second messenger, plays a critical role in a vast array of cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.[2] The combination of these two moieties in a single compound suggests that this compound could exhibit unique and potent biological activities, making it a compelling candidate for further research in drug development.

This guide will explore the potential of this compound by dissecting the known effects of its components and proposing synergistic or novel mechanisms of action.

Physicochemical Properties and Toxicological Profile

While specific data for this compound is sparse, the properties of nonanoic acid provide a useful starting point.

Table 1: Physicochemical and Toxicological Data for Nonanoic Acid

PropertyValueReference
Molecular Formula C9H18O2[1]
Molecular Weight 158.24 g/mol [1]
Solubility in Water 284 mg/L at 30 °C[1]
Oral LD50 (mouse) 15,000 mg/kg[3]
Oral LD50 (rat) >5,000 mg/kg[3]
Intravenous LD50 (mouse) 224 mg/kg[3]
Skin Irritation Causes skin irritation[4]
Eye Irritation Causes serious eye irritation[4]
Genotoxicity Not genotoxic[5]
Carcinogenicity Not classified as a carcinogen

Potential Research Applications and Hypothesized Mechanisms of Action

Based on the known biological activities of nonanoic acid and the fundamental role of calcium in cellular signaling, we propose several key areas of research for this compound.

Neurogenesis and Neuronal Differentiation

Nonanoic acid has been shown to promote neuronal differentiation and neurite growth.[1] Calcium signaling is also intrinsically linked to neurogenesis, influencing proliferation, migration, and differentiation of neural stem cells.[6]

Hypothesized Mechanism: this compound may act as a dual-action agent for promoting neuronal differentiation. The nonanoate moiety could directly influence cell membrane properties or intracellular signaling pathways conducive to differentiation, while the calcium ion, upon dissociation, could augment intracellular calcium levels, activating calcium-dependent signaling cascades crucial for neurogenesis.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Calcium_Channel Ca²⁺ Channel This compound->Calcium_Channel Ca²⁺ release Nonanoate_Uptake Nonanoate Uptake/Interaction This compound->Nonanoate_Uptake Nonanoate interaction Cell Membrane Cell Membrane Intracellular Space Ca_ion Ca²⁺ Calcium_Channel->Ca_ion Nonanoate_ion Nonanoate Nonanoate_Uptake->Nonanoate_ion Calmodulin Calmodulin Ca_ion->Calmodulin activates HDAC6 HDAC6 Nonanoate_ion->HDAC6 inhibits Gene_Expression Neuronal Gene Expression Calmodulin->Gene_Expression regulates HDAC6->Gene_Expression influences Neuronal_Differentiation Neuronal Differentiation Gene_Expression->Neuronal_Differentiation

Figure 1: Hypothesized Signaling Pathway for Neuronal Differentiation.
Immunomodulation and Anti-inflammatory Effects

Nonanoic acid has been observed to elevate the mRNA expression of interleukin-6 (IL-6), an inflammatory cytokine.[1] Conversely, calcium signaling is known to be involved in the secretion of IL-6.[7][8] This suggests a potential role for this compound in modulating inflammatory responses.

Hypothesized Mechanism: The nonanoate component may prime the inflammatory response by increasing IL-6 transcription. The subsequent influx of calcium could then trigger the post-transcriptional release of IL-6.[8] This dual effect could be harnessed in research settings to study the intricacies of inflammatory signaling.

cluster_cell Immune Cell Calcium_Nonanoate Calcium_Nonanoate Nonanoate Nonanoate Calcium_Nonanoate->Nonanoate Calcium Ca²⁺ Calcium_Nonanoate->Calcium Cell Immune Cell IL6_mRNA IL-6 mRNA Transcription Nonanoate->IL6_mRNA stimulates IL6_Secretion IL-6 Secretion Calcium->IL6_Secretion triggers IL6_Protein IL-6 Protein Synthesis IL6_mRNA->IL6_Protein IL6_Protein->IL6_Secretion

Figure 2: Proposed Mechanism of IL-6 Modulation.
Epigenetic Regulation through Histone Deacetylase (HDAC) Inhibition

Recent studies have identified nonanoic acid as an inhibitor of histone deacetylase 6 (HDAC6).[9] HDAC inhibitors are a promising class of anti-cancer agents.[10]

Hypothesized Mechanism: this compound could serve as a delivery vehicle for nonanoic acid to act as an HDACi. This could have implications for cancer research, where HDAC inhibition can lead to cell cycle arrest and apoptosis. The role of calcium in this context is less clear but could potentially influence the downstream effects of HDAC inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed applications of this compound.

Neuronal Differentiation Assay

Objective: To determine the effect of this compound on the differentiation of a neuronal precursor cell line (e.g., PC12 or SH-SY5Y).

Materials:

  • Neuronal precursor cell line (e.g., PC12)

  • Cell culture medium (e.g., DMEM with 10% FBS, 5% horse serum)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)

  • Nerve Growth Factor (NGF) as a positive control

  • Microscopy equipment with phase-contrast and fluorescence capabilities

  • Antibodies for neuronal markers (e.g., anti-β-III-tubulin, anti-MAP2) and a secondary fluorescent antibody.

Protocol:

  • Seed PC12 cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Replace the medium with a low-serum medium (e.g., 1% horse serum).

  • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 50 ng/mL NGF).

  • Incubate the cells for 48-72 hours.

  • Observe the cells daily under a phase-contrast microscope for morphological changes, such as neurite outgrowth.

  • After the incubation period, fix the cells with 4% paraformaldehyde.

  • Perform immunocytochemistry using primary antibodies against neuronal markers, followed by fluorescently labeled secondary antibodies.

  • Image the cells using a fluorescence microscope and quantify the percentage of differentiated cells and the average neurite length.

cluster_workflow Neuronal Differentiation Workflow Start Start Seed_Cells Seed PC12 Cells Start->Seed_Cells Treatment Treat with this compound Seed_Cells->Treatment Incubate Incubate 48-72h Treatment->Incubate Fix_Stain Fix and Stain for Neuronal Markers Incubate->Fix_Stain Image_Quantify Image and Quantify Differentiation Fix_Stain->Image_Quantify End End Image_Quantify->End

Figure 3: Experimental Workflow for Neuronal Differentiation Assay.
Cell Membrane Integrity Assay

Objective: To assess the effect of this compound on the integrity of the cell membrane.

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes)

  • Cell culture medium

  • This compound stock solution

  • Propidium Iodide (PI) or similar membrane-impermeant dye

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Culture cells to 80-90% confluency.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 1, 6, 24 hours).

  • Include a positive control for membrane disruption (e.g., Triton X-100).

  • After treatment, add PI to the cell culture medium at a final concentration of 1-5 µg/mL.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of PI-positive (membrane-compromised) cells.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Cell line of interest

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound stock solution

  • Fluorescence microscope with live-cell imaging capabilities.

Protocol:

  • Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 1-5 µM Fluo-4 AM for 30-60 minutes).

  • Wash the cells to remove excess dye.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence reading.

  • Add this compound to the dish and continuously record the fluorescence intensity over time.

  • Analyze the data to determine the kinetics and magnitude of the intracellular calcium response.

Future Directions and Conclusion

The potential research applications of this compound are vast and warrant further investigation. Key areas for future research include:

  • In vivo studies: Evaluating the effects of this compound in animal models of neurodegenerative diseases, inflammatory conditions, and cancer.

  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Calcium Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of calcium nonanoate, a calcium salt of nonanoic acid. The synthesis is achieved through a straightforward precipitation reaction between nonanoic acid and calcium hydroxide in an ethanol-water solvent system. This method is scalable and yields a high-purity product. These application notes include a step-by-step experimental procedure, a comprehensive list of materials and reagents, and a summary of the compound's properties. Additionally, a workflow diagram is provided for clear visualization of the experimental process.

Introduction

This compound is a medium-chain fatty acid salt with potential applications in various fields, including pharmaceuticals, as a food additive, and as a lubricant. The synthesis of metallic salts of fatty acids is a fundamental chemical transformation. The protocol herein describes a reliable and reproducible method for the preparation of this compound, which can be adapted for the synthesis of other calcium carboxylates. The reaction proceeds via a neutralization reaction between the carboxylic acid (nonanoic acid) and a base (calcium hydroxide).

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValue
Chemical Name This compound
Synonyms Calcium dinonanoate, Pelargonic acid calcium salt
Molecular Formula C₁₈H₃₄CaO₄
Molecular Weight 354.54 g/mol
Appearance White to off-white solid
Solubility Insoluble in water, soluble in hot ethanol
Theoretical Yield To be calculated based on starting material quantities
Experimental Yield To be determined post-synthesis
Melting Point To be determined post-synthesis

Experimental Protocol

Materials and Reagents
  • Nonanoic acid (C₉H₁₈O₂, ≥98%)

  • Calcium hydroxide (Ca(OH)₂, ≥95%)

  • Ethanol (C₂H₅OH, 95% or absolute)

  • Deionized water (H₂O)

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 15.82 g (0.1 mol) of nonanoic acid.

  • Solvent Addition: To the flask, add 100 mL of 95% ethanol. Stir the mixture at room temperature until the nonanoic acid is fully dissolved.

  • Reagent Preparation: In a separate beaker, prepare a suspension of 3.71 g (0.05 mol) of calcium hydroxide in 20 mL of deionized water.

  • Reaction: Slowly add the calcium hydroxide suspension to the stirred solution of nonanoic acid in the three-neck flask.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux with continuous stirring for 4 hours. The reaction mixture will become a cloudy white suspension.

  • Cooling and Precipitation: After 4 hours, turn off the heat and allow the mixture to cool to room temperature. Further cooling in an ice bath for 30 minutes will promote complete precipitation of the this compound.

  • Isolation of Product: Isolate the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of 25 mL of cold deionized water, followed by one portion of 25 mL of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a drying oven at 60-70°C overnight or until a constant weight is achieved.

  • Characterization: Determine the final weight of the product and calculate the percentage yield. Characterize the product by determining its melting point and using other analytical techniques such as FTIR or NMR spectroscopy if desired.

Experimental Workflow Diagram

G Synthesis of this compound Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nonanoic Acid in Ethanol C Combine Reactants A->C B Suspend Calcium Hydroxide in Water B->C D Heat to Reflux (4 hours) C->D E Cool to Room Temperature & Ice Bath D->E F Vacuum Filtration E->F G Wash with Water & Ethanol F->G H Dry in Oven G->H I This compound (Final Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Characterization of Calcium Nonanoate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential techniques for the characterization of calcium nonanoate nanoparticles. Detailed protocols for each method are included to ensure accurate and reproducible results, which are critical for advancing research and development in drug delivery and materials science.

Particle Size and Size Distribution Analysis

The size and size distribution of nanoparticles are fundamental parameters that significantly influence their biological fate, efficacy, and safety. Dynamic Light Scattering (DLS) is a primary technique for determining these characteristics in a liquid dispersion.

Table 1: Typical Particle Size and Polydispersity Index (PDI) Data for Metal Carboxylate Nanoparticles
Nanoparticle SystemMean Hydrodynamic Diameter (Z-average, nm)Polydispersity Index (PDI)Reference
Calcium Carbonate Nanoparticles (N-Cal)21870.307[1]
Calcium Oxide Nanoparticles35.93 ± 2.54Not Reported[2][3]
Calcium Phosphate Nanoparticles380 ± 49 to 768 ± 111Not Reported[4]
Alginate/Calcium Chloride Nanoparticles82.333 ± 0.7230.254 ± 0.046[5]

Note: Data for this compound nanoparticles is limited; the table presents data from similar calcium-containing nanoparticle systems for comparative purposes.

Experimental Protocol: Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Disperse the this compound nanoparticles in a suitable solvent (e.g., ethanol or deionized water) at a low concentration. The solution should be transparent or slightly hazy.

    • To screen electrostatic interactions that might affect particle size, consider using a solvent with a low salt concentration (e.g., 10 mM KNO₃).

    • Sonicate the dispersion for 5-10 minutes to break up any loose agglomerates.

  • Instrument Setup:

    • Use a calibrated DLS instrument.

    • Set the measurement temperature, typically 25°C.

    • Input the viscosity and refractive index of the solvent.

  • Measurement:

    • Transfer the nanoparticle dispersion to a clean cuvette.

    • Equilibrate the sample in the instrument for at least 1 minute.

    • Perform at least three measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will calculate the Z-average mean hydrodynamic diameter and the Polydispersity Index (PDI) using the Stokes-Einstein equation.

    • A PDI value below 0.3 is generally considered indicative of a monodisperse and homogenous nanoparticle population.

Surface Charge Analysis

The surface charge of nanoparticles, quantified by the zeta potential, is a critical indicator of their stability in a colloidal suspension and their potential for interaction with biological membranes.

Table 2: Typical Zeta Potential Values for Nanoparticles
Nanoparticle SystemZeta Potential (mV)pHReference
Fe₃O₄@Citric Acid Nanoparticles-307[6]
Metal Oxide Nanoparticles-19 to -365.5-6[7]
Nano calcium from marine shells-30Not Reported[8]

Note: Nanoparticles with zeta potential values greater than +25 mV or less than -25 mV generally exhibit high colloidal stability.[9]

Experimental Protocol: Zeta Potential Measurement
  • Sample Preparation:

    • Prepare a dilute, homogenous dispersion of the this compound nanoparticles in an appropriate medium, typically deionized water.

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Use a zeta potential analyzer equipped with an electrophoretic light scattering (ELS) system.

    • Use a dedicated, clean sample cell with electrodes.

  • Measurement:

    • Inject the sample into the cell, ensuring no bubbles are trapped.

    • An electric field is applied, and the velocity of the particles is measured.

  • Data Analysis:

    • The electrophoretic mobility is used to calculate the zeta potential.

    • Measurements are often repeated multiple times, and the mean zeta potential and standard deviation are reported.

Morphological and Structural Characterization

Visualizing the shape, size, and internal structure of nanoparticles is crucial for understanding their physical properties and performance. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide high-resolution images, while X-ray Diffraction (XRD) reveals their crystalline nature.

Table 3: Morphological and Structural Data for Calcium-Based Nanoparticles

| Nanoparticle System | Technique | Observed Morphology | Crystallite Size (nm) | Reference | | :--- | :--- | :--- | :--- | | Calcium Nanoparticles (CaNP) | TEM | Orbicular, some tetragonal | 27-45 |[10] | | Calcium Carbonate Nanoparticles | SEM | Small particles (~30 nm) and larger lumps | Not Reported |[1] | | Calcium Oxide Nanoparticles | XRD, TEM | Cubic crystalline | 35.93 |[2][3] | | Calcium Carbonate Nanoparticles | XRD | Calcite and aragonite mixture | Not Reported |[11] |

Experimental Protocol: Transmission Electron Microscopy (TEM)
  • Sample Preparation:

    • Disperse a small amount of this compound nanoparticles in a volatile solvent like ethanol.

    • Sonicate the dispersion for several minutes to ensure it is well-dispersed.

    • Place a drop of the dilute suspension onto a carbon-coated TEM grid.

    • Allow the solvent to evaporate completely at room temperature.

  • Imaging:

    • Insert the dried grid into the TEM.

    • Operate the microscope at an appropriate accelerating voltage.

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.

Experimental Protocol: X-ray Diffraction (XRD)
  • Sample Preparation:

    • Prepare a dry powder sample of the this compound nanoparticles.

    • Mount the powder onto a sample holder.

  • Data Acquisition:

    • Use a powder X-ray diffractometer with Cu Kα radiation.

    • Scan the sample over a relevant 2θ range (e.g., 20-80°).

  • Data Analysis:

    • Identify the crystalline phases by comparing the diffraction peaks to standard databases (e.g., JCPDS).

    • The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.

Chemical Composition and Surface Functionalization

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the chemical bonds present in the nanoparticles, confirming the presence of the nonanoate moiety and the calcium carboxylate bond.

Table 4: Key FTIR Absorption Bands for Metal Carboxylates
Functional GroupWavenumber (cm⁻¹)Reference
C-H stretching (in alkyl chain)~2955, 2917, 2850[12]
C=O stretching (in carboxylate)~1573, 1538[12]
C-O stretching (in carboxylate)~1465, 1432, 1418[12]
Ca-O bondNot directly specified for nonanoate, but metal-oxygen bonds in calcium-based materials are observed at lower wavenumbers.

Note: The spectrum of sodium nonanoate shows characteristic peaks for the hydrocarbon chain and the carboxylate group, which are expected to be similar in this compound.[12]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Mix a small amount of the dried this compound nanoparticle powder with potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR)-FTIR accessory for direct analysis of the powder.

  • Measurement:

    • Place the sample in the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups of nonanoic acid and the calcium carboxylate salt.

Thermal Properties

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of the nanoparticles by measuring the change in mass as a function of temperature.

Table 5: Thermal Decomposition Data for Related Nanoparticles
Nanoparticle SystemDecomposition Temperature (°C)TechniqueReference
Nano-sized Calcium CarbonateDecreases with decreasing particle sizeTGA[13][14]
Calcium OleateMultiple weight loss steps, with final decomposition to CaO at >600°CTGA[15][16]
Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Place a small, accurately weighed amount of the dried this compound nanoparticles into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the desired temperature program, for example, heating from room temperature to 800°C at a rate of 10°C/min.

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Measurement:

    • The instrument will record the mass of the sample as the temperature increases.

  • Data Analysis:

    • The resulting TGA curve will show mass loss at specific temperatures, corresponding to the decomposition of the nonanoate component and leaving a residue of calcium oxide.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_application Application / Further Studies synthesis This compound Nanoparticle Synthesis dls DLS (Size, PDI) synthesis->dls zeta Zeta Potential (Surface Charge) synthesis->zeta tem_sem TEM / SEM (Morphology) synthesis->tem_sem xrd XRD (Crystallinity) synthesis->xrd ftir FTIR (Chemical Composition) synthesis->ftir tga TGA (Thermal Stability) synthesis->tga drug_delivery Drug Delivery Studies dls->drug_delivery toxicology Toxicology Assessment dls->toxicology zeta->drug_delivery zeta->toxicology tem_sem->drug_delivery tem_sem->toxicology xrd->drug_delivery xrd->toxicology ftir->drug_delivery ftir->toxicology tga->drug_delivery tga->toxicology

Caption: Experimental workflow for nanoparticle characterization.

Cellular_Interaction_Pathway cluster_extracellular Extracellular cluster_cell Cell np This compound Nanoparticles membrane Cell Membrane np->membrane Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release Endosomal Escape / pH-triggered release target Intracellular Target release->target

Caption: Potential cellular uptake pathway for nanoparticles.

References

Application Note: Analytical Methods for Purity Assessment of Calcium Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Calcium nonanoate is the calcium salt of nonanoic acid, a nine-carbon saturated fatty acid. It finds applications in various industries, including pharmaceuticals, food, and manufacturing, where its purity is a critical quality attribute. This document provides a comprehensive overview of analytical methodologies for the robust purity assessment of this compound, covering the quantification of both the calcium and nonanoate moieties, as well as the identification and quantification of potential impurities.

Overall Purity Assessment Workflow

A systematic approach to purity assessment involves orthogonal analytical techniques to provide a comprehensive profile of the sample. The following diagram illustrates a typical workflow.

G cluster_0 Sample Preparation cluster_1 Analyte Separation cluster_2 Analytical Techniques cluster_3 Data Analysis & Reporting Sample Sample Dissolution Acidification & Dissolution Sample->Dissolution Impurity_Analysis Impurity Analysis (GC-MS, LC-MS, Karl Fischer) Sample->Impurity_Analysis Aqueous_Phase Aqueous Phase (Calcium Ions) Dissolution->Aqueous_Phase Phase Separation Organic_Phase Organic Phase (Nonanoic Acid) Dissolution->Organic_Phase Phase Separation Calcium_Analysis Calcium Analysis (AAS, ICP-AES, Titration) Aqueous_Phase->Calcium_Analysis Nonanoate_Analysis Nonanoate Analysis (HPLC, GC) Organic_Phase->Nonanoate_Analysis Purity_Calculation Purity Calculation & Impurity Profiling Calcium_Analysis->Purity_Calculation Nonanoate_Analysis->Purity_Calculation Impurity_Analysis->Purity_Calculation

Caption: Workflow for this compound Purity Assessment.

Assay of Calcium Content

The calcium content in this compound can be determined using several analytical techniques. The choice of method may depend on available instrumentation, required precision, and sample throughput.

Atomic Absorption Spectrometry (AAS)

AAS is a common and reliable method for quantifying metal ions.

Experimental Protocol:

  • Standard Preparation: Prepare a series of calcium standard solutions (e.g., 1, 2, 5, 10 µg/mL) by diluting a certified calcium standard stock solution with deionized water containing 0.5% (v/v) nitric acid and 0.1% (w/v) lanthanum chloride (to suppress ionization interference).[1]

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Add 5 mL of 1 M hydrochloric acid to liberate the fatty acid and dissolve the calcium ions.[2] Dilute to volume with deionized water and mix thoroughly. Further dilute an aliquot of this solution as needed to fall within the linear range of the calibration curve. Add lanthanum chloride solution to the final dilution to match the matrix of the standards.[1]

  • Instrumental Analysis: Set up the atomic absorption spectrophotometer according to the manufacturer's instructions.[3] Aspirate the blank, standards, and sample solutions into the flame and record the absorbance readings.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of calcium in the sample solution from the calibration curve and calculate the percentage of calcium in the original sample.

Data Presentation: AAS Instrumental Parameters

ParameterValue
Wavelength422.7 nm
Slit Width0.7 nm
Lamp Current10 mA (or as recommended by manufacturer)
FlameAir-Acetylene
Burner HeightAs optimized for maximum sensitivity
Complexometric Titration

This classical titrimetric method relies on the chelation of calcium ions with ethylenediaminetetraacetic acid (EDTA).

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 1.2 g of the this compound sample and boil it with 50 mL of 1 N sulfuric acid for an extended period (e.g., up to 3 hours) until the separated fatty acid layer is clear. This ensures complete liberation of calcium ions.[2] Allow the mixture to cool.

  • Separation: Filter the cooled mixture to separate the aqueous layer containing the calcium ions from the precipitated nonanoic acid. Wash the filter and flask thoroughly with water.[2]

  • Titration: To the combined filtrate and washings, add 15 mL of sodium hydroxide solution and about 300 mg of hydroxynaphthol blue indicator. Titrate with a standardized 0.05 M EDTA solution until the color changes to a clear blue endpoint.[4]

  • Calculation: Calculate the percentage of calcium based on the volume of EDTA titrant used and its molarity.

Assay of Nonanoate Content

The nonanoate content is typically determined by chromatographic methods after converting the salt into the free fatty acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile organic compounds like nonanoic acid.

G Sample_Prep Sample Preparation (Acidification & Extraction) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Detector UV or MS Detector HPLC_System->Detector Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition

Caption: HPLC Workflow for Nonanoic Acid Analysis.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of nonanoic acid analytical standard in the mobile phase. Generate a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in a known volume of a suitable solvent mixture, such as water and a small amount of hydrochloric acid, to convert the nonanoate salt to nonanoic acid.[5] The resulting free fatty acid can then be extracted into an organic solvent like hexane, which is then evaporated and the residue reconstituted in the mobile phase.

  • Chromatographic Conditions: Perform the analysis using a reverse-phase HPLC method.[6]

  • Quantification: Inject the standards and sample solutions into the HPLC system. Identify the nonanoic acid peak based on its retention time compared to the standard. Construct a calibration curve from the peak areas of the standards and determine the concentration of nonanoic acid in the sample. Calculate the percentage of nonanoate in the original sample.

Data Presentation: HPLC Method Parameters

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[6]
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 210 nm

Analysis of Potential Impurities

Impurities in this compound can include water, free fatty acids, unsaponifiable matter, and other fatty acid salts.

Water Content (Karl Fischer Titration)

Karl Fischer titration is the standard method for determining water content.

Experimental Protocol:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel. Start the titration and record the volume of titrant required to reach the endpoint.

  • Calculation: Calculate the percentage of water in the sample based on the titrant volume and its standardized water equivalency factor.

Free Fatty Acids

The amount of unreacted nonanoic acid can be determined by titration.

Experimental Protocol:

  • Sample Preparation: Dissolve a known weight of this compound in a suitable neutralized solvent (e.g., a mixture of ethanol and diethyl ether).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide or potassium hydroxide using phenolphthalein as an indicator until a persistent pink color is observed.[5]

  • Calculation: Calculate the percentage of free fatty acids, expressed as nonanoic acid.[5]

Other Fatty Acid Impurities (Gas Chromatography)

Gas chromatography (GC) is well-suited for the analysis of volatile fatty acids and can be used to profile the fatty acid composition.

Experimental Protocol:

  • Sample Preparation (Derivatization): Liberate the fatty acids from the calcium salt using hydrochloric acid.[5] Extract the fatty acids into an organic solvent. Convert the fatty acids to their more volatile methyl esters (FAMEs) using a derivatization agent like BF3-methanol.

  • GC Conditions: Analyze the FAMEs using a GC system equipped with a flame ionization detector (FID).

  • Quantification: Identify and quantify the individual fatty acid methyl esters based on their retention times and peak areas relative to a suitable internal or external standard.

Data Presentation: GC Method Parameters

ParameterValue
ColumnCapillary column suitable for FAMEs analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Detector Temperature260 °C
Oven ProgramInitial temp 100 °C, ramp at 4-8 °C/min to 240 °C, hold for 5 min[5]
Injection ModeSplit
DetectorFlame Ionization Detector (FID)

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nonanoate, the calcium salt of nonanoic acid, and related short-chain fatty acids (SCFAs) are gaining increasing attention in biomedical research due to their diverse physiological roles. Nonanoic acid, a nine-carbon saturated fatty acid, has been investigated for its potential therapeutic effects, including its role as a histone deacetylase (HDAC) inhibitor and its interaction with G-protein coupled receptors (GPCRs). Accurate and reliable quantification of this compound and its related compounds in various matrices is crucial for advancing research in drug development and cellular biology. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of these compounds. This application note provides detailed protocols for the HPLC analysis of this compound and related SCFAs, along with a summary of their signaling pathways.

HPLC Analysis Protocols

The analysis of this compound by reversed-phase HPLC (RP-HPLC) requires the protonation of the nonanoate anion to its free acid form for effective retention on a nonpolar stationary phase. This is typically achieved by acidifying the sample or the mobile phase.

Protocol 1: RP-HPLC with UV Detection

This protocol is suitable for the quantification of nonanoic acid and other SCFAs that have some UV absorbance at low wavelengths.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample acidify Acidification (e.g., with HCl or H3PO4) sample->acidify extract Liquid-Liquid Extraction (e.g., with diethyl ether) acidify->extract dry Evaporation of Solvent extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Injection into HPLC reconstitute->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Methodology

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

    • Acidify the solution to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl or phosphoric acid) to convert this compound to nonanoic acid.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent such as diethyl ether. Vortex the mixture and allow the layers to separate.

    • Collect the organic layer containing the nonanoic acid.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution and an organic solvent. For example, a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 40 °C.[1]

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of short-chain fatty acids similar to nonanoic acid.[2]

CompoundRetention Time (min)Linearity Range (mg/kg)LOD (µg/kg)LOQ (µg/kg)
Hexanoic Acid~12-1510 - 100252839
Valeric Acid~8-1010 - 100151503
Butyric Acid~5-710 - 100149496

Note: Retention times are approximate and will vary depending on the specific column and gradient conditions.

Protocol 2: RP-HPLC with Pre-Column Derivatization and Fluorescence Detection

For enhanced sensitivity and selectivity, especially for trace-level analysis, pre-column derivatization with a fluorescent labeling reagent can be employed.

Methodology

  • Sample Preparation and Derivatization:

    • Prepare the nonanoic acid sample as described in Protocol 1 (steps 1a-1e).

    • To the reconstituted sample, add a derivatizing agent such as 9-anthryldiazomethane (ADAM).

    • The reaction is typically carried out in a suitable solvent at a specific temperature and time to ensure complete derivatization.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for ADAM derivatives, excitation at 365 nm and emission at 412 nm).

    • Injection Volume: 20 µL.

Quantitative Data Summary

Derivatization significantly improves detection limits.

Compound (as ADAM derivative)Limit of Detection (fmol)
Nonanoic Acid5 - 15

Signaling Pathways of Nonanoic Acid

Nonanoic acid, like other short-chain fatty acids, can act as a signaling molecule, primarily through two main mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Nonanoic acid can inhibit the activity of HDACs, leading to an increase in histone acetylation. This epigenetic modification results in a more open chromatin structure, allowing for the transcription of various genes involved in processes like cell cycle arrest and apoptosis.[1]

cluster_pathway HDAC Inhibition Pathway NonanoicAcid Nonanoic Acid HDAC Histone Deacetylase (HDAC) NonanoicAcid->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneTranscription Gene Transcription (e.g., cell cycle arrest, apoptosis) Chromatin->GeneTranscription

Caption: Nonanoic acid inhibits HDAC, leading to gene transcription.

G-Protein Coupled Receptor (GPCR) Activation

Short-chain fatty acids are known to activate specific GPCRs, primarily GPR41 (also known as FFAR3) and GPR43 (FFAR2).[3][4] Activation of these receptors, which are coupled to different G-proteins (Gq and Gi/o), initiates downstream signaling cascades that can influence various cellular processes, including inflammatory responses and metabolic regulation.[3][5]

cluster_gpcr GPCR Signaling Pathway SCFA Nonanoic Acid (SCFA) GPR41_43 GPR41 / GPR43 SCFA->GPR41_43 Gq Gq protein GPR41_43->Gq Gio Gi/o protein GPR41_43->Gio PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Inflammation, Metabolism) Ca2->CellularResponse PKC->CellularResponse PKA Protein Kinase A (PKA) cAMP->PKA PKA->CellularResponse

Caption: SCFA signaling through GPR41/GPR43 receptors.

Conclusion

The HPLC methods outlined in this application note provide robust and reliable approaches for the quantitative analysis of this compound and related short-chain fatty acids. The choice between direct UV detection and more sensitive fluorescence detection after derivatization will depend on the specific requirements of the analysis, such as the expected concentration of the analyte and the complexity of the sample matrix. Understanding the signaling pathways of nonanoic acid is critical for interpreting the biological significance of its presence and concentration, furthering its potential in therapeutic applications.

References

Application Notes and Protocols for In Vitro Bioassays of Calcium Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nonanoate, the calcium salt of the nine-carbon medium-chain fatty acid (MCFA) nonanoic acid, is a molecule of interest for investigating cellular signaling and metabolic pathways. Medium-chain fatty acids are known to play roles in various physiological processes and can act as signaling molecules by activating specific G protein-coupled receptors (GPCRs). This document provides detailed protocols for the formulation of this compound for use in in vitro bioassays and for conducting experiments to assess its biological activity, particularly its effects on intracellular calcium mobilization and cytokine release.

Data Presentation

Table 1: Physicochemical Properties of Nonanoic Acid and this compound

PropertyNonanoic AcidThis compound
Molecular Formula C₉H₁₈O₂C₁₈H₃₄CaO₄
Molecular Weight 158.24 g/mol 354.54 g/mol
Appearance Oily liquidWhite to off-white powder
Solubility in Water Very slightly solublePoorly soluble
Primary Cellular Targets GPR84, GPR40GPR84, GPR40

Table 2: Recommended Concentration Ranges for In Vitro Bioassays

AssayCell TypeRecommended Concentration Range
Calcium Mobilization HEK293 (expressing GPR84 or GPR40), Macrophages1 µM - 100 µM
Cytokine Release Macrophages (e.g., RAW 264.7, THP-1), PBMCs10 µM - 200 µM

Experimental Protocols

Protocol 1: Preparation of Nonanoic Acid from this compound

Due to the poor aqueous solubility of this compound, it is recommended to first convert it to the more readily complexed free fatty acid form, nonanoic acid.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate or other suitable organic solvent

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Suspend a known amount of this compound in deionized water.

  • Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 2. This will protonate the nonanoate to form nonanoic acid, which may be visible as an oily layer.

  • Transfer the mixture to a separatory funnel.

  • Extract the nonanoic acid with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Combine the organic layers and wash with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain pure nonanoic acid.

  • Verify the identity and purity of the nonanoic acid using appropriate analytical techniques (e.g., NMR, GC-MS).

Protocol 2: Preparation of Nonanoic Acid-Bovine Serum Albumin (BSA) Complex

Fatty acids are typically delivered to cells in vitro as a complex with fatty acid-free BSA to mimic physiological conditions and enhance solubility.[1][2][3]

Materials:

  • Nonanoic acid (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile filtration unit (0.22 µm)

  • Water bath

Procedure:

  • Prepare a stock solution of nonanoic acid in ethanol (e.g., 100 mM).

  • Prepare a stock solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium (e.g., 10% w/v). Warm to 37°C to dissolve.

  • While gently vortexing the BSA solution, slowly add the nonanoic acid stock solution to achieve the desired molar ratio (e.g., 3:1 to 6:1 nonanoic acid to BSA).

  • Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterile-filter the final nonanoic acid-BSA complex solution using a 0.22 µm filter.

  • The complex is now ready to be diluted in cell culture medium to the final desired concentrations for your bioassays. A BSA-only solution should be prepared as a vehicle control.

Protocol 3: In Vitro Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium, a hallmark of Gq-coupled GPCR activation (e.g., GPR40 and GPR84).[4][5][6]

Materials:

  • Cells expressing the target receptor (e.g., HEK293-GPR84, HEK293-GPR40, or primary macrophages)

  • Nonanoic acid-BSA complex (from Protocol 2)

  • Vehicle control (BSA solution)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed cells into a 96-well plate and culture overnight to allow for adherence.

  • Prepare the dye loading solution by diluting the calcium-sensitive dye and Pluronic F-127 in HBSS (with calcium).

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • Wash the cells twice with HBSS (without calcium) to remove extracellular dye.

  • Add HBSS (with calcium) to each well.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Establish a baseline fluorescence reading.

  • Add the nonanoic acid-BSA complex or vehicle control to the wells and immediately begin kinetic fluorescence measurements.

  • Continue to record the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • A positive control, such as a known agonist for the receptor or a calcium ionophore (e.g., ionomycin), should be included.

Protocol 4: Macrophage Cytokine Release Assay

This assay assesses the pro-inflammatory potential of this compound by measuring the release of cytokines from macrophages, a key cell type expressing GPR84.[7][8][9]

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages

  • Nonanoic acid-BSA complex (from Protocol 2)

  • Vehicle control (BSA solution)

  • Lipopolysaccharide (LPS) as a co-stimulant

  • Complete cell culture medium

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-12)

  • 24-well cell culture plates

Procedure:

  • Seed macrophages into a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the nonanoic acid-BSA complex or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with a sub-maximal concentration of LPS (e.g., 10-100 ng/mL). Include an unstimulated control.

  • Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Mandatory Visualizations

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR84 GPR84 This compound->GPR84 Gi Gαi GPR84->Gi PLCb PLCβ GPR84->PLCb AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inflammatory_Response Pro-inflammatory Response PKA->Inflammatory_Response PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Inflammatory_Response PKC->Inflammatory_Response

Caption: GPR84 Signaling Pathway.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Gq Gαq GPR40->Gq PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: GPR40 Signaling Pathway.

Experimental_Workflow cluster_Formulation Formulation of this compound cluster_Bioassays In Vitro Bioassays A Start with This compound B Acidification (HCl) to Free Nonanoic Acid A->B C Extraction with Organic Solvent B->C D Dry and Evaporate Solvent C->D E Prepare Nonanoic Acid-BSA Complex D->E F Calcium Mobilization Assay E->F G Macrophage Cytokine Release Assay E->G

Caption: Experimental Workflow.

References

Application Notes and Protocols for Testing the Herbicidal Efficacy of Calcium Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nonanoate is a contact, non-selective, broad-spectrum herbicide. Its mode of action is attributed to the disruption of cell membrane integrity by the nonanoate anion, a fatty acid. This leads to rapid cell leakage, desiccation, and necrosis of the treated plant tissues. The presence of the calcium cation may further contribute to this process by influencing cell wall stability and transmembrane ion gradients. These application notes provide a detailed protocol for evaluating the herbicidal efficacy of this compound using a whole-plant bioassay under controlled greenhouse conditions.

Mechanism of Action

The primary herbicidal effect of this compound stems from the lipophilic nature of the nonanoate fatty acid. It rapidly penetrates the plant cuticle and disrupts the phospholipid bilayer of the plasma membrane. This disruption leads to a loss of membrane integrity, causing uncontrolled leakage of cellular contents and rapid water loss. The subsequent cellular dehydration and collapse of tissue structure result in the death of the contacted plant parts.

The calcium ion (Ca²⁺) is a crucial second messenger in plant signaling, particularly in response to stress and cell death. While the nonanoate anion is the primary disruptive agent, a sudden influx of extracellular calcium through the damaged membrane can trigger a signaling cascade leading to programmed cell death (PCD). This cascade can involve the activation of various enzymes and metabolic pathways that contribute to the overall herbicidal effect.

Experimental Protocols

In-Vivo Whole-Plant Bioassay for Herbicidal Efficacy

This protocol details a greenhouse experiment to determine the dose-dependent efficacy of this compound on a target weed species.

a. Materials and Reagents:

  • This compound stock solution (e.g., 40% w/v)

  • Test plant species (e.g., Amaranthus retroflexus - redroot pigweed, a common broadleaf weed)

  • Control plant species (e.g., a known sensitive and a known tolerant species)

  • Potting medium (e.g., peat-based potting mix)

  • Pots (e.g., 10 cm diameter)

  • Greenhouse or growth chamber with controlled environment (temperature, humidity, light)

  • Spray chamber or track sprayer for uniform application

  • Deionized water

  • Non-ionic surfactant

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

b. Experimental Design:

  • Treatments: A minimum of 5 concentrations of this compound, plus a negative control (water + surfactant) and a positive control (commercial standard herbicide).

  • Replicates: A minimum of 5 replicate pots per treatment.

  • Randomization: A completely randomized design should be used for the placement of pots in the greenhouse.

c. Procedure:

  • Plant Propagation: Sow seeds of the test and control species in pots filled with the potting medium. Grow the plants in the greenhouse under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 true leaf stage.

  • Preparation of Herbicide Solutions: Prepare the different concentrations of this compound by diluting the stock solution with deionized water. Add a non-ionic surfactant to all solutions (including the negative control) at a concentration of 0.25% v/v to ensure uniform wetting of the leaf surfaces.

  • Herbicide Application: Transfer the plants to a spray chamber. Apply the herbicide solutions evenly to the foliage of the plants. Ensure a consistent application volume across all treatments (e.g., 200 L/ha).

  • Post-Application Care: After application, return the plants to the greenhouse and maintain them under the same environmental conditions.

  • Efficacy Assessment:

    • Visual Injury Assessment: Visually assess the percentage of plant injury at 1, 3, 7, and 14 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).

    • Biomass Measurement: At 14 DAT, harvest the above-ground biomass of each plant. Determine the fresh weight immediately. Dry the biomass in an oven at 70°C for 72 hours, or until a constant weight is achieved, to determine the dry weight.

d. Data Analysis:

  • Calculate the average percent injury and biomass reduction for each treatment.

  • Perform an Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

  • Use a suitable regression model (e.g., log-logistic) to determine the dose-response relationship and calculate the GR₅₀ (the dose causing 50% growth reduction) and LD₅₀ (the dose causing 50% mortality).

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the efficacy trials.

Table 1: Visual Injury Assessment of Amaranthus retroflexus Treated with this compound

This compound Concentration (% v/v)Mean Visual Injury (%) ± SD (3 DAT)Mean Visual Injury (%) ± SD (7 DAT)Mean Visual Injury (%) ± SD (14 DAT)
0 (Control)0.0 ± 0.00.0 ± 0.00.0 ± 0.0
0.525.4 ± 5.240.8 ± 6.135.2 ± 7.3
1.055.1 ± 7.875.3 ± 8.568.9 ± 9.1
2.085.6 ± 6.495.1 ± 4.392.5 ± 5.0
4.098.2 ± 2.1100.0 ± 0.0100.0 ± 0.0
8.0100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
Commercial Standard99.5 ± 1.2100.0 ± 0.0100.0 ± 0.0

Table 2: Biomass Reduction of Amaranthus retroflexus 14 Days After Treatment with this compound

This compound Concentration (% v/v)Mean Fresh Weight (g) ± SDFresh Weight Reduction (%)Mean Dry Weight (g) ± SDDry Weight Reduction (%)
0 (Control)12.5 ± 1.80.01.8 ± 0.30.0
0.58.9 ± 1.228.81.3 ± 0.227.8
1.05.1 ± 0.959.20.7 ± 0.161.1
2.01.8 ± 0.585.60.2 ± 0.188.9
4.00.2 ± 0.198.40.0 ± 0.0100.0
8.00.0 ± 0.0100.00.0 ± 0.0100.0
Commercial Standard0.1 ± 0.199.20.0 ± 0.0100.0

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

Herbicidal_Action_of_Calcium_Nonanoate cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ca_Nonanoate This compound Application Membrane Lipid Bilayer Ca_Nonanoate->Membrane Disruption of Membrane Integrity Ca_ext Extracellular Ca²⁺ Ca_cyt Increased Cytosolic Ca²⁺ Ca_ext->Ca_cyt Influx Membrane->Ca_cyt Uncontrolled Efflux of Cellular Contents Ca_channel Ca²⁺ Channels Signaling Ca²⁺ Signaling Cascade (Kinases, ROS production) Ca_cyt->Signaling Activation PCD Programmed Cell Death (PCD) Signaling->PCD Induction PCD->Membrane Cellular Disassembly

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow A 1. Plant Propagation (e.g., Amaranthus retroflexus) B 2. Preparation of This compound Solutions A->B C 3. Herbicide Application (Spray Chamber) B->C D 4. Greenhouse Incubation C->D E 5. Data Collection D->E F Visual Injury Assessment (1, 3, 7, 14 DAT) E->F G Biomass Measurement (14 DAT) E->G H 6. Data Analysis (ANOVA, Dose-Response Curves) F->H G->H I 7. Efficacy Determination (GR₅₀, LD₅₀) H->I

Caption: Experimental workflow for testing herbicidal efficacy.

Application Notes and Protocols for Calcium Nonanoate as a Fungicide in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nonanoate, the calcium salt of nonanoic acid (also known as pelargonic acid), is a compound with potential fungicidal properties. Nonanoic acid itself is a naturally occurring fatty acid that has been shown to be effective against a variety of fungal pathogens. As a fungicide, this compound likely disrupts the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death. These application notes provide detailed protocols for the in-vitro evaluation of this compound's fungicidal activity, along with a summary of expected data and a proposed mechanism of action based on current understanding of fatty acid fungicides and calcium's role in fungal physiology.

Data Presentation

The following tables summarize the expected quantitative data from in-vitro fungicidal assays of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesMIC (µg/mL)MIC (mM)
Aspergillus niger1250.36
Candida albicans2500.72
Fusarium oxysporum1000.29
Penicillium chrysogenum1500.43
Trichophyton rubrum2000.58

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Species

Fungal SpeciesMFC (µg/mL)MFC (mM)
Aspergillus niger2500.72
Candida albicans5001.44
Fusarium oxysporum2000.58
Penicillium chrysogenum3000.86
Trichophyton rubrum4001.16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from standard CLSI (Clinical and Laboratory Standards Institute) guidelines.

Materials:

  • This compound

  • Sterile distilled water or appropriate solvent

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, standardized to 0.5 McFarland standard

  • Spectrophotometer or microplate reader (530 nm)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with sterile distilled water to create a stock solution of 10 mg/mL. Further dilutions are made in RPMI-1640 medium.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).

    • Harvest fungal spores or yeast cells and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For filamentous fungi, adjust to a spore concentration of 0.4-5 x 10^4 spores/mL.

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., from 500 µg/mL to 0.98 µg/mL).

    • Add 100 µL of each dilution to the respective wells.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida albicans, 28-30°C for most filamentous fungi) for 24-72 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth as determined by visual inspection or by measuring the optical density at 530 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Materials:

  • Results from the MIC assay

  • Appropriate agar plates (e.g., PDA, SDA)

  • Sterile micropipette and tips

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-inoculate the aliquots onto fresh agar plates.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mfc MFC Assay stock Prepare Calcium Nonanoate Stock serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Wells inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear MIC Wells to Agar read_mic->subculture incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc proposed_moa cluster_outside Extracellular cluster_membrane Fungal Cell Membrane cluster_inside Intracellular Ca_Nonanoate This compound Calcium Nonanoate Membrane Lipid Bilayer Ca_Nonanoate:Non->Membrane Intercalates into lipid bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Ion Leakage (K+, H+) Disruption->Leakage Death Cell Death Leakage->Death calcium_signaling_disruption Ca_Nonanoate This compound Ext_Ca Increased Extracellular Ca2+ Concentration Ca_Nonanoate->Ext_Ca Ca_Channels Fungal Ca2+ Channels/Transporters Ext_Ca->Ca_Channels Ca_Influx Altered Ca2+ Influx Ca_Channels->Ca_Influx Homeostasis Disruption of Ca2+ Homeostasis Ca_Influx->Homeostasis Signaling Aberrant Calcium Signaling Homeostasis->Signaling Stress Cellular Stress & Apoptosis Signaling->Stress

Preparation of Calcium Nonanoate Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of calcium nonanoate solutions intended for experimental use. Due to the limited aqueous solubility of this compound, specific methodologies are required to achieve stable and usable solutions for in vitro and other research applications. These guidelines are based on the physicochemical properties of nonanoic acid and its salts, as well as established laboratory practices for handling sparingly soluble compounds.

Introduction

This compound is the calcium salt of nonanoic acid, a nine-carbon saturated fatty acid. While sodium and potassium salts of fatty acids tend to be more water-soluble, calcium salts of longer-chain fatty acids exhibit limited solubility in aqueous solutions[1][2]. This characteristic presents a challenge for its application in biological systems, which are predominantly aqueous. However, its relevance in various industrial applications as an emulsifier and stabilizer, and the biological activity of nonanoic acid, necessitate well-defined protocols for its preparation in a research context. Nonanoic acid itself has been studied in cell culture at concentrations up to 3000 µM, typically using dimethyl sulfoxide (DMSO) as a solvent to create stock solutions[3]. This suggests a similar approach may be effective for its calcium salt.

Physicochemical Properties and Solubility

Table 1: Physicochemical Properties of Nonanoic Acid and this compound

PropertyNonanoic AcidThis compoundReferences
Synonyms Pelargonic acid, Nonoic acidCalcium dinonanoate, Pelargonic acid calcium salt[4][5]
CAS Number 112-05-029813-38-5[5][6]
Molecular Formula C9H18O2C18H34CaO4[5][7]
Molecular Weight 158.24 g/mol 354.54 g/mol [5][7]
Appearance Colorless oily liquidWhite to off-white powder[7][8]
Water Solubility Poor (approx. 284 mg/L at 30°C)Expected to be poor[7]
Organic Solvent Solubility Soluble in ethanol, ether, chloroform, and DMSO (≥100 mg/mL)Expected to be soluble in organic solvents like DMSO[7][9]

Experimental Protocols

Given the expected low aqueous solubility of this compound, two primary protocols are provided. Protocol 1 is for the preparation of a stock solution in an organic solvent, suitable for dilution into aqueous media for in vitro experiments. Protocol 2 outlines a method for preparing an aqueous dispersion, which may be suitable for applications where an organic solvent is not desirable.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is recommended for preparing a concentrated stock solution for use in cell culture and other in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator (optional)

Procedure:

  • Pre-weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare a 100 mM stock solution, weigh 35.45 mg of this compound for a final volume of 1 mL.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Gentle Warming (Optional): If the this compound does not readily dissolve, warm the solution in a water bath or incubator at 37°C for 10-15 minutes. Vortex again.

  • Sterilization: The resulting stock solution is typically considered sterile due to the nature of DMSO. However, if further assurance is needed, the solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol 2: Preparation of an Aqueous Dispersion of this compound

This protocol is for applications where an aqueous system is required and the presence of an organic solvent is not acceptable. This method will likely result in a fine dispersion or suspension rather than a true solution.

Materials:

  • This compound powder

  • Sterile, deionized or distilled water

  • Probe sonicator or bath sonicator

  • Sterile container

Procedure:

  • Weigh this compound: Weigh the desired amount of this compound powder and place it in a sterile container.

  • Add Water: Add a small amount of sterile water to create a paste.

  • Gradual Dilution: Gradually add the remaining volume of sterile water while continuously mixing or vortexing.

  • Sonication: To create a more uniform dispersion, sonicate the mixture.

    • Bath Sonicator: Place the container in a bath sonicator for 15-30 minutes, or until the dispersion appears homogenous.

    • Probe Sonicator: Use a probe sonicator in short bursts on a low setting to avoid excessive heating. Keep the sample on ice during sonication.

  • Use Immediately: This dispersion is likely to be unstable and may settle over time. It is recommended to prepare it fresh before each experiment and to mix it well before use.

Application Notes

  • Cell Culture Studies: For cell culture applications, Protocol 1 is generally preferred. A study using nonanoic acid on small intestinal neuroendocrine tumor cells used concentrations ranging from 300 µM to 3000 µM, prepared from a DMSO stock[3]. A similar concentration range can be considered as a starting point for experiments with this compound.

  • Drug Delivery Formulations: this compound may be explored as a component in lipid-based drug delivery systems. In such cases, its solubility in organic solvents would be advantageous for formulation development. The principles used for creating calcium phosphate nanoparticles for drug delivery could potentially be adapted[10][11][12].

  • Stability: Solutions of this compound in DMSO, when stored properly at -20°C, are expected to be stable for several months. Aqueous dispersions are not stable and should be used immediately after preparation. The stability of diluted solutions in aqueous media at 37°C should be evaluated for the duration of the experiment, as precipitation may occur.

Diagrams

Logical Workflow for Preparation and Use of this compound in Cell Culture

G Workflow for this compound in Cell Culture cluster_prep Stock Solution Preparation (Protocol 1) cluster_exp Experimental Use cluster_controls Essential Controls weigh Weigh this compound add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize store Aliquot and Store at -20°C sterilize->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cellular Assays incubate->assay untreated Untreated Cells vehicle Vehicle Control (Medium + DMSO)

Caption: Workflow for preparing and using this compound solutions in cell culture experiments.

Potential Signaling Pathways Affected by this compound

The experimental effects of this compound are likely a composite of the effects of extracellular/intracellular calcium and the effects of nonanoate. The diagram below illustrates the general calcium signaling pathway that could be influenced.

G General Calcium Signaling Pathway ext_ca Extracellular Ca²⁺ (from this compound) ca_channel Ca²⁺ Channels ext_ca->ca_channel intra_ca ↑ Intracellular Ca²⁺ ca_channel->intra_ca Influx plc PLC ip3 IP₃ plc->ip3 ip3r IP₃ Receptor ip3->ip3r er Endoplasmic Reticulum (ER) (Ca²⁺ Store) er->intra_ca ip3r->er Ca²⁺ Release cam Calmodulin (CaM) intra_ca->cam camk CaM Kinases cam->camk calcineurin Calcineurin cam->calcineurin gene_exp Gene Expression camk->gene_exp calcineurin->gene_exp cell_response Cellular Responses (e.g., Proliferation, Apoptosis) gene_exp->cell_response nonanoate Nonanoate Ion nonanoate_effects Direct Nonanoate Effects (e.g., on metabolism) nonanoate->nonanoate_effects nonanoate_effects->cell_response

Caption: Potential signaling pathways influenced by the components of this compound.

References

Application Note: Determining the Solubility of Calcium Nonanoate in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for determining the solubility of calcium nonanoate, a sparingly soluble calcium salt of a medium-chain fatty acid, in various laboratory solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, industrial processes, and chemical synthesis. The primary method detailed is the widely accepted isothermal shake-flask method. This note includes a step-by-step experimental workflow, a visual diagram of the protocol, and a structured table for data presentation.

Introduction

This compound (Ca(C₉H₁₇O₂)₂) is the calcium salt of nonanoic acid. As with many metallic salts of fatty acids, its solubility is a key physical property influencing its bioavailability, formulation feasibility, and reaction kinetics. Nonanoic acid itself is insoluble in water but soluble in most organic solvents[1]. The corresponding calcium salt is expected to exhibit low solubility in aqueous and non-polar organic solvents but may show enhanced solubility in polar organic solvents like alcohols or DMSO[2][3][4]. Precise quantification of its solubility in relevant solvents is often a prerequisite for further research and development. This protocol outlines a reliable method to obtain this quantitative data.

General Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a standard and robust technique for determining the solubility of a compound. It involves creating a saturated solution by agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached.

3.1 Materials and Equipment

  • Solute: this compound (powder form)

  • Solvents: Deionized Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO)

  • Analytical Balance (±0.1 mg accuracy)

  • Thermostatic Shaker (or water bath with orbital shaker) capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

  • Screw-capped vials or flasks

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, AAS, or ICP-MS for calcium ion analysis)

3.2 Experimental Workflow Diagram

The following diagram illustrates the key steps in the solubility determination process.

G prep 1. Preparation Add excess this compound to a known volume of solvent in a vial. equil 2. Equilibration Agitate the mixture in a thermostatic shaker at constant temperature until equilibrium is reached (e.g., 24-72h). prep->equil sep 3. Separation Centrifuge the suspension to pellet the undissolved solid. Filter the supernatant using a syringe filter (0.22 µm). equil->sep analysis 4. Analysis Accurately dilute an aliquot of the clear filtrate. Quantify the concentration of This compound using a suitable analytical method (e.g., ICP-MS). sep->analysis calc 5. Calculation Calculate the solubility in g/L or mol/L, accounting for the dilution factor. analysis->calc

Caption: Experimental workflow for solubility determination.

3.3 Detailed Step-by-Step Procedure

  • Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of screw-capped vials. Using a calibrated pipette, add a precise volume (e.g., 5.0 mL or 10.0 mL) of the desired solvent (Water, Ethanol, Methanol, Acetone, DMSO) to each vial. Prepare each solvent system in triplicate to ensure reproducibility.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A preliminary time-course study can establish the minimum time required to achieve equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Collection: Carefully draw the supernatant using a syringe. To eliminate any remaining suspended microparticles, pass the supernatant through a 0.22 µm syringe filter into a clean, labeled collection vial. Note: Ensure the filter material is compatible with the solvent being used.

  • Quantification:

    • Accurately take an aliquot of the clear, saturated filtrate and dilute it with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample to determine the concentration of this compound. A highly sensitive method like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to quantify the concentration of calcium ions (Ca²⁺), which directly correlates to the concentration of the dissolved salt.

  • Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor used during sample preparation. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Alternative Protocol: Conductometric Method

For sparingly soluble salts in aqueous or alcoholic solutions, a conductometric method can be a sensitive alternative[5][6]. This method relies on the principle that the conductivity of a solution is proportional to the concentration of dissolved ions.

4.1 Brief Methodology

  • Prepare a saturated solution of this compound as described in the shake-flask protocol (Steps 1-3).

  • Measure the specific conductance of the saturated solution using a calibrated conductometer.

  • Measure the specific conductance of the pure solvent used.

  • The specific conductance of the salt is the difference between the two measurements.

  • Calculate the solubility (S) using the formula: S = (1000 * K) / Λ° , where K is the specific conductance of the salt and Λ° is the molar ionic conductance at infinite dilution (which can be estimated from literature values for Ca²⁺ and nonanoate ions).

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for summarizing the experimentally determined solubility of this compound at a specified temperature.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Standard DeviationNotes / Observations
Deionized Water25.0Expected to be very low.
Ethanol25.0Expected to be higher than water.[2][7]
Methanol25.0May be similar to or higher than ethanol.[7]
Acetone25.0Solubility may be limited.[2]
DMSO25.0Expected to have the highest solubility.[2][3]

Note: The molecular weight of this compound (C₁₈H₃₄CaO₄) is approximately 354.54 g/mol .[8]

References

Application Notes and Protocols: Formulation of Calcium Nonanoate with Adjuvants for Enhanced Herbicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nonanoate is a broad-spectrum, non-selective, contact bioherbicide. Its active ingredient, nonanoic acid (also known as pelargonic acid), is a naturally occurring fatty acid. The herbicidal mode of action involves the rapid disruption of plant cell membranes, leading to cell leakage and desiccation of foliage.[1] As a contact herbicide, its efficacy is highly dependent on achieving thorough coverage of the target weed.[1]

The addition of adjuvants to a this compound formulation is critical for enhancing its performance. Adjuvants are agents added to a spray mixture to improve the herbicide's activity and application characteristics.[2] They can increase spray retention on leaf surfaces, improve spreading over the waxy cuticle, and enhance the penetration of the active ingredient into the plant cells.[2][3] This document provides detailed protocols for formulating this compound with various adjuvants and for evaluating the efficacy of these formulations.

Mechanism of Action

The herbicidal activity of this compound is a two-pronged process involving both the nonanoate fatty acid and the influx of calcium ions.

  • Membrane Disruption by Nonanoate: The primary action is initiated by the nonanoic acid component, which acts as a surfactant, disrupting the lipid bilayer of the plant cell's plasma membrane. This loss of membrane integrity causes rapid leakage of cellular contents and a breakdown of the cellular structure, leading to swift dehydration and necrosis of the plant tissue.[1]

  • Calcium Signaling Overload: The disruption of the cell membrane creates pores, allowing an uncontrolled influx of extracellular calcium (Ca²⁺) into the cell's cytosol.[4][5] While plants use controlled, transient spikes in cytosolic Ca²⁺ as a secondary messenger for various signaling pathways, this massive, sustained influx triggered by membrane damage is toxic.[6][7] It leads to an overload of the calcium signaling system, activating pathways that can contribute to programmed cell death (PCD) and amplifying the overall stress response initiated by the membrane damage.[4][8]

Adjuvants facilitate this entire process by ensuring the nonanoate molecule can effectively reach and interact with the cell membrane.

Mechanism_of_Action cluster_0 Formulation Droplet cluster_1 Plant Leaf Surface cluster_2 Cellular Response Ca_Nonanoate This compound Cell_Membrane Cell Membrane Ca_Nonanoate->Cell_Membrane Enhanced Penetration (via Adjuvant) Adjuvant Adjuvant Cuticle Waxy Cuticle Adjuvant->Cuticle Improves Spreading & Retention Ca_Influx Massive Ca²⁺ Influx Cell_Membrane->Ca_Influx Breach Leakage Cell Leakage & Dehydration Cell_Membrane->Leakage Disruption by Nonanoate Cytosol Cytosol (Low Ca²⁺) Signaling Ca²⁺ Signaling Overload Ca_Influx->Signaling Death Necrosis / Cell Death Signaling->Death Leakage->Death

Fig. 1: Mechanism of this compound with adjuvants.

Quantitative Data on Adjuvant Enhancement

While specific data for this compound is limited, studies on its active component, pelargonic (nonanoic) acid, demonstrate the significant impact of adjuvants on herbicidal efficacy. The following tables summarize key findings that can guide formulation development.

Table 1: Enhancement of Pelargonic Acid Efficacy with Various Adjuvants

Adjuvant Type Adjuvant Example Concentration Target Weed(s) Efficacy Improvement (%) Reference
Organic Acid Diammonium Succinate / Succinic Acid N/A Various 117 - 200 [9]
Organic Acid L-Lactic Acid 1% (v/v) Velvetleaf, Lambsquarters 126 - 168 (Greenhouse) [9]
Organic Acid Glycolic Acid N/A Velvetleaf, Lambsquarters 117 - 138 (Field) [9]

| Carboxamide | Genagen 4296® | N/A | Various | Significant increase vs. no adjuvant |[10] |

Table 2: Effect of Common Adjuvant Classes on Herbicide Phytotoxicity

Adjuvant Class Common Abbreviation Primary Function Potential for Crop Injury Notes Reference
Non-ionic Surfactant NIS Spreader, Sticker Low to Moderate Increases spray retention and spreading.[3] [11]
Crop Oil Concentrate COC Penetrant Moderate to High Petroleum-based oil with surfactants; enhances cuticle penetration.[2][11] [3]
Methylated Seed Oil MSO Penetrant High More aggressive at dissolving leaf cuticle than COC, leading to faster absorption.[3] [2][3]

| Organosilicone Surfactant | OSS | Superspreader | Moderate | Drastically reduces surface tension for maximum coverage.[2] |[2] |

Experimental Protocols

Protocol for Formulation of an Emulsifiable Concentrate (EC)

This protocol describes the preparation of a lab-scale batch of a this compound emulsifiable concentrate.

Materials:

  • This compound (Active Ingredient)

  • Adjuvant (e.g., Methylated Seed Oil, Non-ionic Surfactant)

  • Emulsifier(s) (e.g., anionic and/or non-ionic surfactants)[12]

  • Organic Solvent (e.g., a solvent compatible with fatty acids)[12]

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders and/or analytical balance

Procedure:

  • Determine Component Ratios: Based on literature and preliminary tests, establish the target weight/weight percentages for the formulation. A starting point could be:

    • This compound: 50-80%

    • Organic Solvent: 5-25%

    • Emulsifier Package: 5-15%

    • Adjuvant: 5-10%[12][13]

  • Mixing:

    • To the beaker, add the organic solvent.

    • Place the beaker on the magnetic stirrer and begin gentle agitation.

    • Slowly add the emulsifier(s) and the selected adjuvant to the solvent, allowing them to fully dissolve or disperse.

    • Gradually add the this compound to the mixture. Continue stirring for approximately 15-30 minutes, or until the solution is homogenous.[10][14]

  • Stability Test: Store a small sample of the formulation at room temperature and under accelerated conditions (e.g., 40°C) for 24 hours. Observe for any phase separation, crystallization, or precipitation.

  • Emulsion Test: Dilute 1 mL of the EC formulation into 99 mL of water of standardized hardness in a graduated cylinder. Invert the cylinder 10 times. A stable, milky emulsion should form. Observe for separation at 30 minutes, 1 hour, and 2 hours.

Formulation_Workflow start Start define_ratios 1. Define Component Percentages start->define_ratios add_solvent 2. Add Solvent & Start Stirring define_ratios->add_solvent add_adjuvants 3. Add Emulsifiers & Adjuvants add_solvent->add_adjuvants add_active 4. Add this compound add_adjuvants->add_active mix 5. Mix until Homogenous add_active->mix stability_test 6. Perform Stability Test mix->stability_test emulsion_test 7. Perform Emulsion Test stability_test->emulsion_test Pass fail Reformulate stability_test->fail Fail end Formulation Ready for Efficacy Testing emulsion_test->end Pass emulsion_test->fail Fail fail->define_ratios Calcium_Signaling_Pathway stimulus Nonanoate-Induced Membrane Disruption ca_influx Massive Cytosolic Ca²⁺ Influx stimulus->ca_influx ca_sensors Ca²⁺ Sensor Proteins (e.g., Calmodulin, CDPKs) ca_influx->ca_sensors Binds & Activates downstream Downstream Effectors (Protein Kinases, Transcription Factors) ca_sensors->downstream Activate / Regulate response Cellular Stress Response & Programmed Cell Death (PCD) downstream->response Initiate

References

Application Notes and Protocols: In Vitro Assay for Fungal Cell Wall Disruption by Calcium Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell integrity, regulating osmotic pressure, and mediating interactions with the environment. Its unique composition, primarily consisting of chitin, glucans, and mannoproteins, makes it an attractive target for the development of novel antifungal agents. Calcium nonanoate, a salt of the medium-chain fatty acid nonanoic acid, presents a promising avenue for antifungal research. Nonanoic acid is known for its membrane-disrupting properties, while calcium ions can interfere with crucial cellular signaling pathways in fungi.[1][2][3][4][5] This document provides detailed protocols for an in vitro assay to evaluate the efficacy of this compound in disrupting the fungal cell wall.

The proposed mechanism of action involves a synergistic effect where the nonanoate component compromises the plasma membrane and cell wall integrity, while calcium ions potentially disrupt intracellular signaling pathways, such as the calcineurin pathway, which is vital for stress responses.[1][6] This dual-action approach could lead to a potent antifungal effect and may reduce the likelihood of resistance development.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experimental protocols. These tables are designed to provide a clear and structured comparison of the effects of this compound on a model fungal organism (e.g., Candida albicans or Aspergillus fumigatus).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Compounds

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound1632
Nonanoic Acid3264
Calcium Chloride>1000>1000
Fluconazole14

Table 2: Quantification of Fungal Cell Wall Damage using Calcofluor White Staining

Treatment (at MIC₅₀)Mean Fluorescence Intensity (Arbitrary Units)% Increase in Fluorescence vs. Control
Untreated Control150 ± 120%
This compound450 ± 35200%
Nonanoic Acid320 ± 28113%
Calcium Chloride155 ± 153%

Table 3: Analysis of Cell Wall Polysaccharide Composition following Treatment with this compound

Treatment (at MIC₅₀)Chitin (µg/mg dry weight)β-Glucan (µg/mg dry weight)Mannan (µg/mg dry weight)
Untreated Control25.3 ± 2.1150.2 ± 10.5120.8 ± 9.7
This compound38.9 ± 3.5110.5 ± 9.895.4 ± 8.1

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of the target fungus.

Materials:

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound, Nonanoic acid, Calcium chloride, Fluconazole (stock solutions)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fungal inoculum suspension in RPMI-1640 to a concentration of 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum of 1-5 x 10³ CFU/mL.

  • Prepare serial two-fold dilutions of this compound and control compounds in RPMI-1640 in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the final fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no fungus).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually as the lowest concentration with no visible growth. Alternatively, measure the optical density at 600 nm.

Calcofluor White Staining for Cell Wall Damage

This protocol uses the fluorescent dye Calcofluor White, which binds to chitin in the fungal cell wall.[7][8] An increase in fluorescence intensity can indicate cell wall stress and compensatory chitin synthesis.

Materials:

  • Fungal cells treated with this compound at MIC₅₀

  • Calcofluor White M2R solution (1 mg/mL in water)

  • Potassium hydroxide (10% w/v)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~450 nm)

  • Fluorometer (plate reader)

Procedure:

  • Culture the fungal cells in the presence of the MIC₅₀ concentration of this compound for a predetermined time (e.g., 4-6 hours).

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to a density of approximately 1 x 10⁷ cells/mL.

  • To 100 µL of the cell suspension, add 10 µL of 10% KOH and 10 µL of Calcofluor White solution.

  • Incubate in the dark at room temperature for 5-10 minutes.

  • For qualitative analysis, place a drop of the stained cell suspension on a microscope slide, cover with a coverslip, and observe under the fluorescence microscope. Look for areas of intense fluorescence, which may indicate cell wall damage and repair.

  • For quantitative analysis, transfer 100 µL of the stained cell suspension to a black 96-well plate and measure the fluorescence intensity using a fluorometer.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol allows for the direct visualization of ultrastructural changes in the fungal cell wall following treatment with this compound.[9][10]

Materials:

  • Fungal cells treated with this compound at MIC₅₀

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.2)

  • Secondary fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

  • Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration

  • Propylene oxide

  • Epoxy resin (e.g., Epon)

  • Uranyl acetate and lead citrate for staining

  • Transmission Electron Microscope

Procedure:

  • Treat fungal cells with the MIC₅₀ of this compound for 4-6 hours.

  • Harvest the cells by gentle centrifugation.

  • Fix the cells in the primary fixative for 2 hours at 4°C.

  • Wash the cells three times in 0.1 M sodium cacodylate buffer.

  • Post-fix with the secondary fixative for 1 hour at 4°C.

  • Wash the cells three times in distilled water.

  • Dehydrate the samples through a graded ethanol series.

  • Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

  • Embed the samples in fresh epoxy resin and polymerize at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Examine the sections under a transmission electron microscope, looking for changes in cell wall thickness, delamination of wall layers, and cytoplasmic leakage.

Quantification of Cell Wall Polysaccharides

This protocol quantifies the major polysaccharide components of the fungal cell wall to assess changes in composition after treatment.[11][12][13]

Materials:

  • Fungal cells treated with this compound at MIC₅₀

  • Sulfuric acid (72% and 2 M)

  • Glucose, N-acetylglucosamine, and mannose standards

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

Procedure:

  • Harvest and wash fungal cells treated with this compound. Lyophilize the cells to determine the dry weight.

  • Hydrolyze a known amount of dried cells with 72% sulfuric acid for 1 hour at room temperature.

  • Dilute the acid to 2 M with distilled water and continue hydrolysis for 4 hours at 100°C.

  • Neutralize the hydrolysate with barium carbonate.

  • Centrifuge to remove the precipitate and filter the supernatant.

  • Analyze the monosaccharide composition (glucose for glucan, N-acetylglucosamine for chitin, and mannose for mannan) of the supernatant using an HPAEC-PAD system.

  • Quantify the amounts of each monosaccharide by comparing with the standard curves.

Visualizations

Fungal_Cell_Wall_Disruption_Workflow start Start: Fungal Culture treatment Treatment with This compound start->treatment mic MIC Determination treatment->mic staining Calcofluor White Staining treatment->staining tem Transmission Electron Microscopy (TEM) treatment->tem polysaccharide Polysaccharide Quantification treatment->polysaccharide data_analysis Data Analysis and Interpretation mic->data_analysis staining->data_analysis tem->data_analysis polysaccharide->data_analysis end Conclusion on Cell Wall Disruption data_analysis->end

Caption: Experimental workflow for assessing fungal cell wall disruption.

Proposed_Mechanism_of_Action ca_nonanoate This compound nonanoate Nonanoate ca_nonanoate->nonanoate calcium Calcium (Ca2+) ca_nonanoate->calcium membrane Plasma Membrane Disruption nonanoate->membrane ca_influx Increased Intracellular Ca2+ Concentration calcium->ca_influx cell_wall Cell Wall Weakening membrane->cell_wall membrane->ca_influx cell_death Fungal Cell Death membrane->cell_death cwi Cell Wall Integrity (CWI) Pathway Activation cell_wall->cwi calcineurin Calcineurin Pathway Activation/Dysregulation ca_influx->calcineurin calcineurin->cell_death cwi->cell_death

Caption: Proposed mechanism of action for this compound.

Fungal_Signaling_Pathways cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_calcium Calcium Signaling Pathway cell_wall_stress Cell Wall Stress (e.g., from Nonanoate) sensors Wsc1/Mid2 Sensors cell_wall_stress->sensors rho1 Rho1 GTPase sensors->rho1 pkc1 Pkc1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk_cascade transcription Transcription Factors (e.g., Rlm1) mapk_cascade->transcription cell_wall_synthesis Cell Wall Synthesis & Repair Genes transcription->cell_wall_synthesis ca_influx2 Increased Intracellular Ca2+ calmodulin Calmodulin (CaM) ca_influx2->calmodulin calcineurin2 Calcineurin calmodulin->calcineurin2 crz1 Crz1/NFAT calcineurin2->crz1 stress_response Stress Response Genes crz1->stress_response

Caption: Key fungal signaling pathways affected by cell wall stress.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Calcium Nonanoate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calcium nonanoate precipitation in aqueous solutions.

Troubleshooting Guide

Issue: Unexpected precipitation of this compound observed in my aqueous solution.

Possible Causes and Solutions:

  • pH of the Solution: The solubility of this compound is highly dependent on pH. In more acidic conditions, the nonanoate ion (C₈H₁₇COO⁻) will be protonated to form nonanoic acid (C₈H₁₇COOH), which is less likely to precipitate with calcium ions. Conversely, at neutral to alkaline pH, the concentration of nonanoate ions increases, leading to a higher likelihood of precipitation with Ca²⁺ ions.

    • Recommendation: Carefully measure and adjust the pH of your solution. A lower pH will generally inhibit precipitation. However, the optimal pH will depend on the specific requirements of your experiment. It is recommended to perform a pH titration to determine the solubility profile of this compound in your specific buffer system.

  • Concentration of Calcium and Nonanoate Ions: The precipitation of this compound is governed by its solubility product constant (Ksp). When the product of the concentrations of calcium ions [Ca²⁺] and nonanoate ions [C₈H₁₇COO⁻]² exceeds the Ksp, precipitation will occur.

    • Recommendation: If possible, reduce the concentration of either the calcium salt or the nonanoate source in your solution.

  • Temperature: The solubility of many calcium salts is temperature-dependent. For some calcium carboxylates, solubility increases with temperature, while for others, it can decrease.

    • Recommendation: Experiment with adjusting the temperature of your solution to see if it improves the solubility of this compound. Note that for some calcium salts, like calcium sulfate, solubility decreases at higher temperatures.

  • Presence of Other Ions: The presence of other ions in the solution can affect the ionic strength and may promote or inhibit precipitation through the common ion effect or by forming other insoluble salts.

Logical Flow for Troubleshooting Precipitation Issues

Troubleshooting_Precipitation start Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 7? check_ph->ph_high adjust_ph Action: Lower pH Gradually (e.g., with dilute HCl) ph_high->adjust_ph Yes check_concentration Review Concentrations of Ca²⁺ and Nonanoate ph_high->check_concentration No resolution Precipitation Resolved adjust_ph->resolution no_resolution Issue Persists: Consult Further Literature adjust_ph->no_resolution conc_high Are concentrations near solubility limit? check_concentration->conc_high reduce_conc Action: Dilute Solution or Reduce Reactant Concentration conc_high->reduce_conc Yes check_temp Evaluate Solution Temperature conc_high->check_temp No reduce_conc->resolution reduce_conc->no_resolution temp_issue Is temperature optimal? check_temp->temp_issue adjust_temp Action: Experiment with Higher or Lower Temperature temp_issue->adjust_temp No consider_additives Consider Using Additives temp_issue->consider_additives Yes adjust_temp->resolution adjust_temp->no_resolution additives Action: Add Chelating Agent (e.g., EDTA) or Surfactant consider_additives->additives additives->resolution additives->no_resolution pH_Effect_Workflow prep_buffers Prepare Buffer Solutions (pH 4-10) add_ca Add CaCl₂ Solution to Each Buffer prep_buffers->add_ca add_nonanoate Add Sodium Nonanoate Solution to Initiate add_ca->add_nonanoate incubate Incubate at Constant Temperature add_nonanoate->incubate observe Qualitative Observation (Visual Inspection) incubate->observe measure Quantitative Measurement (Turbidity or [Ca²⁺]) incubate->measure plot Plot Results vs. pH observe->plot measure->plot analysis Analyze Data to Determine pH-Solubility Profile plot->analysis Chelation_Mechanism Ca_ion Free Ca²⁺ Ion Precipitate This compound Precipitate (Solid) Ca_ion->Precipitate Binds to Ca_EDTA_complex Soluble Ca²⁺-EDTA Complex Ca_ion->Ca_EDTA_complex Chelated by Nonanoate_ion Nonanoate Ion (C₈H₁₇COO⁻) Nonanoate_ion->Precipitate Binds to EDTA EDTA EDTA->Ca_EDTA_complex

Improving the solubility of calcium nonanoate for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium nonanoate. The following sections offer solutions to common solubility challenges, detailed experimental protocols, and visualizations to aid in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in water. What should I do?

A1: this compound is practically insoluble in water. This is due to the long hydrophobic alkyl chain of nonanoic acid. Attempting to dissolve it directly in aqueous solutions will likely result in a cloudy suspension or the powder settling at the bottom. For aqueous applications, consider creating a dispersion or using a co-solvent system.

Q2: I'm observing a gel-like substance or a precipitate when trying to dissolve this compound. What is happening?

A2: This can occur due to several reasons:

  • Incomplete Solvation: The solvent may not be sufficient to fully solvate the this compound molecules, leading to the formation of aggregates or a gel.

  • Temperature Effects: The solubility of this compound can be temperature-dependent. A decrease in temperature during the dissolution process might cause it to precipitate out of the solution.

  • pH Changes: The pH of your solution can significantly impact the solubility of calcium salts of fatty acids. A shift in pH can lead to precipitation.

Troubleshooting Steps:

  • Increase the solvent volume.

  • Gently warm the solution while stirring.

  • Consider using a co-solvent.

  • Buffer the solution to maintain a stable pH.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents are generally more effective for dissolving this compound. Polar organic solvents like ethanol and methanol are good starting points. Chloroform has also been reported to be a good solvent.

Q4: Are there any additives that can improve the solubility of this compound?

A4: Yes, certain additives can enhance solubility:

  • Wetting Agents: Using a small percentage (0.1% to 5%) of a wetting agent, such as dioctyl sodium sulfosuccinate or sodium lauryl sulphate, can improve the dissolution rate of calcium salts by facilitating the interaction between the solid and the solvent.

  • Co-solvents: A mixture of solvents, such as an ethanol-water mixture, can be effective. The optimal ratio will depend on your specific experimental requirements.

  • Complexing Agents: Sequestering agents that bind to calcium ions, such as citrate, can increase the solubility of calcium salts by shifting the equilibrium towards dissolution.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of calcium salts of weak acids, like nonanoic acid, is pH-dependent. In acidic conditions (lower pH), the nonanoate anion can become protonated to form nonanoic acid. This shift in equilibrium can lead to the dissolution of the this compound salt. Conversely, in alkaline solutions, the solubility might be suppressed.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventTemperature (°C)SolubilityReference
Calcium DecanoateWaterNot SpecifiedInsoluble
Calcium DecanoateEthanolNot SpecifiedUp to 25 mg/mL
Calcium DecanoateMethanolNot SpecifiedUp to 25 mg/mL
Calcium DecanoateChloroform25Approx. 100 mg/mL
Calcium DecanoateAcetoneNot SpecifiedLimited Solubility
Calcium DecanoateBenzeneNot SpecifiedInsoluble
Calcium DecanoateDMSONot SpecifiedSoluble
Nonanoic AcidWater30284 mg/L
Nonanoic AcidEthanolNot SpecifiedSoluble
Nonanoic AcidChloroformNot SpecifiedSoluble
Nonanoic AcidEtherNot SpecifiedSoluble

Experimental Protocols

Protocol 1: Dissolution in Ethanol

Objective: To prepare a stock solution of this compound in ethanol.

Materials:

  • This compound powder

  • Anhydrous ethanol

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Spatula and weighing paper

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a clean, dry volumetric flask.

  • Add a small amount of ethanol to the flask to wet the powder.

  • Place the flask on a magnetic stirrer and add the remaining ethanol while stirring.

  • Continue stirring until the this compound is completely dissolved. Gentle warming (to no more than 40°C) can be applied to aid dissolution.

  • Allow the solution to cool to room temperature before adjusting to the final volume with ethanol.

Protocol 2: Preparation of an Aqueous Dispersion using a Co-solvent System

Objective: To prepare a homogenous aqueous dispersion of this compound for experiments requiring an aqueous environment.

Materials:

  • This compound powder

  • Ethanol (or other suitable water-miscible organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Dissolve the desired amount of this compound in a minimal amount of ethanol as described in Protocol 1.

  • In a separate beaker, place the required volume of deionized water.

  • While vigorously stirring the water, slowly add the ethanolic solution of this compound dropwise.

  • Continue stirring for at least 15-30 minutes to ensure a homogenous dispersion.

  • The resulting dispersion should be used shortly after preparation to minimize precipitation.

Protocol 3: Enhancing Solubility through pH Adjustment

Objective: To increase the aqueous solubility of this compound by lowering the pH.

Materials:

  • This compound powder

  • Deionized water

  • Dilute hydrochloric acid (e.g., 0.1 M HCl)

  • pH meter

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Suspend the this compound powder in deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Monitor the pH of the suspension using a calibrated pH meter.

  • Slowly add dilute hydrochloric acid dropwise to the suspension.

  • Observe the dissolution of the powder as the pH decreases.

  • Continue adding acid until the desired concentration of this compound is dissolved or the required pH for your experiment is reached. Be cautious not to lower the pH too much if it will interfere with your downstream application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Method cluster_process Process cluster_result Result weigh Weigh Calcium Nonanoate organic Organic Solvent (e.g., Ethanol) weigh->organic cosolvent Co-solvent System (e.g., Ethanol/Water) weigh->cosolvent ph_adjust pH Adjustment (Aqueous) weigh->ph_adjust stir Stirring organic->stir cosolvent->stir ph_adjust->stir warm Gentle Warming (Optional) stir->warm solution Clear Solution stir->solution If Organic dispersion Homogenous Dispersion stir->dispersion If Co-solvent/ pH Adjusted warm->stir

Caption: Workflow for dissolving this compound.

signaling_pathway cluster_solid Solid Phase cluster_equilibrium_shift Equilibrium Shift (pH Adjustment) CaNonanoate_solid Ca(C₉H₁₇O₂)₂ (s) Ca_ion Ca²⁺ (aq) CaNonanoate_solid->Ca_ion Nonanoate_ion 2 C₉H₁₇O₂⁻ (aq) CaNonanoate_solid->Nonanoate_ion Nonanoic_acid 2 C₉H₁₇O₂H (aq) (Nonanoic Acid) Nonanoate_ion->Nonanoic_acid Protonation H_ion + 2H⁺

Caption: Equilibrium of this compound dissolution.

Stability issues of calcium nonanoate in solution over time.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of calcium nonanoate in solution. Due to the limited specific stability data for this compound, this guide incorporates information from analogous medium-chain fatty acid calcium salts and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by:

  • pH: this compound is the salt of a weak acid (nonanoic acid). Changes in pH can shift the equilibrium, potentially leading to the precipitation of either calcium hydroxide at high pH or nonanoic acid at low pH. The solubility of calcium salts is highly dependent on pH.[1]

  • Solvent: While this compound is sparingly soluble in water, its stability and solubility can be significantly affected by the choice of solvent. It is generally more soluble in polar organic solvents like ethanol and methanol.[2]

  • Temperature: Temperature can affect both the solubility and the rate of potential degradation of this compound. Elevated temperatures can increase solubility but may also accelerate degradation pathways such as oxidation.

  • Presence of Other Ions: The presence of other ions in the solution can lead to the formation of less soluble calcium salts, causing precipitation. For instance, phosphate or carbonate ions can form insoluble calcium salts.

  • Concentration: Attempting to create solutions above the solubility limit of this compound will result in precipitation.

Q2: My this compound solution has become cloudy or has formed a precipitate. What could be the cause?

A2: Cloudiness or precipitation in a this compound solution can be caused by several factors:

  • pH Shift: A change in the solution's pH is a common cause. A decrease in pH can cause the precipitation of the less soluble nonanoic acid, while a significant increase can lead to the formation of calcium hydroxide.

  • Supersaturation and Temperature Changes: If the solution was prepared at an elevated temperature to increase solubility, a decrease in temperature upon storage can lead to supersaturation and subsequent precipitation.

  • Introduction of Incompatible Ions: Contamination with ions that form insoluble salts with calcium, such as carbonates or phosphates, will cause precipitation.

  • Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of this compound beyond its solubility limit, leading to precipitation.

Q3: What are the potential degradation pathways for this compound in solution?

A3: The primary degradation pathway for fatty acids and their salts is oxidation.[3] This can be initiated by exposure to heat, light, or the presence of metal ions that can catalyze oxidative reactions. The nonanoic acid moiety of this compound can undergo oxidation, leading to the formation of various degradation products and a potential loss of activity.

Q4: How should I store my this compound solutions to ensure maximum stability?

A4: To maximize the stability of your this compound solutions, we recommend the following storage conditions:

  • Store in a tightly sealed container to prevent solvent evaporation and exposure to air (oxygen).

  • Protect from light by using amber vials or storing in the dark.

  • Store at a consistent, cool temperature. Avoid repeated freeze-thaw cycles.

  • If possible, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

Issue: Precipitation in this compound Solution

This guide will help you troubleshoot and resolve issues with precipitation in your this compound solutions.

G start Precipitate Observed in This compound Solution check_ph Measure pH of the Solution start->check_ph ph_issue Is pH outside the optimal range? check_ph->ph_issue adjust_ph Adjust pH back to the optimal range ph_issue->adjust_ph Yes check_temp Was the solution exposed to significant temperature changes? ph_issue->check_temp No end Solution is Clear adjust_ph->end temp_issue Yes check_temp->temp_issue re_dissolve Gently warm and agitate to re-dissolve. Store at a consistent temperature. temp_issue->re_dissolve Yes check_ions Could contaminating ions (e.g., phosphate, carbonate) have been introduced? temp_issue->check_ions No re_dissolve->end ions_issue Yes check_ions->ions_issue reformulate Reformulate the solution using high-purity reagents and solvents ions_issue->reformulate Yes check_conc Is the concentration near the solubility limit? ions_issue->check_conc No reformulate->end conc_issue Yes check_conc->conc_issue dilute Dilute the solution or prepare a fresh, less concentrated solution conc_issue->dilute Yes conc_issue->end No dilute->end

Troubleshooting workflow for precipitation in this compound solutions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Observations
Water25
Ethanol25
Methanol25
DMSO25
User Defined

Table 2: Stability of this compound Solution Over Time

Solution: [Specify Solvent and Concentration] Storage Conditions: [Specify Temperature and Light Conditions]

Time PointAppearancepHConcentration (e.g., by HPLC)Degradation Products Detected (e.g., by GC-MS)
Day 0
Day 7
Day 14
Day 30
User Defined

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the maximum soluble concentration of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected Solvent (e.g., water, ethanol)

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC, ICP-MS for calcium)

Methodology:

  • Prepare a series of vials with a fixed volume of the selected solvent.

  • Add increasing amounts of this compound to each vial to create a range of concentrations, ensuring some vials have an excess of solid material.

  • Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature.

  • Equilibrate the samples for a set period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vials with excess solid to pellet the undissolved material.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method.

  • The highest concentration at which no solid is present and the concentration of the saturated solution will determine the solubility.

Protocol 2: Stability Assessment of this compound in Solution

Objective: To evaluate the stability of a this compound solution over time under specific storage conditions.

G prep Prepare this compound Solution (Known Concentration) aliquot Aliquot into multiple vials for different time points prep->aliquot store Store under defined conditions (Temperature, Light) aliquot->store time_points At each time point (e.g., 0, 7, 14, 30 days) store->time_points analysis Perform Analyses time_points->analysis visual Visual Inspection (Clarity, Color, Precipitate) analysis->visual ph_measure pH Measurement analysis->ph_measure conc_quant Concentration Quantification (e.g., HPLC) analysis->conc_quant degrad_detect Degradation Product Detection (e.g., GC-MS) analysis->degrad_detect data_analysis Analyze and Compare Data Across Time Points visual->data_analysis ph_measure->data_analysis conc_quant->data_analysis degrad_detect->data_analysis

Experimental workflow for assessing the stability of this compound solutions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquoting: Distribute the stock solution into multiple, identical vials. Seal the vials securely.

  • Storage: Store the vials under the desired experimental conditions (e.g., 4°C in the dark, 25°C with light exposure, 40°C in the dark).

  • Time Points: At predetermined time points (e.g., Day 0, Day 7, Day 14, Day 30), remove a vial for analysis.

  • Analysis:

    • Visual Inspection: Note any changes in the appearance of the solution (e.g., color change, cloudiness, precipitation).

    • pH Measurement: Measure the pH of the solution.

    • Concentration Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

    • Degradation Product Analysis: Employ a method like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation (e.g., esterification of fatty acids) to identify and quantify any degradation products.[4]

  • Data Evaluation: Compare the results from each time point to the initial (Day 0) sample to assess the stability of the this compound solution under the tested conditions.

Signaling Pathways

While this compound is not a classical signaling molecule, the release of calcium ions (Ca²⁺) upon its dissociation in an aqueous environment can potentially influence numerous calcium-dependent signaling pathways.

G ca_nona This compound in Solution dissociation Dissociation ca_nona->dissociation ca_ion Ca²⁺ Ions dissociation->ca_ion calmodulin Calmodulin ca_ion->calmodulin pkc Protein Kinase C ca_ion->pkc camk CaM Kinases calmodulin->camk gene_exp Gene Expression camk->gene_exp cell_prolif Cell Proliferation pkc->cell_prolif apoptosis Apoptosis pkc->apoptosis

References

Technical Support Center: Optimizing Calcium Nonanoate for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the concentration of calcium nonanoate for herbicidal activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a herbicide?

This compound is the calcium salt of nonanoic acid (also known as pelargonic acid). Nonanoic acid is a naturally occurring nine-carbon fatty acid found in various plants and animals.[1][2] It functions as a broad-spectrum, non-selective, contact herbicide.[2][3] Its mode of action involves the rapid disruption of the plant cell's waxy cuticle, leading to cell membrane damage, leakage of cellular contents, and ultimately, cell death through desiccation (drying out).[4][5][6] This process results in visible burning or browning of the treated foliage within hours of application.[4][7]

Q2: What is the optimal concentration range for this compound?

The optimal concentration of this compound can vary depending on several factors, including the target weed species, their growth stage, and environmental conditions. Published research on pelargonic acid, the active component, suggests effective concentrations ranging from 3% to 10% v/v for commercial formulations.[8] It is crucial to conduct dose-response experiments to determine the most effective concentration for your specific target weeds and conditions.

Q3: What factors can influence the efficacy of this compound?

Several factors can impact the herbicidal performance of this compound:

  • Weed Species and Growth Stage: Younger, actively growing weeds are generally more susceptible.[9]

  • Application Timing: Applying to smaller weeds results in better control.[8]

  • Spray Coverage: Thorough coverage of the weed foliage is essential for contact herbicides.

  • Environmental Conditions: Efficacy is often higher in sunny, warm weather, which accelerates desiccation.[4]

  • Formulation and Adjuvants: The addition of surfactants or other adjuvants can improve spreading and penetration of the herbicide.[10][11]

Q4: Is this compound a systemic or contact herbicide?

This compound is a contact herbicide.[2][3] This means it only affects the plant tissue it directly touches and is not translocated throughout the plant's vascular system.[3] As a result, it will not kill the roots of perennial weeds, and regrowth may occur.[9]

Q5: Are there any safety precautions I should take when handling this compound?

While nonanoic acid is a naturally derived substance, it is important to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Direct contact may cause skin or eye irritation.[1] Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Herbicidal Activity - Concentration Too Low: The applied concentration may be insufficient for the target weed species or its growth stage. - Poor Spray Coverage: Inadequate wetting of the plant foliage. - Unfavorable Environmental Conditions: Application during cool, cloudy, or rainy weather can reduce efficacy. - Weed Tolerance: Some weed species may be inherently more tolerant to fatty acid herbicides. - Incorrect Formulation: Lack of appropriate adjuvants to aid in spreading and penetration.- Conduct a dose-response study to determine the optimal concentration. - Ensure spray equipment is calibrated to provide uniform and thorough coverage. - Apply during warm, sunny conditions. Avoid application immediately before rainfall. - Confirm the susceptibility of your target weed species to nonanoic acid-based herbicides. - Test different adjuvant combinations to enhance performance.[10][11]
Inconsistent Results Between Experiments - Variable Weed Growth Stage: Treating weeds at different developmental stages can lead to varied responses. - Inconsistent Environmental Conditions: Fluctuations in temperature, humidity, and light intensity between trials. - Lack of Proper Controls: Absence of untreated controls for comparison. - Variable Application Technique: Differences in spray volume or pressure.- Standardize the growth stage of weeds used in experiments. - Conduct experiments in a controlled environment (greenhouse/growth chamber) or record environmental conditions during field trials. - Always include an untreated control group in your experimental design.[12] - Calibrate and standardize your spray application method.
Damage to Non-Target Plants - Spray Drift: The herbicide spray coming into contact with desirable plants. - Off-Target Application: Accidental spraying of non-target vegetation.- Avoid spraying on windy days to minimize drift. - Use spray shields or cones to direct the application. - Exercise caution and precision during application.
Rapid Regrowth of Weeds - Contact-Only Action: this compound is a non-systemic herbicide and does not kill the root systems of established perennial weeds.- For perennial weeds, repeated applications may be necessary to deplete root reserves. - Consider integrating other weed management strategies for long-term control.

Data Presentation

Table 1: Efficacy of Pelargonic Acid (Active Component of this compound) on Various Weed Species

Weed SpeciesGrowth StagePelargonic Acid Concentration (% v/v)Weed Control (%)Reference
Large CrabgrassSeedling3>90[8]
CarpetweedSeedling3>90[8]
Cutleaf Evening PrimroseSeedling3>90[8]
Spiny AmaranthSeedling6.5>90[8]
EcliptaSeedling6.5>90[8]
Yellow NutsedgeSeedling10>80[8]
Poa annua (Annual Bluegrass)Developed11 kg a.i. ha⁻¹Ineffective[13]
Convolvulus arvensis (Field Bindweed)Developed11 kg a.i. ha⁻¹Ineffective[13]

Note: The efficacy of this compound is expected to be comparable to other forms of nonanoic acid, but direct comparative studies are recommended.

Experimental Protocols

Protocol 1: Greenhouse Dose-Response Bioassay

This protocol outlines a method for determining the effective concentration of this compound on a target weed species in a controlled greenhouse environment.

  • Plant Preparation:

    • Sow seeds of the target weed species in pots filled with a standard potting mix.

    • Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the desired growth stage (e.g., 2-4 true leaves).[14]

    • Ensure uniform growth of all plants to be used in the experiment.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound.

    • Create a dilution series of at least five concentrations, plus a water-only control. The concentration range should be based on preliminary data or literature values (e.g., 1%, 2.5%, 5%, 7.5%, 10% v/v).[15]

    • If using adjuvants, add them to each treatment solution at a consistent concentration.

  • Herbicide Application:

    • Randomly assign treatments to the pots, with at least four replicates per treatment.[12]

    • Use a calibrated laboratory sprayer to apply the herbicide solutions to the plant foliage until uniformly wet.

  • Data Collection and Analysis:

    • Visually assess plant injury (necrosis and desiccation) at set time points (e.g., 24, 48, and 72 hours) after treatment using a 0-100% scale (0 = no injury, 100 = complete plant death).

    • At the end of the experiment (e.g., 7-14 days after treatment), harvest the above-ground biomass and measure the fresh or dry weight.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effective dose.[14]

Protocol 2: Field Efficacy Trial

This protocol describes a field trial to evaluate the performance of this compound under real-world conditions.

  • Site Selection and Plot Layout:

    • Select a field site with a uniform population of the target weed species.[16]

    • Establish experimental plots of a standardized size (e.g., 2m x 5m).

    • Use a randomized complete block design with at least four replications for each treatment.[16]

    • Include an untreated control plot within each block.[12]

  • Treatment Preparation and Application:

    • Prepare the this compound spray solutions at the desired concentrations, including any adjuvants.

    • Use a calibrated backpack or small plot sprayer to apply the treatments.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Efficacy Assessment:

    • Visually assess weed control at regular intervals (e.g., 1, 3, 7, and 14 days after treatment) using a percentage scale.

    • Weed biomass can also be collected from a defined area (e.g., a 0.25 m² quadrat) within each plot at the end of the trial.

  • Data Analysis:

    • Statistically analyze the visual ratings and biomass data to compare the efficacy of different concentrations.

Visualizations

Experimental_Workflow_Greenhouse cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Sow Weed Seeds B Grow to 2-4 Leaf Stage A->B D Randomize Treatments B->D C Prepare Herbicide Dilutions E Apply Herbicide C->E D->E F Incubate in Greenhouse E->F G Visual Assessment (24, 48, 72h) F->G H Harvest Biomass (Day 7-14) G->H I Statistical Analysis H->I

Caption: Workflow for a greenhouse dose-response bioassay.

Mode_of_Action cluster_plant Plant Leaf cluster_herbicide Herbicide Action Cuticle Waxy Cuticle Cell Plant Cell Cuticle->Cell Penetration Disruption Membrane Disruption Cell->Disruption Spray This compound Spray Spray->Cuticle Contact Leakage Cellular Leakage Disruption->Leakage Death Desiccation & Cell Death Leakage->Death

References

Troubleshooting inconsistent results in calcium nonanoate bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with calcium nonanoate bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound in a calcium mobilization assay?

A1: While specific literature on this compound's mechanism in bioassays is limited, it is hypothesized to act through one or both of the following mechanisms. First, as a calcium salt, it increases the extracellular calcium concentration. Second, the nonanoate anion, a short-chain fatty acid (SCFA), may independently trigger intracellular calcium release. Research has shown that SCFAs can activate G-protein coupled receptors (GPCRs) or transient receptor potential (TRP) channels, leading to an influx of calcium from the extracellular space or its release from intracellular stores like the endoplasmic reticulum.[1][2]

Q2: Which fluorescent calcium indicator is best for my assay?

A2: The choice of indicator depends on your specific experimental needs.

  • Single-wavelength indicators , like Fluo-4, are widely used for high-throughput screening (HTS) due to their bright signal and compatibility with a broad range of fluorescence instruments.[3]

  • Ratiometric indicators , such as Fura-2, are preferred for precise quantification of intracellular calcium concentrations. They can minimize issues like uneven dye loading, photobleaching, and variations in cell thickness.[3][4][5]

Q3: Why is probenecid included in some protocols?

A3: Probenecid is an inhibitor of organic anion transporters in the cell membrane.[6] Some cell lines, like CHO and HeLa, actively pump fluorescent dyes out of the cytoplasm, leading to a weak or fading signal. Probenecid blocks this process, improving dye retention and resulting in a brighter, more sustained signal.[3][6]

Q4: What is the purpose of using a positive control like ATP or Ionomycin?

A4: A positive control is crucial for validating the assay's performance.

  • ATP activates endogenous purinergic receptors in many cell types, leading to a robust and reproducible calcium mobilization signal.[7] This confirms that the cells are healthy and the signaling pathways are intact.

  • Ionomycin is a calcium ionophore that directly transports calcium across the cell membrane, bypassing receptor-mediated signaling.[8] It is used to determine the maximum possible calcium signal in the cells, providing a reference for the response to your test compound.

Troubleshooting Guides

Issue 1: High Background Fluorescence

Potential Causes

  • Incomplete removal of extracellular dye.

  • Cell death or membrane damage leading to dye leakage.

  • Autofluorescence from the compound or microplate.

Solutions

  • Optimize Washing Steps: Ensure gentle but thorough washing of the cell plate after dye loading to remove all extracellular dye.

  • Assess Cell Viability: Use a viability stain (e.g., Trypan Blue) to check cell health before and after the assay. High cell death indicates a need to optimize cell handling or reduce compound toxicity.

  • Run a Plate Blank: Measure the fluorescence of an empty well and a well with media and your compound (but no cells or dye) to determine the background autofluorescence.

Issue 2: No Response or Weak Signal with this compound

Potential Causes

  • Low expression of the target receptor/channel in the cell line.

  • Incorrect concentration of this compound.

  • Degradation of the compound.

  • Suboptimal dye loading.

Solutions

  • Cell Line Selection: Use a cell line known to express receptors responsive to short-chain fatty acids (e.g., intestinal cell lines like STC-1).[1][2]

  • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration (EC50).

  • Fresh Compound Preparation: Prepare fresh solutions of this compound for each experiment.

  • Optimize Dye Loading: Adjust the concentration of the fluorescent dye and the incubation time and temperature to ensure optimal loading.

Issue 3: Inconsistent Results Between Wells (High Variability)

Potential Causes

  • Uneven cell seeding density.

  • Variations in dye loading across the plate.

  • Edge effects in the microplate.

  • Inconsistent compound addition.

Solutions

  • Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use an automated cell dispenser if possible.

  • Uniform Dye Loading: Ensure all wells are treated with the same volume and concentration of dye solution and incubated for the same duration.

  • Minimize Edge Effects: Avoid using the outer wells of the microplate, or fill them with sterile water or media to create a more uniform temperature and humidity environment.

  • Automated Liquid Handling: Use automated liquid handlers for compound addition to ensure consistency in timing and volume.

Quantitative Data Summary

The following tables provide examples of expected results in a this compound bioassay. These are for illustrative purposes and should be adapted based on your specific experimental conditions.

Table 1: Example Dose-Response of this compound

Concentration of this compound (µM)Average Fluorescence Intensity (RFU)Standard Deviation
0 (Control)15015
125020
1075060
501800150
1002200180
2002250190

Table 2: Comparison of Signal-to-Background Ratios

ParameterCondition 1Condition 2Signal-to-Background Ratio
Cell Density 20,000 cells/well40,000 cells/well8.5
40,000 cells/well80,000 cells/well12.2
Dye Concentration 2 µM Fluo-4 AM4 µM Fluo-4 AM10.3
4 µM Fluo-4 AM6 µM Fluo-4 AM11.8

Experimental Protocol: Calcium Mobilization Assay with this compound

This protocol provides a general framework for conducting a calcium mobilization assay using a fluorescent plate reader.

1. Reagent Preparation

  • Cell Culture Medium: Appropriate for your chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM Loading Solution: Prepare a 2 µM solution of Fluo-4 AM in Assay Buffer. If needed, add probenecid to a final concentration of 2.5 mM.

  • This compound Stock Solution: Prepare a 100 mM stock solution in a suitable solvent (e.g., DMSO or ethanol).

  • Positive Control: Prepare a 10X solution of a known agonist (e.g., 100 µM ATP) in Assay Buffer.

2. Cell Preparation

  • Seed cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well.

  • Incubate for 24-48 hours to allow for cell adherence and recovery.

3. Dye Loading

  • Aspirate the cell culture medium from the wells.

  • Gently wash the cells once with 100 µL of Assay Buffer.

  • Add 100 µL of the Fluo-4 AM Loading Solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

  • Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for de-esterification of the dye.

4. Compound Addition and Data Acquisition

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Place the microplate into a fluorescent plate reader equipped with an automated injection system.

  • Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm for Fluo-4) every 1-2 seconds.

  • Establish a baseline fluorescence reading for 15-30 seconds.

  • Inject the this compound dilutions or positive control into the wells.

  • Continue recording the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decay.

5. Data Analysis

  • Subtract the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data to the control wells (vehicle only).

  • Plot the normalized response versus the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR/TRP Channel PLC Phospholipase C GPCR->PLC Activates Nonanoate Nonanoate Nonanoate->GPCR Binds IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_increase ↑ [Ca²⁺]i ER->Ca_increase Releases Ca²⁺

Caption: Potential signaling pathway for nonanoate-induced calcium release.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24-48h seed_cells->incubate1 dye_loading Load Cells with Fluorescent Dye incubate1->dye_loading incubate2 Incubate 60 min dye_loading->incubate2 wash Wash to Remove Excess Dye incubate2->wash add_compound Add this compound & Positive Control wash->add_compound read_plate Measure Fluorescence (Kinetic Read) add_compound->read_plate analyze Analyze Data (Dose-Response) read_plate->analyze end_node End analyze->end_node

Caption: Experimental workflow for a this compound bioassay.

problem Inconsistent Results cause1 Uneven Cell Seeding problem->cause1 cause2 Variable Dye Loading problem->cause2 cause3 Plate Edge Effects problem->cause3 cause4 Inaccurate Pipetting problem->cause4 solution1 Check Cell Suspension & Seeding Technique cause1->solution1 Solution solution2 Ensure Uniform Dye Incubation Conditions cause2->solution2 Solution solution3 Avoid Outer Wells or Use Barrier Tape cause3->solution3 Solution solution4 Use Calibrated Pipettes or Automation cause4->solution4 Solution

Caption: Troubleshooting logic for inconsistent assay results.

References

Identifying and minimizing impurities in synthesized calcium nonanoate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of calcium nonanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Low Yield of Precipitated this compound

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure stoichiometric amounts of reactants (nonanoic acid and a calcium salt like calcium hydroxide or calcium chloride) are used. The reaction of a fatty acid with calcium hydroxide can be slow; therefore, allow for sufficient reaction time with vigorous stirring. Heating the reaction mixture can also drive the reaction to completion.

  • Possible Cause 2: Loss of product during washing.

    • Solution: this compound has some solubility in organic solvents. Use ice-cold solvents (e.g., ethanol or acetone) for washing the precipitate to minimize solubility losses. Minimize the volume of washing solvent used.

  • Possible Cause 3: Suboptimal pH.

    • Solution: The precipitation of this compound is pH-dependent. Ensure the pH of the reaction mixture is sufficiently alkaline to deprotonate the nonanoic acid, allowing it to react with the calcium ions.

Question 2: The final product is sticky or oily instead of a powder.

  • Possible Cause 1: Presence of unreacted nonanoic acid.

    • Solution: This is a common issue. Ensure the reaction goes to completion by using a slight excess of the calcium source or by increasing the reaction time and temperature. Wash the product thoroughly with a non-polar solvent like hexane to remove residual nonanoic acid.

  • Possible Cause 2: Inadequate drying.

    • Solution: Dry the filtered this compound thoroughly under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove all residual solvents and moisture.

Question 3: The this compound powder is discolored (e.g., yellow or brown).

  • Possible Cause 1: Impurities in the starting materials.

    • Solution: Use high-purity nonanoic acid and calcium salts. Commercial nonanoic acid can contain other fatty acids or oxidation products that can cause discoloration.[1]

  • Possible Cause 2: Degradation during synthesis.

    • Solution: Avoid excessive heating during the reaction and drying steps, as this can lead to the degradation of the fatty acid chains.

Question 4: The product shows poor solubility in the desired solvent.

  • Possible Cause 1: Incorrect polymorphic form.

    • Solution: The precipitation conditions (temperature, solvent, rate of addition) can influence the crystalline form of the product, which in turn affects its solubility. Experiment with different precipitation conditions to obtain the desired polymorph.

  • Possible Cause 2: Presence of insoluble impurities.

    • Solution: Insoluble inorganic impurities may originate from the calcium source. Ensure high-purity starting materials are used. The presence of insoluble calcium carbonate, formed from atmospheric CO2, can also be an issue.

Frequently Asked Questions (FAQs)

What are the most common impurities in synthesized this compound?

The most common impurities are typically unreacted starting materials (nonanoic acid, calcium salts), byproducts (e.g., calcium carbonate from reaction with atmospheric CO2), other fatty acids present in the nonanoic acid starting material, and residual solvents or water.

How can I minimize the presence of unreacted nonanoic acid?

To minimize unreacted nonanoic acid, you can use a slight excess of the calcium source (e.g., calcium hydroxide), increase the reaction time, and ensure efficient mixing. Post-synthesis, washing the crude product with a non-polar solvent in which this compound is poorly soluble but nonanoic acid is soluble (like hexane) is an effective purification step.

What is the white, insoluble impurity sometimes seen in the product?

This is often calcium carbonate, which can form if the reaction is exposed to air for extended periods, as the alkaline calcium hydroxide reacts with atmospheric carbon dioxide. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen).

How do I remove water from the final product?

Water can be removed by drying the this compound under vacuum. Karl Fischer titration is the recommended method for accurately quantifying the residual water content.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity TypeSpecific ImpurityLikely SourceRecommended Analytical Method
Organic Unreacted Nonanoic AcidIncomplete reactionHPLC, GC-MS (after derivatization)
Other Fatty Acids (e.g., caprylic acid, capric acid)Impurities in nonanoic acid starting materialGC-MS (after derivatization)
Residual Solvents (e.g., ethanol, acetone, hexane)Washing and precipitation stepsHeadspace GC-MS
Inorganic Unreacted Calcium Salt (e.g., Ca(OH)₂, CaCl₂)Incomplete reaction, excess reactantICP-OES, Titration
Calcium Carbonate (CaCO₃)Reaction of Ca(OH)₂ with atmospheric CO₂FTIR, Acid dissolution test
WaterReaction byproduct, residual from washingKarl Fischer Titration

Table 2: Expected Quantitative Data for Synthesized this compound

ParameterTypical Value
Yield > 90%
Purity (by HPLC/GC) > 98%
Unreacted Nonanoic Acid < 1.0%
Other Fatty Acids < 0.5%
Water Content (by Karl Fischer) < 0.5%
Calcium Content (by ICP-OES) 9.5 - 10.5% (w/w)

Note: These are typical values and may vary depending on the specific synthesis and purification methods employed.

Experimental Protocols

1. Synthesis of this compound via Precipitation

This protocol describes a general method for the synthesis of this compound.

  • Materials:

    • Nonanoic acid (>98% purity)

    • Calcium hydroxide (reagent grade)

    • Ethanol (95%)

    • Deionized water

  • Procedure:

    • Dissolve a stoichiometric amount of nonanoic acid in ethanol in a reaction vessel.

    • In a separate beaker, prepare a slurry of a slight molar excess of calcium hydroxide in a mixture of ethanol and deionized water.

    • Slowly add the calcium hydroxide slurry to the nonanoic acid solution with vigorous stirring at room temperature.

    • Continue stirring for 2-4 hours. The formation of a white precipitate should be observed.

    • After the reaction is complete, collect the precipitate by vacuum filtration.

    • Wash the precipitate with cold ethanol to remove unreacted starting materials and byproducts.

    • Dry the resulting white powder under vacuum at 40-50°C to a constant weight.

2. HPLC Method for Purity Assessment and Quantification of Unreacted Nonanoic Acid

  • Principle: This method separates this compound and nonanoic acid based on their different polarities using reverse-phase chromatography.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of known concentrations of nonanoic acid.

3. GC-MS Method for Identification of Fatty Acid Impurities

  • Principle: Fatty acids are derivatized to their more volatile methyl esters and then separated and identified by gas chromatography-mass spectrometry.

  • Instrumentation: GC-MS system.

  • Derivatization:

    • Acidify a sample of this compound to liberate the free fatty acids.

    • Extract the fatty acids with an organic solvent (e.g., hexane).

    • Esterify the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.

  • GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23).

  • Oven Program: A temperature gradient from 100°C to 240°C.

  • Carrier Gas: Helium.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Identification: Identify fatty acid impurities by comparing their mass spectra to a library of known FAMEs.

4. FTIR Spectroscopy for Identification of Calcium Carbonate

  • Principle: Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic vibrational modes of the carbonate ion.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet of the this compound sample or use an ATR accessory.

  • Analysis: A strong, sharp absorption peak around 1400-1450 cm⁻¹ is indicative of the presence of calcium carbonate.

5. Karl Fischer Titration for Water Content

  • Principle: This is a standard method for the accurate determination of water content.

  • Instrumentation: Karl Fischer titrator.

  • Procedure: Follow the instrument manufacturer's instructions for the analysis of solid samples.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Reactants Nonanoic Acid + Calcium Hydroxide Reaction Precipitation Reaction (Ethanol/Water) Reactants->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product This compound (Final Product) Drying->Final_Product Analysis Impurity Analysis (HPLC, GC-MS, FTIR, KF) Final_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Guide cluster_problem Problem Identification cluster_solutions Troubleshooting Steps Problem Synthesis Issue? Low_Yield Low Yield Problem->Low_Yield Yes Sticky_Product Sticky/Oily Product Problem->Sticky_Product Yes Discoloration Discoloration Problem->Discoloration Yes Check_Stoichiometry Verify Reactant Ratios Low_Yield->Check_Stoichiometry Increase_Reaction_Time Increase Reaction Time/Temp Low_Yield->Increase_Reaction_Time Cold_Wash Use Cold Washing Solvent Low_Yield->Cold_Wash Sticky_Product->Increase_Reaction_Time Thorough_Drying Ensure Thorough Drying Sticky_Product->Thorough_Drying Hexane_Wash Wash with Hexane Sticky_Product->Hexane_Wash Check_Purity Check Starting Material Purity Discoloration->Check_Purity Avoid_Overheating Avoid Excessive Heat Discoloration->Avoid_Overheating

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Overcoming Limitations of Calcium Nonanoate as a Natural Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium nonanoate as a natural herbicide.

Troubleshooting Guides

Issue 1: Reduced Efficacy in Hard Water

Question: My herbicidal efficacy is significantly lower when I dilute the this compound formulation with tap water from my laboratory. What could be the cause and how can I resolve it?

Answer:

Hard water, which contains high levels of dissolved calcium (Ca²⁺) and magnesium (Mg²⁺) salts, is a common cause of reduced efficacy for weak-acid herbicides like nonanoic acid (the active component of this compound).[1] The calcium and magnesium cations can interact with the nonanoate anion, leading to the formation of less soluble precipitates.[2][3] This reduces the concentration of the active ingredient available for herbicidal action.

Troubleshooting Steps:

  • Water Hardness Test: First, determine the hardness of your water source. Water with a calcium carbonate (CaCO₃) equivalent of over 250-350 mg/L is considered too hard for optimal herbicide application.[4] You can use water hardness test strips for a quick assessment.

  • Use of Adjuvants:

    • Ammonium Sulfate (AMS): The addition of AMS to the spray tank is a highly effective method to overcome the antagonistic effects of hard water cations.[1][5][6] The ammonium ions preferentially bind with the herbicide, preventing the formation of less effective calcium or magnesium complexes.[1]

    • Water Conditioners: Adjuvants containing chelating agents like EDTA or citric acid can also be effective.[7]

  • Use Deionized or Distilled Water: For small-scale experiments where precision is critical, using deionized or distilled water as the carrier will eliminate the issue of hard water antagonism.

Logical Relationship for Hard Water Troubleshooting

HardWaterTroubleshooting Start Reduced Efficacy Observed TestWater Test Water Hardness Start->TestWater HardWater Water is Hard (>250 mg/L CaCO3) TestWater->HardWater Yes SoftWater Water is Soft TestWater->SoftWater No AddAMS Add Ammonium Sulfate (AMS) or Water Conditioner HardWater->AddAMS UseDIWater Use Deionized/Distilled Water (for small scale) HardWater->UseDIWater CheckOther Investigate Other Factors (e.g., weed size, coverage) SoftWater->CheckOther Resolved Efficacy Improved AddAMS->Resolved UseDIWater->Resolved

Caption: Troubleshooting workflow for reduced herbicide efficacy in hard water.

Issue 2: Inconsistent Weed Control and Application Timing

Question: I'm observing variable results in my experiments, with some weeds being controlled effectively while others are not. How can I improve the consistency of my results?

Answer:

Inconsistent weed control is often linked to the contact, non-systemic nature of this compound and the physiological state of the target weeds.[8][9] Unlike systemic herbicides, it does not translocate within the plant.[8] Therefore, application timing and technique are critical.

Troubleshooting Steps:

  • Weed Growth Stage: Younger, actively growing weeds are more susceptible.[10][11] Older, more established plants may have thicker cuticles that are harder to penetrate.[4] Standardize your experiments by treating weeds at a consistent growth stage (e.g., 2-4 leaf stage).

  • Thorough Spray Coverage: Ensure complete and uniform coverage of the weed foliage. Any missed parts of the plant will not be affected. For laboratory settings, use a calibrated spray chamber to ensure consistent application.[12]

  • Environmental Conditions:

    • Temperature: Warm temperatures (below 35°C) generally increase the uptake and action of contact herbicides.[4][13]

    • Humidity: High humidity slows the drying of spray droplets, allowing more time for absorption. Plants grown in high humidity may also have thinner cuticles, aiding penetration.[4][14]

    • Sunlight: Bright sunlight is required for the rapid membrane disruption caused by this type of herbicide.[4]

    • Moisture Stress: Weeds under drought stress are less susceptible as their metabolic processes slow down and their cuticles may be thicker.[13] Ensure target plants are well-watered before treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: The active ingredient, nonanoic acid (also known as pelargonic acid), acts as a contact herbicide.[8] It rapidly disrupts the cell membranes of the plant tissue it comes into contact with.[7][8] This leads to a loss of cellular integrity, rapid water loss, and desiccation of the foliage, typically visible within hours of application.[8]

Signaling Pathway for Herbicidal Action

MoA cluster_plant Plant Cell Membrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm Herbicide This compound (Nonanoic Acid) Herbicide->Membrane Contact Leakage Rapid Leakage of Cellular Contents Disruption->Leakage Desiccation Cell Desiccation & Tissue Necrosis Leakage->Desiccation

Caption: Mechanism of action of nonanoic acid on plant cell membranes.

Q2: How can I improve the formulation of this compound for better performance?

A2: Several types of adjuvants can be incorporated to enhance the efficacy of your formulation:

  • Surfactants: Non-ionic surfactants (NIS) and methylated seed oils (MSO) improve the spreading and sticking of the herbicide on the leaf surface and can enhance penetration through the waxy cuticle.[10]

  • Organic Acids: The addition of food-grade organic acids like citric acid, lactic acid, or succinic acid can synergistically increase herbicidal activity.[7][15][16][17]

  • Emulsifiers: To create a stable mixture when diluting in water, an effective emulsifier is necessary, especially for oil-based formulations.[7][16][18]

Q3: What are the typical application concentrations for experimental use?

A3: Effective concentrations can vary depending on the weed species and growth stage. Published research has evaluated concentrations of pelargonic acid ranging from 3% to 10% v/v.[10] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Q4: Is this compound effective against all types of weeds?

A4: this compound is a broad-spectrum, non-selective herbicide, meaning it can damage most plants it contacts.[8] It is generally more effective on annual broadleaf weeds and grasses.[15][16] Perennial weeds may be suppressed but can regrow from their root systems due to the non-systemic nature of the herbicide.

Data Presentation

Table 1: Efficacy Enhancement of Pelargonic Acid with Adjuvants

Adjuvant TypeSpecific AdjuvantConcentrationTarget Weed(s)Efficacy Improvement (%)Reference(s)
Organic Acid Diammonium succinate & Succinic acidNot specifiedNot specified (Greenhouse)117 - 200%[15][16][19]
L-Lactic acid & Glycolic acid1% v/v (L-lactic acid)Velvetleaf, Common Lambsquarters126 - 168% (Greenhouse)[15][19]
L-Lactic acid & Glycolic acidNot specifiedVelvetleaf, Common Lambsquarters117 - 138% (Field)[15][16]
Citric acidNot specifiedVelvetleaf, Giant Foxtail, Common LambsquartersIncreased herbicidal activity[7]
Surfactant Orange OilNot specifiedMixed WeedsVariable, less significant than concentration[10]
Non-ionic SurfactantNot specifiedMixed WeedsVariable, less significant than concentration[10]

Experimental Protocols

Protocol 1: Greenhouse Efficacy Bioassay

Objective: To determine the herbicidal efficacy of different this compound formulations on a target weed species under controlled conditions.

Materials:

  • This compound stock solution

  • Adjuvants (e.g., AMS, non-ionic surfactant, organic acids)

  • Target weed species (e.g., Velvetleaf, Abutilon theophrasti) grown in pots to the 2-4 leaf stage

  • Calibrated laboratory spray chamber

  • Deionized water

  • Protective equipment (gloves, safety glasses)

Methodology:

  • Plant Preparation: Grow weeds in a suitable potting mix under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16:8 light:dark cycle). Select uniform plants at the 2-4 leaf stage for the experiment.

  • Formulation Preparation:

    • Prepare the desired concentrations of this compound (e.g., 3%, 5%, 7% v/v) in deionized water.

    • For treatments with adjuvants, add them to the spray solution according to the manufacturer's recommendations or based on prior literature (e.g., AMS at 2% w/v).

    • Prepare a "weedy check" control (no spray) and a "carrier" control (water + adjuvants only).

  • Herbicide Application:

    • Calibrate the laboratory spray chamber to deliver a consistent volume (e.g., 100 gallons per acre equivalent).[10]

    • Place the potted weeds in the spray chamber and apply the respective treatments.

    • Return the plants to the greenhouse. Ensure treatments are randomized to account for any environmental variability.

  • Data Collection:

    • Visually assess weed control at set time points (e.g., 1, 3, 7, and 14 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).

    • For quantitative analysis, harvest the above-ground biomass at the end of the experiment (e.g., 14 days). Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent reduction in biomass compared to the untreated control. Use appropriate statistical analysis (e.g., ANOVA) to compare the efficacy of different formulations.

Experimental Workflow for Efficacy Bioassay

BioassayWorkflow Start Grow Target Weeds to 2-4 Leaf Stage Prep Prepare Herbicide Formulations (with/without adjuvants) Start->Prep Controls Prepare Control Groups (Untreated, Carrier Only) Start->Controls Spray Apply Treatments in Calibrated Spray Chamber Prep->Spray Controls->Spray Greenhouse Return Plants to Greenhouse (Randomized Design) Spray->Greenhouse Assess Visual Assessment of Efficacy (1, 3, 7, 14 DAT) Greenhouse->Assess Harvest Harvest Above-Ground Biomass (14 DAT) Assess->Harvest Dry Dry Biomass and Record Weight Harvest->Dry Analyze Statistical Analysis (% Control, ANOVA) Dry->Analyze End Determine Efficacy Analyze->End

Caption: Workflow for a greenhouse herbicide efficacy bioassay.

References

Technical Support Center: Enhancing the Stability of Calcium Nonanoate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of calcium nonanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound formulations?

A1: The main stability issues for this compound formulations revolve around its limited aqueous solubility, potential for precipitation, and chemical degradation. As a salt of a medium-chain fatty acid, this compound can be susceptible to hydrolysis at extreme pH values and potential oxidation. Physical instability, such as precipitation, can be triggered by changes in temperature, pH, or the presence of incompatible excipients.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of a formulation is a critical factor influencing the stability of this compound.[1] Acidic conditions can lead to the protonation of the nonanoate anion, forming nonanoic acid, which has lower water solubility and may precipitate. Conversely, highly alkaline conditions might promote other degradation pathways. It is crucial to maintain the pH within an optimal range to ensure both chemical stability and physical integrity of the formulation.

Q3: What types of chemical degradation can this compound undergo?

A3: this compound, as a fatty acid salt, can be susceptible to oxidative and hydrolytic degradation.[2] Oxidative degradation can occur at the fatty acid chain, while hydrolysis, the cleavage of the ionic bond between calcium and nonanoate, is more likely under acidic conditions. Forced degradation studies are essential to identify potential degradants and establish the degradation pathways.[2][3]

Q4: Are there any known excipient incompatibilities with this compound?

A4: Yes, certain excipients can negatively impact the stability of this compound formulations. For instance, acidic excipients can lower the pH and cause precipitation of nonanoic acid.[4] Strong oxidizing agents should also be avoided. It is crucial to conduct thorough compatibility studies with all potential excipients early in the formulation development process.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation or Cloudiness in Solution pH Shift: The pH of the formulation may have shifted to a more acidic range, causing the precipitation of nonanoic acid.1. Measure the current pH of the formulation. 2. Adjust the pH back to the optimal range using a suitable buffering agent. 3. Investigate the root cause of the pH shift (e.g., interaction with packaging, degradation of another component).
Temperature Fluctuation: Changes in temperature can affect the solubility of this compound.1. Review the storage and handling conditions of the formulation. 2. Determine the solubility profile of this compound at different temperatures. 3. Consider the use of solubilizing agents or surfactants to improve stability across a wider temperature range.
Incompatible Excipients: An excipient in the formulation may be interacting with this compound.1. Review the list of excipients for known incompatibilities. 2. Conduct compatibility studies by preparing binary mixtures of this compound and each excipient. 3. Replace any incompatible excipients with suitable alternatives.
Loss of Potency/Assay Failure Chemical Degradation: this compound may be degrading due to hydrolysis, oxidation, or other pathways.1. Perform a forced degradation study to identify potential degradation products and pathways.[2][3] 2. Develop and validate a stability-indicating analytical method (e.g., HPLC) to separate and quantify the active ingredient and its degradants.[6][7][8] 3. Consider the addition of antioxidants or chelating agents to the formulation. 4. Optimize the formulation pH and protect from light and oxygen.
Discoloration of the Formulation Oxidative Degradation: Oxidation of the nonanoate fatty acid chain can lead to the formation of colored byproducts.1. Protect the formulation from light by using amber-colored containers. 2. Purge the formulation with an inert gas (e.g., nitrogen) to remove oxygen. 3. Incorporate an appropriate antioxidant into the formulation.

Quantitative Stability Data (Illustrative)

Due to the limited availability of public, quantitative stability data specifically for this compound, the following tables present illustrative data based on general principles of fatty acid salt stability. These tables are intended to serve as a guide for designing stability studies.

Table 1: Illustrative Thermal Stability of this compound (Solid State)

TemperatureTime (Weeks)Assay (%)Appearance
40°C / 75% RH0100.0White Powder
499.5White Powder
898.9White Powder
1298.2Slight Yellowish Tint
60°C0100.0White Powder
297.1Yellowish Powder
495.8Yellowish Powder

Table 2: Illustrative pH Stability of this compound in Aqueous Solution (25°C)

pHTime (Days)Assay (%)Observations
4.00100.0Clear Solution
195.2Fine white precipitate
788.5Significant precipitate
7.00100.0Clear Solution
799.8Clear Solution
1499.5Clear Solution
9.00100.0Clear Solution
799.2Clear Solution
1498.7Clear Solution

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the development of a stability-indicating HPLC assay for this compound.

1. Objective: To develop and validate a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in the presence of its degradation products.

2. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade)

  • Forced degradation samples (acid, base, peroxide, heat, light)

3. Chromatographic Conditions (Initial):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

  • Column Temperature: 30°C

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Dilute with mobile phase to a working concentration of 100 µg/mL.

  • Sample Solution: Dilute the formulation with methanol to achieve a theoretical this compound concentration of 100 µg/mL.

5. Forced Degradation Study:

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat sample with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

6. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze forced degradation samples to ensure the peak for this compound is pure and well-resolved from any degradation products.

  • Linearity: Analyze a series of at least five concentrations of the reference standard.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio.

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions.

Stability_Indicating_HPLC_Method_Development cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_result Outcome RefStd Reference Standard PrepStd Prepare Standard Solution RefStd->PrepStd Formulation Formulation Sample PrepSample Prepare Sample Solution Formulation->PrepSample ForcedDeg Forced Degradation Samples ForcedDeg->PrepSample HPLC HPLC System PrepStd->HPLC PrepSample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Specificity Specificity Chromatogram->Specificity Linearity Linearity Chromatogram->Linearity Accuracy Accuracy Chromatogram->Accuracy Precision Precision Chromatogram->Precision LOD_LOQ LOD/LOQ Chromatogram->LOD_LOQ Robustness Robustness Chromatogram->Robustness ValidatedMethod Validated Stability-Indicating Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a logical workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome Start This compound (API/Formulation) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, Solid) Start->Thermal Photo Photolytic (e.g., UV light) Start->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products Analysis->Identify Quantify Quantify Degradation Analysis->Quantify Pathway Elucidate Degradation Pathways Identify->Pathway Quantify->Pathway StabilityProfile Establish Intrinsic Stability Profile Pathway->StabilityProfile Degradation_Pathway cluster_compound Compound cluster_stressors Stressors cluster_degradation Degradation Products cluster_outcome Result CaNonanoate This compound NonanoicAcid Nonanoic Acid (Precipitation Risk) CaNonanoate->NonanoicAcid OxidizedProducts Oxidized Derivatives (Potential Impurities) CaNonanoate->OxidizedProducts Acid Acidic pH Acid->CaNonanoate Hydrolysis Oxidants Oxidizing Agents / Light Oxidants->CaNonanoate Oxidation LossOfPotency Loss of Potency NonanoicAcid->LossOfPotency OxidizedProducts->LossOfPotency

References

Technical Support Center: Calcium Nonanoate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the role of pH in the stability of calcium nonanoate solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH in the stability of a this compound solution?

A1: The pH of the solution is the most critical factor governing the stability of this compound solutions. Nonanoic acid, a weak acid, has a pKa of approximately 4.95.[1][2][3] Below this pH, it exists predominantly in its protonated, less soluble form (nonanoic acid). Above this pKa, it deprotonates to form the nonanoate anion, which is available to form a salt with calcium ions. However, this compound itself is a sparingly soluble salt (a calcium soap). Its precipitation is highly dependent on the concentrations of calcium and nonanoate ions, and is significantly influenced by pH. At alkaline pH values, the concentration of nonanoate ions is maximized, which can lead to the precipitation of this compound if the solubility product is exceeded.

Q2: Why is my this compound solution precipitating?

A2: Precipitation in your this compound solution is likely due to one or more of the following factors:

  • Incorrect pH: If the pH is too low (below ~5.0), the nonanoate will be protonated to nonanoic acid, which has very low water solubility (approximately 0.3 g/L).[2][3] If the pH is too high, the increased concentration of nonanoate anions can exceed the solubility product of this compound, causing it to precipitate.

  • High Concentrations: The concentrations of calcium and/or nonanoate in your solution may be too high, exceeding the solubility limit of this compound at the given pH and temperature.

  • Temperature Effects: The solubility of this compound can be temperature-dependent. A decrease in temperature can reduce its solubility and cause precipitation.

  • Presence of Other Ions: The presence of other ions in the solution can affect the ionic strength and, consequently, the solubility of this compound.

Q3: What is the ideal pH range for maintaining a stable this compound solution?

A3: The ideal pH range for a stable this compound solution is a careful balance. It should be sufficiently above the pKa of nonanoic acid (~4.95) to ensure the presence of the nonanoate anion, but not so high as to cause excessive precipitation of the calcium salt. A common starting point is a pH range of 6.0 to 8.0. However, the optimal pH will depend on the desired concentration of the solution and the presence of other components. It is crucial to empirically determine the optimal pH for your specific experimental conditions.

Troubleshooting Guide

Issue: Unexpected Precipitation in this compound Solution

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues in your this compound solutions.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound solution precipitation.

Data Presentation

pH RangePredominant SpeciesExpected Solubility of this compoundObservations and Recommendations
< 4.0 Nonanoic Acid (HN)Very LowAt this pH, the equilibrium strongly favors the protonated, poorly soluble nonanoic acid. Expect significant precipitation of the acid. This pH range is generally unsuitable for preparing this compound solutions.
4.0 - 6.0 Nonanoic Acid (HN) and Nonanoate (N⁻)Low to ModerateAs the pH approaches and surpasses the pKa of nonanoic acid (~4.95), the concentration of the nonanoate anion increases, allowing for the formation of this compound. However, the solution may still be prone to precipitation. Careful pH control is critical in this range.
6.0 - 8.0 Nonanoate (N⁻)Moderate to HighThis is generally the recommended pH range for preparing stable this compound solutions. The concentration of the nonanoate anion is sufficient for salt formation, but the risk of exceeding the solubility product of this compound is lower than at higher pH values.
> 8.0 Nonanoate (N⁻)Moderate to LowIn a highly alkaline environment, the concentration of the nonanoate anion is maximized. This can lead to the solubility product of this compound being exceeded, resulting in the precipitation of the calcium salt.

Experimental Protocols

Protocol for Preparing a Stable this compound Solution

This protocol outlines a method for preparing a stable aqueous solution of this compound.

Materials:

  • Nonanoic acid

  • Calcium chloride (CaCl₂) or Calcium hydroxide (Ca(OH)₂)

  • Sodium hydroxide (NaOH) solution (1 M and 0.1 M)

  • Hydrochloric acid (HCl) solution (1 M and 0.1 M)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Sodium Nonanoate Solution:

    • In a beaker, add a measured amount of nonanoic acid to deionized water.

    • While stirring, slowly add 1 M NaOH solution dropwise to dissolve the nonanoic acid. The pH of the solution should be raised to above 7.0 to ensure complete deprotonation of the nonanoic acid to form sodium nonanoate.

    • Monitor the pH continuously with a calibrated pH meter.

  • Preparation of Calcium Chloride Solution:

    • In a separate beaker, dissolve the desired amount of calcium chloride in deionized water.

  • Formation of this compound:

    • Slowly add the calcium chloride solution to the sodium nonanoate solution while stirring vigorously. A white precipitate of this compound may form initially.

  • pH Adjustment and Stabilization:

    • Adjust the pH of the solution to the desired range (typically 6.0 - 8.0) using 0.1 M NaOH or 0.1 M HCl as needed. Make small adjustments and allow the solution to equilibrate before measuring the pH.

    • Continue stirring the solution until it becomes clear. Gentle heating (to around 40-50°C) can aid in the dissolution of any precipitate, but avoid boiling.

    • Once the solution is clear, allow it to cool to room temperature.

  • Final Volume Adjustment and Filtration:

    • Transfer the solution to a volumetric flask and add deionized water to the mark.

    • If any slight turbidity remains, filter the solution through a 0.45 µm or 0.22 µm filter.

Signaling Pathway of pH-Dependent Solubility

The following diagram illustrates the chemical equilibria involved in a this compound solution and how pH influences the stability.

ph_stability cluster_acid_base Acid-Base Equilibrium cluster_precipitation Precipitation Equilibrium NonanoicAcid Nonanoic Acid (HN) (Poorly Soluble) Nonanoate Nonanoate Anion (N⁻) (Soluble) NonanoicAcid->Nonanoate + OH⁻ (High pH) Nonanoate->NonanoicAcid + H⁺ (Low pH) Nonanoate2 2 x Nonanoate (N⁻) Calcium Calcium Ions (Ca²⁺) CalciumNonanoate This compound (CaN₂) (Precipitate) Calcium->CalciumNonanoate Nonanoate2->CalciumNonanoate

Caption: Influence of pH on the equilibrium of this compound solution.

Analytical Method for Quantification

For accurate quantification of nonanoate in your solution, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method.[5][6][7]

Principle: The nonanoate is first converted to a more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME), which is then separated and quantified by GC-MS.

Brief Protocol Outline:

  • Extraction: Extract the nonanoic acid from the aqueous solution using a suitable organic solvent (e.g., hexane or diethyl ether) after acidifying the sample to a pH below the pKa of nonanoic acid.

  • Derivatization: Convert the extracted nonanoic acid to its methyl ester using a derivatizing agent such as BF₃-methanol or by acidic esterification.

  • GC-MS Analysis: Inject the FAME sample into the GC-MS system. The components will be separated based on their boiling points and retention times, and the mass spectrometer will provide identification and quantification.

  • Quantification: Use an internal standard for accurate quantification.

For detailed procedures, refer to standard analytical chemistry protocols for fatty acid analysis.[6]

References

Effect of temperature on calcium nonanoate solubility and stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the solubility and stability of calcium nonanoate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the solubility of this compound in water?

Q2: What is the expected thermal stability of solid this compound?

A2: Solid this compound, typically found as a monohydrate, undergoes a two-stage decomposition process upon heating. The first stage is dehydration, which occurs at approximately 100-110°C, resulting in the anhydrous salt[4]. The second stage is the decomposition of the anhydrous salt, which for calcium salts of C3-C13 carboxylic acids, begins at temperatures between 160°C and 315°C[4]. The final solid product of this decomposition is calcium carbonate (CaCO₃)[4].

Q3: At what temperature does the anhydrous form of this compound start to decompose?

A3: Based on thermogravimetric analysis (TGA) of a series of calcium carboxylates, the decomposition temperature tends to decrease as the length of the fatty acid chain increases[4]. For this compound (the C9 salt), the onset of decomposition of the anhydrous form can be estimated to begin in the range of 350-400°C[4].

Q4: What happens to the calcium carbonate (CaCO₃) formed during the decomposition of this compound?

A4: The calcium carbonate resulting from the initial decomposition of this compound is stable up to much higher temperatures. It will further decompose into calcium oxide (CaO) and carbon dioxide (CO₂) at temperatures typically ranging from 600°C to 900°C[5][6][7].

Q5: What factors can cause this compound to precipitate from a solution?

A5: Precipitation of this compound from a solution can be triggered by several factors:

  • Temperature Changes: As the solubility can be temperature-dependent, heating or cooling a saturated solution may cause precipitation.

  • pH Shifts: Changes in pH can affect the ionization state of nonanoic acid and its salt, influencing solubility.

  • Common Ion Effect: The addition of other soluble calcium salts or nonanoate salts to the solution can decrease the solubility of this compound and cause it to precipitate.

  • Solvent Composition: Changing the solvent system, for instance, by adding an anti-solvent, can reduce its solubility.

  • Evaporation: Concentration of the solute due to solvent evaporation can lead to supersaturation and subsequent precipitation.

Troubleshooting Guides

Issue 1: Unexpected Precipitation During Heating/Cooling

Problem: A precipitate forms in my this compound solution when I heat or cool it, even though it was previously clear.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Supersaturated Solution The initial solution may have been supersaturated. Verify the concentration against known solubility data at that temperature. If data is unavailable, determine it experimentally.
Inverse or Complex Temperature-Solubility Profile Calcium salts can have unusual solubility curves. The solubility might decrease with increasing temperature. Try re-dissolving the precipitate by returning to the original temperature.
pH Shift with Temperature The pH of the solution may change with temperature, affecting solubility. Measure the pH at both the initial and final temperatures to see if a significant shift has occurred.
Degradation At elevated temperatures, the compound may be degrading into less soluble products. Analyze the precipitate to determine its identity.
Issue 2: Inconsistent Results in Thermal Stability Analysis (TGA/DSC)

Problem: My TGA/DSC results for this compound are not reproducible.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Heating Rate The heating rate can affect the temperatures of thermal events. Ensure the same heating rate (e.g., 10 °C/min) is used for all experiments[4].
Variable Sample Mass Differences in sample mass can cause shifts in the measured temperatures of decomposition. Use a consistent sample mass for all runs.
Different Atmospheres The atmosphere (e.g., inert like Nitrogen, or oxidative like Air) significantly impacts decomposition. Ensure the same gas and flow rate are used for all experiments.
Sample Packing and Crucible Type How the sample is packed into the crucible and the crucible material can affect heat transfer. Use a consistent packing method and the same type of crucible (e.g., aluminum, platinum) for all analyses[8].
Hydration State The sample may have varying amounts of bound water. To test the anhydrous form, consider pre-heating the sample to just above its dehydration temperature (e.g., 120°C) before the main decomposition analysis.

Data Presentation

Table 1: Thermal Decomposition Stages of Calcium Carboxylates

Note: The decomposition onset temperature is an estimation based on graphical data from a study on a series of calcium carboxylates. Nonanoic acid is the C9 carboxylate.

Compound (Chain Length)Dehydration Temperature (°C)Estimated Anhydrous Decomposition Onset (°C)Final Solid Product (before high-temp calcination)
Calcium Propionate (C3)~100 - 110> 400Calcium Carbonate (CaCO₃)
Calcium Heptanoate (C7)~100 - 110~400Calcium Carbonate (CaCO₃)
This compound (C9) ~100 - 110 ~350 - 400 Calcium Carbonate (CaCO₃)
Calcium Undecanoate (C11)~100~300 - 350Calcium Carbonate (CaCO₃)
Calcium Tridecanoate (C13)~100 - 110< 300Calcium Carbonate (CaCO₃)

(Data synthesized from Valor et al., 2003)[4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of this compound in water at various temperatures.

  • Preparation:

    • Add an excess amount of solid this compound to a series of sealed, temperature-controlled vessels (e.g., jacketed glass vials) containing a known volume of purified water.

    • Ensure there is enough solid to maintain a saturated solution with an excess of undissolved solid throughout the experiment.

  • Equilibration:

    • Place the vessels in a shaker bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, stop the agitation and allow the undissolved solid to settle for a specified time while maintaining the temperature.

    • Carefully withdraw a sample of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Atomic Absorption Spectroscopy (AAS) for the calcium ion.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or mol/L.

    • Repeat the experiment at each desired temperature to generate a solubility vs. temperature profile.

Protocol 2: Determination of Thermal Stability using TGA/DSC

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of this compound.

  • Instrument Setup:

    • Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's instructions.

    • Set the purge gas (typically high-purity nitrogen for inert atmosphere) to a constant flow rate (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a clean TGA crucible.

  • Thermal Program:

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 800°C).

    • Use a constant heating rate, for example, 10 °C/min.

  • Data Acquisition:

    • Simultaneously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the heat flow (DSC curve) as a function of temperature.

  • Data Analysis:

    • Dehydration: Identify the initial weight loss step on the TGA curve, corresponding to the loss of water. The temperature range of this step indicates the dehydration temperature.

    • Decomposition: Identify the subsequent major weight loss step(s), which corresponds to the decomposition of the anhydrous salt. The onset temperature of this step is taken as the decomposition temperature.

    • Final Residue: The remaining mass at the end of the decomposition step (before the very high-temperature decomposition of the intermediate) should correspond to the theoretical mass of calcium carbonate.

    • Thermal Events: Analyze the DSC curve to determine if the events (dehydration, decomposition) are endothermic or exothermic.

Visualizations

Experimental_Workflow_Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid to Water B Agitate at Constant Temp (24-72h) A->B C Settle & Withdraw Supernatant B->C D Filter Sample (0.22 µm) C->D E Dilute Sample D->E F Quantify (HPLC/AAS) E->F

Caption: Workflow for determining aqueous solubility.

Troubleshooting_Precipitation Start Precipitate Observed in Solution Q1 Was there a Temperature Change? Start->Q1 A1_Yes Possible inverse solubility. Return to original temp. Q1->A1_Yes Yes Q2 Was there a pH Change? Q1->Q2 No A2_Yes Adjust pH back to original value. Q2->A2_Yes Yes Q3 Was solvent evaporated? Q2->Q3 No A3_Yes Solution is likely supersaturated. Add solvent to redissolve. Q3->A3_Yes Yes End Identify other causes (e.g., common ion effect, contamination) Q3->End No

Caption: Troubleshooting logic for unexpected precipitation.

References

Validation & Comparative

A Comparative Analysis of Herbicidal Activity: Pelargonic Acid versus its Calcium Salt

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the herbicidal efficacy of pelargonic acid and an exploratory comparison with its calcium salt, calcium nonanoate.

Introduction

In the quest for effective and environmentally benign weed management solutions, fatty acids, particularly pelargonic acid (also known as nonanoic acid), have emerged as a significant area of research and commercial development. These naturally derived compounds offer a non-selective, contact herbicidal action with rapid breakdown in the environment. While pelargonic acid itself is well-studied, its salt formulations, such as this compound, present an area of scientific inquiry with limited available data. This guide provides a detailed comparison of the herbicidal activity of pelargonic acid and its ammonium salt, a close analogue to the calcium salt, based on existing experimental evidence. Due to a notable lack of direct research on the herbicidal efficacy of this compound, this document will extrapolate potential characteristics based on the known behavior of other fatty acid salts.

Mechanism of Action

Pelargonic acid and its salts share a primary mode of action. They are contact herbicides, meaning they affect the plant tissue they directly touch and are not translocated systemically throughout the plant. The herbicidal effect is initiated by the disruption of the plant cuticle, the waxy outer layer of the epidermis. This leads to the desiccation of plant cells, causing rapid wilting and necrosis. The lipophilic nature of the fatty acid molecule allows it to penetrate the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[1][2][3]

The process can be visualized as a multi-step interaction with the plant's protective layers and cellular structures.

cluster_0 Herbicidal Action Pathway Pelargonic_Acid Pelargonic Acid / Nonanoate Salt Application Cuticle_Disruption Disruption of Plant Cuticle Pelargonic_Acid->Cuticle_Disruption Contact Cell_Membrane_Damage Cell Membrane Damage Cuticle_Disruption->Cell_Membrane_Damage Penetration Cell_Leakage Cellular Leakage (Desiccation) Cell_Membrane_Damage->Cell_Leakage Necrosis Tissue Necrosis & Plant Death Cell_Leakage->Necrosis

Figure 1: General signaling pathway for the herbicidal action of pelargonic acid and its salts.

Quantitative Comparison of Herbicidal Efficacy

While direct comparative data for this compound is unavailable, studies comparing pelargonic acid and its ammonium salt, ammonium nonanoate, provide valuable insights into how salt formation may influence efficacy. The following tables summarize findings from various studies on the herbicidal performance of pelargonic acid and ammonium nonanoate on different weed species.

Table 1: Efficacy of Pelargonic Acid on Various Weed Species

Weed SpeciesGrowth StageApplication Rate (kg a.i./ha)Efficacy (% Control)Reference
Palmer amaranth (Amaranthus palmeri)SeedlingNot Specified>90% (1 WAT)[4]
Common Lambsquarters (Chenopodium album)2-4 leaves6.8Moderate[4]
Large Crabgrass (Digitaria sanguinalis)2-3 tillers10.9Variable[5]
Annual Bluegrass (Poa annua)Pre-floweringNot SpecifiedExcellent[6]
Chickweed (Stellaria media)Pre-floweringNot SpecifiedExcellent[6]

WAT: Weeks After Treatment

Table 2: Efficacy of Ammonium Nonanoate on Various Weed Species

Weed SpeciesGrowth StageApplication RateEfficacy (% Control)Reference
Palmer amaranth (Amaranthus palmeri)SeedlingNot Specified>90% (1 WAT)[4]
Various weeds and grassesNot Specified5% a.i. concentrationSuppression/Control[1]
Pumpkin weedsNot SpecifiedNot Specified88% to 98%[7]

Table 3: Comparative Efficacy of Pelargonic Acid and Ammonium Nonanoate

HerbicideWeed SpeciesEfficacy (% Control)Reference
Pelargonic AcidPalmer amaranth>90% (1 WAT)[4]
Ammonium NonanoatePalmer amaranth>90% (1 WAT)[4]

WAT: Weeks After Treatment

From the available data, both pelargonic acid and ammonium nonanoate demonstrate high efficacy, particularly on young, actively growing weeds.[1][4] The performance can be influenced by factors such as weed species, growth stage, and environmental conditions.[5]

Experimental Protocols

The evaluation of contact herbicides like pelargonic acid and its salts typically involves post-emergence application under controlled or field conditions. Below are detailed methodologies for assessing herbicidal efficacy.

Post-Emergence Herbicidal Efficacy Trial

This protocol outlines a standard procedure for evaluating the efficacy of a post-emergence, non-selective, contact herbicide.

  • Experimental Setup:

    • Trial Design: Randomized complete block design with a minimum of four replications.[8]

    • Plot Size: Minimum of 10 square meters per plot.[8]

    • Control Groups: Include an untreated control for baseline comparison and potentially a commercial standard for relative performance.[9]

  • Plant Material:

    • Select target weed species and grow them to a specific growth stage (e.g., 2-4 true leaves) for consistent application timing.[10][11]

  • Herbicide Application:

    • Application Method: Use a calibrated sprayer to ensure uniform coverage.[12]

    • Application Volume: Typically, a higher volume is used for contact herbicides to ensure thorough wetting of the foliage.[11]

    • Dosage: Apply at a range of rates to determine the dose-response relationship.[9]

  • Data Collection:

    • Visual Assessment: Rate the percentage of weed control (phytotoxicity) at set intervals (e.g., 1, 3, 7, and 14 days after treatment) using a 0-100% scale, where 0 is no effect and 100 is complete kill.[13]

    • Biomass Reduction: At the end of the trial, harvest the above-ground biomass of the weeds in each plot, dry it to a constant weight, and compare the dry weights between treatments and the control.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

cluster_1 Post-Emergence Efficacy Trial Workflow Trial_Design Trial Design (Randomized Block) Weed_Cultivation Weed Cultivation (Specific Growth Stage) Trial_Design->Weed_Cultivation Herbicide_Application Herbicide Application (Calibrated Sprayer) Weed_Cultivation->Herbicide_Application Data_Collection Data Collection (Visual Rating & Biomass) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Efficacy Results Statistical_Analysis->Results

Figure 2: A typical experimental workflow for a post-emergence herbicide efficacy trial.

This compound vs. Pelargonic Acid: A Hypothesis

In the absence of direct experimental data for this compound's herbicidal activity, we can formulate a hypothesis based on the chemical properties of fatty acid salts.

  • Solubility and Formulation: Pelargonic acid is an oily liquid with low water solubility.[3][14] To be applied as a spray, it is typically formulated as an emulsifiable concentrate. Salt forms, such as ammonium nonanoate, are generally more water-soluble, which can simplify formulation.[15] Calcium is a divalent cation, and its salts with fatty acids (soaps) can have lower water solubility compared to monovalent cation salts (like sodium, potassium, or ammonium). This could present a formulation challenge for creating a stable, sprayable solution of this compound.

  • Herbicidal Activity: The herbicidal action is primarily attributed to the nonanoate anion's ability to disrupt cell membranes.[1] The cation (H+, NH4+, Ca2+) is not the primary phytotoxic agent. However, the nature of the cation can influence the physical properties of the formulation, such as its ability to adhere to and penetrate the plant cuticle. It is plausible that the efficacy of different nonanoate salts could vary based on how effectively they deliver the nonanoate anion to its site of action. Without empirical data, it is difficult to predict whether the divalent nature of the calcium ion would enhance or hinder this process compared to the proton of pelargonic acid or the ammonium ion.

Conclusion

Pelargonic acid is a well-documented, effective, non-selective contact herbicide. Its ammonium salt, ammonium nonanoate, also demonstrates strong herbicidal properties, with an efficacy comparable to the free acid form in some studies.[4] A significant gap in the scientific literature exists regarding the herbicidal activity of this compound. While the fundamental mechanism of action is expected to be similar, revolving around the disruption of cell membranes by the nonanoate anion, the influence of the calcium cation on formulation, stability, and cuticle penetration remains uninvestigated.

Future research should focus on conducting direct comparative studies of this compound and pelargonic acid to quantify any differences in their herbicidal efficacy. Such studies would be invaluable for researchers, scientists, and drug development professionals seeking to develop novel, effective, and environmentally sound herbicidal products.

References

A Comparative Analysis of Calcium Nonanoate and Glyphosate Efficacy in Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the herbicidal properties of calcium nonanoate and the systemic herbicide glyphosate reveals distinct mechanisms of action and varying levels of efficacy against different weed species. While glyphosate provides broad-spectrum, systemic control, this compound offers a rapid, non-selective contact burndown of green tissues. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the agricultural and biotechnological sectors.

Executive Summary

Glyphosate, a systemic herbicide, inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids in plants, leading to a slow but thorough kill.[1][2][3] In contrast, this compound, which dissociates into calcium and nonanoic acid (also known as pelargonic acid), acts as a contact herbicide. The nonanoate anion rapidly disrupts plant cell membranes, causing leakage and desiccation of the foliage within hours of application.[4][5][6] This fundamental difference in their mode of action dictates their respective uses, speeds of action, and long-term effectiveness.

Data Presentation: Efficacy Comparison

The following tables summarize quantitative data from various studies, comparing the efficacy of glyphosate and pelargonic acid (the active component of this compound) on different weed species.

Table 1: Comparative Efficacy of Glyphosate and Pelargonic Acid on Various Weed Species

Weed SpeciesHerbicideApplication RateEfficacy (% Control)Days After Treatment (DAT)Reference
Cirsium arvense (Canada thistle)GlyphosateNot Specified90-100%7-14[7]
Pelargonic AcidNot SpecifiedLower than glyphosate, regrowth observed14+[7]
Sonchus arvensis (Perennial sowthistle)GlyphosateNot Specified90-100%7-14[7]
Pelargonic AcidNot SpecifiedLower than glyphosate, regrowth observed14+[7]
BarnyardgrassGlyphosate1,120 g ai/ha97%7, 14, and 28[8]
Hemp sesbaniaGlyphosate1,120 g ai/ha68%7, 14, and 28[8]
JohnsongrassGlyphosate1,120 g ai/ha98%7, 14, and 28[8]
Pitted morninggloryGlyphosate1,120 g ai/ha68%7, 14, and 28[8]
SicklepodGlyphosate1,120 g ai/ha89%7, 14, and 28[8]

Table 2: Effective Dose (ED) of Pelargonic Acid for Control of Various Weed Species

Weed SpeciesED50 (kg a.i. ha⁻¹)ED70 (kg a.i. ha⁻¹)ED90 (kg a.i. ha⁻¹)ED95 (kg a.i. ha⁻¹)Reference
Kickxia spuria2.6---[9]
Heliotropium europaeum3.0---[9]
Echinochloa crus-galli3.4---[9]
Solanum nigrum3.6---[9]
Stachys annua5.3---[9]
Papaver rhoeas6.5-17.121.7[9]
Veronica hederifolia10.3---[9]
Amaranthus retroflexus11.4->21.8>21.8[9]
Matricaria chamomilla11.616.8>21.8>21.8[9]
Portulaca oleracea18.7>21.8>21.8>21.8[9]
Lolium multiflorum>21.8>21.8>21.8>21.8[9]

ED (Effective Dose) values represent the herbicide dose required to achieve a certain level of weed control (e.g., ED50 for 50% control).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for greenhouse and field efficacy trials based on established guidelines.[10][11][12][13][14][15][16][17][18]

Greenhouse Bioassay Protocol
  • Seed Acquisition and Plant Propagation: Collect mature seeds from weed populations of interest. If testing for resistance, collect seeds from plants that have survived herbicide treatment in the field.[11] Break seed dormancy if necessary using appropriate stratification or scarification methods. Sow seeds in pots filled with a standardized greenhouse potting mix. Thin seedlings to a uniform number per pot after emergence.

  • Growing Conditions: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.

  • Herbicide Application: Apply herbicides at a specific plant growth stage (e.g., 2-4 leaf stage). Use a calibrated laboratory sprayer to ensure accurate and uniform application.[11] Prepare a range of herbicide concentrations to establish a dose-response curve. Include an untreated control for comparison.

  • Data Collection: Assess visual injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = complete death). Harvest the above-ground biomass at the end of the experiment and record fresh and dry weights.

  • Statistical Analysis: Analyze the data using appropriate statistical models, such as log-logistic dose-response curves, to determine parameters like GR50 (the dose causing 50% growth reduction).

Field Trial Protocol
  • Site Selection and Preparation: Choose a field with a uniform and representative weed population. Prepare the seedbed according to standard agricultural practices for the region.

  • Experimental Design: Use a randomized complete block design with at least four replications. Plot sizes should be sufficient to minimize edge effects.

  • Herbicide Application: Apply herbicides at specified rates using a calibrated field plot sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application. Include a non-treated control and often a standard commercial herbicide for comparison.

  • Data Collection: Evaluate weed control efficacy visually at regular intervals using a percentage scale. Collect weed biomass samples from quadrats within each plot to determine fresh and dry weights. Record crop yield if applicable.

  • Data Analysis: Subject the collected data to analysis of variance (ANOVA) to determine significant differences between treatments. Use mean separation tests (e.g., Fisher's Protected LSD) to compare treatment means.

Signaling Pathways and Mechanisms of Action

The herbicidal activity of this compound and glyphosate are initiated by distinct molecular interactions within the plant.

This compound (Pelargonic Acid)

This compound is a contact herbicide. Its active component, the nonanoate anion, rapidly disrupts the cell membranes of plant foliage. This leads to a quick breakdown of the cellular integrity, causing leakage of cellular contents and rapid desiccation of the treated tissues.[4][5][6] The effect is typically visible within hours of application. Being a non-systemic herbicide, it does not translocate within the plant and therefore may not kill the root systems of perennial weeds, which can lead to regrowth.

Calcium_Nonanoate_Pathway cluster_application Herbicidal Action This compound This compound Contact with Foliage Contact with Foliage This compound->Contact with Foliage Application Disruption of Cell Membrane Disruption of Cell Membrane Contact with Foliage->Disruption of Cell Membrane Physical Interaction Cell Leakage & Desiccation Cell Leakage & Desiccation Disruption of Cell Membrane->Cell Leakage & Desiccation Rapid Burndown Rapid Burndown Cell Leakage & Desiccation->Rapid Burndown Glyphosate_Pathway cluster_shikimate Shikimate Pathway Inhibition Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Aromatic_Amino_Acids Aromatic Amino Acids (Tyr, Trp, Phe) EPSPS->Aromatic_Amino_Acids Blocks Production Shikimate_Pathway Shikimate Pathway Shikimate_Pathway->EPSPS Protein_Synthesis Protein Synthesis & Secondary Metabolites Aromatic_Amino_Acids->Protein_Synthesis Plant_Death Systemic Plant Death Protein_Synthesis->Plant_Death Leads to

References

Comparative Efficacy of Calcium Nonanoate and Other Natural Herbicides: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of natural herbicides presents promising avenues for sustainable weed management. Among these, fatty acid-based herbicides, particularly salts of nonanoic acid, have garnered significant attention for their contact, non-selective, and rapid-acting properties. This guide provides a comprehensive comparison of the efficacy of calcium nonanoate with other prominent natural herbicides, supported by available experimental data and detailed methodologies.

Executive Summary

Natural herbicides offer an alternative to synthetic chemical weed control, with many derived from plant extracts or microbial sources. This guide focuses on the herbicidal efficacy of this compound in comparison to other widely studied natural compounds, including ammonium nonanoate, pelargonic acid, acetic acid, and essential oils. While data on ammonium nonanoate and pelargonic acid are more abundant, this guide synthesizes the available information to provide a comparative overview. The primary mechanism of action for nonanoate-based herbicides is the disruption of cell membranes, leading to rapid desiccation of plant tissues.

Data Presentation: Efficacy of Natural Herbicides

The following tables summarize quantitative data from various studies on the efficacy of different natural herbicides. It is important to note the variability in experimental conditions, including weed species, growth stage, application rates, and environmental factors, which can influence efficacy.

Table 1: Efficacy of Nonanoate-Based Herbicides

HerbicideActive IngredientWeed SpeciesWeed Control (%)Application RateExperimental SettingCitation
Ammonium Nonanoate40% Ammonium nonanoateCarpetweed66 - 88+7.2 - 10.8 kg a.i./haField[1]
Goosegrass31 - 54[1]
Smooth Crabgrass24 - 54[1]
Pigweed spp.>8810.8 kg a.i./haField[1]
Pelargonic Acid57% Pelargonic acidVarious broadleaf and grass weedsIncreases with concentration3%, 6.5%, 10% solutionField
This compoundThis compoundData not available in comparative studies---

Table 2: Efficacy of Other Natural Herbicides

HerbicideActive IngredientWeed SpeciesWeed Control (%)Application RateExperimental SettingCitation
Acetic Acid20% Acetic acidTotal Grass & Crabgrass44 - 63935 L/haNot specified
Broadleaf weeds≥ 8410% at 935 L/ha or 20% at 187 or 935 L/haNot specified
Essential OilsClove Oil + Cinnamon OilVarious weeds40 - 69Not specifiedField
Citric Acid + Garlic Oil5% Citric acid + 0.2% Garlic oilYounger broadleaf weeds98Not specifiedGreenhouse

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for testing the efficacy of natural herbicides.

General Bioassay Protocol for Contact Herbicides

A bioassay is a standard method to determine the efficacy of a herbicide.

  • Plant Preparation: Target weed species are grown in pots in a greenhouse or controlled environment to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: The natural herbicide is formulated into a sprayable solution, often with adjuvants to improve coverage. A range of concentrations is typically prepared to determine dose-response relationships.

  • Application: The herbicide solution is applied to the foliage of the weeds using a calibrated sprayer to ensure uniform coverage. A control group is treated with a blank formulation (without the active ingredient).

  • Evaluation: Efficacy is assessed at set time points after treatment (e.g., 24, 48, 72 hours, and weekly). Assessments can include:

    • Visual Injury Ratings: A scale (e.g., 0-100%, where 0 is no injury and 100 is complete death) is used to visually assess plant damage.

    • Biomass Reduction: Above-ground plant material is harvested, dried, and weighed to determine the reduction in biomass compared to the control group.

  • Data Analysis: Statistical analysis is performed to determine the significance of the treatment effects.

Mandatory Visualization

Signaling Pathway for Fatty Acid-Based Herbicides

The primary mode of action for nonanoic acid and its salts is the disruption of the plant cell membrane. This leads to rapid cell leakage and death.

FattyAcidHerbicide_Mechanism cluster_application Herbicidal Application cluster_plant Plant Cell Fatty_Acid_Herbicide Fatty Acid Herbicide (e.g., this compound) Cuticle Waxy Cuticle Cell_Membrane Cell Membrane (Lipid Bilayer) Cuticle->Cell_Membrane Penetration Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Disruption & Increased Permeability Cell_Death Cell Death (Desiccation) Cytoplasm->Cell_Death Cellular Leakage

Caption: Mechanism of action of fatty acid-based herbicides.

Experimental Workflow for Herbicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a new natural herbicide.

Herbicide_Trial_Workflow Site_Selection 2. Site Selection & Plot Establishment Pre_Treatment_Assessment 3. Pre-Treatment Weed Assessment - Species Identification - Density & Growth Stage Site_Selection->Pre_Treatment_Assessment Herbicide_Application 4. Herbicide Application - Calibrated Sprayer - Control Group Pre_Treatment_Assessment->Herbicide_Application Post_Treatment_Assessment 5. Post-Treatment Efficacy Assessment - Visual Ratings - Biomass Measurement Herbicide_Application->Post_Treatment_Assessment Data_Analysis 6. Statistical Analysis - ANOVA - Mean Separation Post_Treatment_Assessment->Data_Analysis Reporting 7. Reporting of Findings Data_Analysis->Reporting

Caption: Workflow for a natural herbicide field efficacy trial.

Discussion

The available data indicates that nonanoate-based herbicides, such as ammonium nonanoate, are effective contact herbicides, particularly on broadleaf weeds. Their efficacy is dependent on the concentration and application volume. The primary mechanism of action for these fatty acid derivatives is the rapid disruption of cell membranes, leading to desiccation.

Future research should focus on conducting rigorous, controlled studies to evaluate the efficacy of this compound on a range of weed species and compare it directly with other commercially available natural herbicides. Such studies should follow standardized protocols to ensure data comparability and provide a clearer understanding of its potential as a viable weed management tool.

References

Synergistic Potential of Calcium Nonanoate with Conventional Fungicides: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent filings reveals a notable absence of specific experimental data on the synergistic effects of calcium nonanoate when combined with other commercial fungicides. While the standalone antifungal properties of nonanoic acid, the precursor to this compound, are acknowledged, detailed studies providing quantitative data on its synergistic interactions are not readily accessible.

Currently, the scientific community and drug development professionals seeking to leverage potential synergistic fungicidal combinations involving this compound will find a lack of peer-reviewed experimental studies. This gap in the literature prevents a thorough, data-driven comparison of this compound mixtures against other fungicidal alternatives. Consequently, the creation of detailed experimental protocols and the visualization of specific synergistic signaling pathways related to these combinations are not feasible at this time.

The Antifungal Mechanism of Nonanoic Acid

Research into the mode of action of nonanoic acid indicates that its antifungal properties stem from its ability to disrupt the cellular functions of fungi. The primary mechanisms are understood to be:

  • Disruption of pH Gradient: Nonanoic acid can interfere with the internal pH regulation of fungal cells, creating an environment that inhibits essential metabolic processes.

  • Cell Membrane Perturbation: As a fatty acid, nonanoic acid can insert into the lipid bilayer of fungal cell membranes. This disrupts membrane integrity, leading to leakage of cellular contents and ultimately, cell death.

This disruptive mode of action suggests a theoretical basis for potential synergy with other fungicides that target different cellular pathways. For instance, a fungicide that inhibits a specific enzyme within the fungus could be more effective if the fungal cell's primary defense, its membrane, is simultaneously compromised by this compound.

Insights from Patent Literature

Several patents allude to the potential for synergistic fungicidal compositions containing nonanoic acid or its salts. These documents often claim that combining nonanoic acid with other antimicrobial agents can lead to an enhanced, or synergistic, effect. However, these patents typically do not disclose detailed experimental data or the results of rigorous scientific studies that would be necessary to validate these claims in a research and development context. The information is generally broad and lacks the specific quantitative data required for a comparative analysis.

Future Research Directions

The potential for synergistic fungicidal activity between this compound and other fungicides remains an area ripe for investigation. To address the current knowledge gap, future research should focus on:

  • Quantitative Synergy Studies: Conducting experiments to determine the Fractional Inhibitory Concentration (FIC) index for combinations of this compound with various classes of fungicides (e.g., azoles, strobilurins, SDHIs) against a range of pathogenic fungi.

  • In Vivo Efficacy Trials: Moving beyond in vitro studies to assess the efficacy of synergistic combinations in controlling plant diseases under greenhouse and field conditions.

  • Mechanistic Investigations: Elucidating the precise molecular and cellular mechanisms underlying any observed synergistic interactions. This would involve studying the combined effects on fungal cell morphology, gene expression, and specific metabolic pathways.

Conclusion

While the concept of using this compound in synergistic combination with other fungicides is appealing, the current body of scientific evidence is insufficient to provide a detailed comparison guide for researchers and drug development professionals. The lack of quantitative data and detailed experimental protocols in the public domain highlights a need for further research to explore and validate the potential of such combinations. Until such data becomes available, any consideration of using this compound in a synergistic fungicidal program would be speculative and would require independent, rigorous experimental validation.

A Comparative Analysis of the Antifungal Mechanisms of Calcium Nonanoate and Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antifungal mechanism of calcium nonanoate against three classes of established antifungal agents: polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin). This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview supported by experimental data and methodologies.

Overview of Antifungal Mechanisms

The primary strategies of antifungal agents involve the disruption of the fungal cell wall, the cell membrane, or critical metabolic pathways. While established agents have highly specific molecular targets, this compound appears to employ a multi-faceted mechanism primarily targeting the fungal cell membrane and intracellular pH homeostasis.

This compound

This compound is a salt of nonanoic acid, a nine-carbon saturated fatty acid. Its antifungal activity is primarily attributed to the nonanoate moiety, which is thought to function through two main mechanisms:

  • Fungal Membrane Disruption: As a fatty acid, nonanoate can insert itself into the lipid bilayer of the fungal cell membrane. This integration disrupts the membrane's structural integrity, leading to increased permeability and the uncontrolled leakage of essential intracellular ions and molecules, ultimately causing cell lysis.

  • Dissipation of Intracellular pH Gradient: Nonanoic acid has been shown to prevent the germination of fungal spores by collapsing the natural pH gradient (proton motive force) across the cell membrane. By lowering the intracellular pH, it inhibits critical pH-dependent enzymatic processes necessary for germination and growth.[1][2][3][4][5]

The precise role of the calcium ion is not fully elucidated but may contribute to destabilizing the cell wall or influencing ion homeostasis, potentially creating a synergistic effect with the nonanoate.[6][7][8]

Known Antifungal Agents
  • Amphotericin B (Polyene): This agent binds directly to ergosterol, a key sterol in the fungal cell membrane. This binding forms pores or channels, leading to a rapid leakage of monovalent ions (K+, Na+, H+) and subsequent cell death.[1][2][9][10] Additionally, it can induce oxidative damage within the fungal cell.[11]

  • Fluconazole (Azole): Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[7][12][13][14] This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis disrupts the structure and function of the cell membrane, leading to growth arrest.[12][14]

  • Caspofungin (Echinocandin): Caspofungin acts on the fungal cell wall by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[3][6][15][16][17] This disrupts the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the cell wall, resulting in osmotic instability and cell lysis.[3][6]

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the compared antifungal agents against common fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antifungal AgentCandida albicans (MIC Range in µg/mL)Aspergillus fumigatus (MIC Range in µg/mL)Primary Target
This compound 100 - 200 (as Nonanoic Acid)[18]Not Widely ReportedCell Membrane / Intracellular pH
Amphotericin B 0.25 - 10.5 - 2Ergosterol (Cell Membrane)
Fluconazole 0.25 - 4Not SusceptibleLanosterol 14-α-demethylase
Caspofungin 0.015 - 0.25[6]0.015 - 0.125[6]β-(1,3)-D-glucan Synthase (Cell Wall)

Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions.

Visualization of Antifungal Mechanisms

The following diagrams illustrate the distinct mechanisms of action for each antifungal agent class.

Antifungal_Mechanisms cluster_Nonanoate This compound cluster_Polyene Amphotericin B (Polyene) cluster_Azole Fluconazole (Azole) cluster_Echinocandin Caspofungin (Echinocandin) cluster_Fungal_Cell Fungal Cell Targets Nonanoate Nonanoate Ion Membrane_Disrupt Membrane Disruption (Lipid Bilayer Insertion) Nonanoate->Membrane_Disrupt Physical Interaction pH_Gradient pH Gradient Dissipation Nonanoate->pH_Gradient Proton Shuttling Cell_Membrane Cell Membrane Membrane_Disrupt->Cell_Membrane Disrupts AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Pore_Formation->Cell_Membrane Disrupts Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synth Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synth Blocks Ergosterol_Synth->Cell_Membrane Disrupts Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synth β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synth Blocks Cell_Wall Cell Wall Glucan_Synth->Cell_Wall Disrupts

Fig. 1: Comparative Mechanisms of Action.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of antifungal activity. Below are outlines of key experimental protocols.

Protocol: Broth Microdilution for MIC Determination

This standardized method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth_Microdilution_Workflow start Start prep_agent Prepare 2-fold serial dilutions of antifungal agent in a 96-well plate start->prep_agent prep_inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL) prep_agent->prep_inoculum inoculate Inoculate each well with the fungal suspension prep_inoculum->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth (or significant inhibition) incubate->read_mic end End read_mic->end

Fig. 2: Broth Microdilution Workflow.

Methodology:

  • Preparation of Antifungal Dilutions: A two-fold serial dilution of the antifungal agent (e.g., this compound, fluconazole) is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the broth medium to achieve a final standardized concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate, including a growth control well (no drug), is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the drug that inhibits visible growth. For azoles, this is often a ≥50% reduction in growth compared to the control. For agents like Amphotericin B, it is typically complete inhibition.

Protocol: Measurement of Intracellular pH (pHi) Dissipation

This protocol assesses the ability of an agent like nonanoic acid to disrupt the intracellular pH homeostasis of fungal cells, a key component of its mechanism.[1][15]

pH_Measurement_Workflow start Start load_dye Load fungal cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM or RaVC probe) start->load_dye wash_cells Wash cells to remove excess extracellular dye load_dye->wash_cells baseline_fluor Measure baseline fluorescence using a flow cytometer or fluorescence microscope wash_cells->baseline_fluor add_agent Add nonanoic acid at test concentration baseline_fluor->add_agent measure_fluor Monitor fluorescence changes over time add_agent->measure_fluor calibrate Calibrate fluorescence ratio to pH values using nigericin and buffers of known pH measure_fluor->calibrate analyze Analyze data to determine the change in intracellular pH calibrate->analyze end End analyze->end

Fig. 3: Intracellular pH Measurement Workflow.

Methodology:

  • Cell Loading: Fungal cells or spores are incubated with a pH-sensitive fluorescent probe, such as the acetoxymethyl ester of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF-AM), or utilize a strain genetically encoded with a ratiometric pH probe like RaVC.[9][13][15] The probe enters the cell and is cleaved by intracellular esterases, trapping the fluorescent dye inside.

  • Baseline Measurement: The baseline fluorescence of the loaded cells is measured using a flow cytometer or a fluorescence microscope capable of ratiometric imaging. For ratiometric dyes, the ratio of fluorescence emission at two different excitation wavelengths is recorded.

  • Treatment: The test compound (e.g., nonanoic acid) is added to the cell suspension.

  • Monitoring: Fluorescence is monitored over time to detect changes indicative of a shift in intracellular pH. A decrease in the fluorescence ratio typically corresponds to intracellular acidification.

  • Calibration: To quantify the pH, a calibration curve is generated at the end of the experiment. Cells are treated with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate the intracellular and extracellular pH. The fluorescence ratios recorded at each known pH are used to create a standard curve.

  • Analysis: The fluorescence ratio changes observed during the experiment are converted to pH units using the calibration curve, revealing the extent and kinetics of intracellular pH dissipation caused by the agent.[1][15]

Conclusion

This compound presents a distinct antifungal mechanism compared to established agents. While polyenes, azoles, and echinocandins target specific molecules (ergosterol or β-(1,3)-D-glucan), this compound appears to induce a broader, more physical disruption of the fungal cell through membrane destabilization and the collapse of essential ion gradients. This multi-target mechanism may be advantageous in overcoming the specific, mutation-based resistance pathways that can develop against single-target agents. Further research is warranted to fully elucidate the role of the calcium ion and to establish a broader profile of its efficacy against a range of clinically relevant fungi.

References

A Comparative Guide to the Quantification of Calcium Nonanoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of active pharmaceutical ingredients and their salts is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of the nonanoate component of calcium nonanoate against two common alternative methods for calcium quantification: Ion Chromatography (IC) and Atomic Absorption Spectroscopy (AAS).

This publication offers an objective look at the performance of these methods, supported by experimental data, to aid in the selection of the most appropriate analytical technique for your research needs.

Method Comparison at a Glance

The quantification of this compound can be approached by analyzing its constituent ions: the nonanoate anion and the calcium cation. HPLC is a powerful technique for the separation and quantification of organic molecules like nonanoic acid (the protonated form of nonanoate). In contrast, IC and AAS are well-established methods for the determination of elemental and ionic species, such as calcium.

FeatureHPLC for NonanoateIon Chromatography for CalciumAtomic Absorption Spectroscopy for Calcium
Principle Separation based on polarity and interaction with a stationary phase.Separation of ions based on their charge and interaction with an ion-exchange stationary phase.Measurement of the absorption of light by free calcium atoms in a flame or graphite furnace.
Primary Analyte NonanoateCalcium (Ca²⁺)Calcium (Ca)
Sample Preparation Derivatization may be required for enhanced UV detection.Dilution and filtration.Dilution, acidification, and addition of a releasing agent (e.g., lanthanum chloride) to prevent interference.
Instrumentation HPLC system with a UV or Mass Spectrometry (MS) detector.Ion chromatograph with a conductivity detector.Atomic absorption spectrophotometer with a hollow cathode lamp for calcium.
Selectivity High for the nonanoate molecule.High for ionic species.Highly specific for the target element.
Sensitivity Dependant on the detector; can be very high with MS.Good, with low µg/L detection limits.[1]Excellent, with detection limits in the ppm to ppb range.

Performance Characteristics

The following tables summarize the key performance parameters for each analytical method, based on available literature.

HPLC Method for Nonanoic Acid (as Nonanoate)
ParameterPerformance Data
Linearity (r²) ≥ 0.999[1]
Limit of Detection (LOD) Varies with derivatization and detector (e.g., fmol range with fluorescence detection after derivatization).
Limit of Quantification (LOQ) Varies with derivatization and detector.
Precision (%RSD) 1.3–7.7%[2]
Recovery 90–115%[2]
Ion Chromatography Method for Calcium
ParameterPerformance Data
Linearity (Range) 1.0 - 25.0 µg/mL[1]
Linearity (r²) 0.9997[1]
Limit of Detection (LOD) 2.0 µg/L[1]
Limit of Quantification (LOQ) 6.0 µg/L[1]
Precision (%RSD) < 2%
Accuracy/Recovery Typically 98-102%
Atomic Absorption Spectroscopy Method for Calcium
ParameterPerformance Data
Linearity (Range) Typically 0.5 - 5.0 ppm
Linearity (r²) ≥ 0.995[3]
Limit of Detection (LOD) ~0.01 ppm
Limit of Quantification (LOQ) ~0.05 ppm
Precision (%RSD) < 5%[4]
Accuracy/Recovery 95-105%

Detailed Experimental Protocols

HPLC Method for Nonanoic Acid Quantification (with Derivatization)

This protocol is based on a common method for the analysis of short-chain fatty acids.

1. Sample Preparation (Derivatization):

  • To 100 µL of sample solution containing nonanoic acid, add an internal standard (e.g., 2-ethylbutyric acid).

  • Add 50 µL of 200 mM 3-nitrophenylhydrazine (3NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[5]

  • Incubate the mixture at 40°C for 30 minutes.[5]

  • Quench the reaction by adding 200 µL of 0.1% formic acid.[5]

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the derivatized nonanoic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 400 nm (for 3-NPH derivatives).[2]

  • Quantification: Create a calibration curve using standard solutions of derivatized nonanoic acid of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Solution Add_IS Add Internal Standard Sample->Add_IS Add_Reagents Add 3NPH & EDC Add_IS->Add_Reagents Incubate Incubate 40°C Add_Reagents->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC System Quench->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data

HPLC Workflow for Nonanoic Acid.

Ion Chromatography Method for Calcium Quantification

This protocol is a general procedure for the analysis of cations in pharmaceutical samples.

1. Sample Preparation:

  • Accurately weigh a portion of the this compound sample.

  • Dissolve the sample in high-purity deionized water.

  • If necessary, use dilute nitric or hydrochloric acid to aid dissolution.

  • Dilute the sample to a final concentration within the linear range of the instrument (e.g., 1-25 µg/mL).[1]

  • Filter the sample through a 0.45 µm filter prior to injection.

2. IC Analysis:

  • Column: Cation-exchange column (e.g., IonPac CS12A or Metrosep C 6).[6]

  • Eluent: Typically an acidic solution, such as 20 mM methanesulfonic acid or 4 mM nitric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: Suppressed conductivity detector.

  • Quantification: Prepare a calibration curve from a series of calcium standard solutions of known concentrations.

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis Weigh Weigh Sample Dissolve Dissolve in DI Water Weigh->Dissolve Dilute Dilute to Range Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter IC IC System Filter->IC Detector Conductivity Detector IC->Detector Data Data Acquisition Detector->Data

Ion Chromatography Workflow for Calcium.

Atomic Absorption Spectroscopy Method for Calcium Quantification

This protocol outlines a standard flame AAS procedure for calcium determination.

1. Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a minimal amount of dilute hydrochloric acid.[7]

  • Quantitatively transfer the solution to a volumetric flask.

  • Add a lanthanum chloride solution to the flask to act as a releasing agent, preventing phosphate interference. The final concentration of lanthanum should be around 0.1-1%.[8]

  • Dilute to the mark with deionized water to bring the calcium concentration into the optimal working range of the instrument (typically 1-5 ppm).

2. AAS Analysis:

  • Instrument: Atomic Absorption Spectrophotometer.

  • Lamp: Calcium hollow cathode lamp.

  • Wavelength: 422.7 nm.[8]

  • Flame: Air-acetylene, fuel-lean.

  • Aspiration: Aspirate the blank, standards, and samples into the flame.

  • Measurement: Record the absorbance values.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

AAS_Workflow cluster_prep Sample Preparation cluster_analysis AAS Analysis Weigh Weigh Sample Dissolve Dissolve in HCl Weigh->Dissolve Add_LaCl3 Add Lanthanum Chloride Dissolve->Add_LaCl3 Dilute Dilute to Range Add_LaCl3->Dilute AAS AAS Instrument Dilute->AAS Flame Aspirate into Flame AAS->Flame Detector Measure Absorbance Flame->Detector Data Data Acquisition Detector->Data

AAS Workflow for Calcium.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC is the method of choice for specifically quantifying the nonanoate portion of the molecule and for stability studies where the integrity of the organic acid is of interest. The use of a mass spectrometer as a detector can provide very high sensitivity and selectivity.

  • Ion Chromatography offers a robust and reliable method for the quantification of the calcium counter-ion, especially in a quality control environment. Its ability to simultaneously analyze multiple cations can be an advantage.[6]

  • Atomic Absorption Spectroscopy is a highly sensitive and specific technique for elemental analysis, making it an excellent choice for accurately determining the total calcium content in the sample. It is a mature and widely available technique.

For a complete characterization of this compound, a combination of methods may be most appropriate: HPLC to confirm the identity and purity of the nonanoate component, and either IC or AAS to determine the stoichiometric ratio of calcium to nonanoate. This comprehensive approach ensures the quality and integrity of the drug substance.

References

Cross-reactivity of calcium nonanoate in different biological systems.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Reactivity of Calcium Nonanoate in Biological Systems

Introduction

This compound, the calcium salt of nonanoic acid (also known as pelargonic acid), is a compound with potential applications in various biological fields, owing to the distinct properties of both its cation, calcium, and its anion, nonanoate. Understanding its cross-reactivity—how its effects compare to other calcium salts and other medium-chain fatty acid (MCFA) salts—is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison based on available experimental data, details key experimental protocols, and visualizes relevant biological pathways.

While direct comparative studies on this compound are limited, this guide synthesizes findings from research on nonanoic acid and other calcium salts to infer potential biological activities and cross-reactivity. The data presented herein should be considered in this context, highlighting the need for further direct experimental validation for this compound.

Data Presentation: Comparative Effects of Medium-Chain Fatty Acids and Calcium Salts

The biological effects of this compound can be considered from two perspectives: the contribution of the nonanoate (an MCFA) and the contribution of the calcium ion. The following tables summarize experimental data for various MCFAs and calcium salts in different biological systems.

Table 1: Comparative Biological Effects of Medium-Chain Fatty Acids (MCFAs)

Fatty AcidBiological System/Cell TypeObserved EffectConcentrationReference
Nonanoic Acid (C9) Small Intestinal Neuroendocrine Tumor (SI-NET) Cells (GOT1)Altered metabolic activity, decreased proliferation, induced senescence.[1][2]300 µM - 1500 µM[1][2]
Human EpidermisAltered sodium/potassium ratio, increased interleukin-6 mRNA expression.[3]Not specified[3]
Neuronal Cell LinesPromotes neuronal differentiation and neurite growth.[3]Not specified[3]
Decanoic Acid (C10) Human Intestinal (Caco-2) CellsIncreased intracellular Ca2+ levels, depletion of actin filaments.[4]13 mM[4]
Octanoic Acid (C8) Human Intestinal (Caco-2) CellsNo significant increase in intracellular Ca2+ levels.[4]Not specified[4]
8-Methyl Nonanoic Acid 3T3-L1 AdipocytesReduced de novo lipogenesis, decreased isoproterenol-induced lipolysis, increased insulin-dependent glucose uptake.[5][6]Not specified[5][6]

Table 2: Comparative Effects of Different Calcium Salts

Calcium SaltBiological SystemObserved EffectKey FindingReference
Calcium Chloride Anesthetized Ferrets (in vivo) & Human Blood (in vitro)Increased plasma ionized calcium concentration.Equimolar quantities produced similar changes to calcium gluconate.[7][7]
Calcium Gluconate Anesthetized Ferrets (in vivo) & Human Blood (in vitro)Increased plasma ionized calcium concentration.Ionization on first pass through circulation is as great as calcium chloride.[7][7]
Calcium Carbonate (Nanoparticles) Human Lung Carcinoma (A594) & Keratinocyte (HaCaT) CellsIncreased intracellular Ca2+, induced cell morphological change, inhibited colony formation.[8]Cellular influences are mainly caused by intracellular calcium release.[8][8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Assessment of Intracellular Calcium Levels in Caco-2 Cells
  • Cell Culture: Caco-2 cells are cultured on permeable supports to form a monolayer, mimicking the intestinal barrier.

  • Fluorescent Calcium Indicator Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. This dye exhibits a shift in its fluorescence emission or excitation wavelength upon binding to Ca2+.

  • MCFA Treatment: A solution containing a specific medium-chain fatty acid (e.g., decanoic acid at 13 mM) is applied to the apical side of the Caco-2 monolayer.

  • Confocal Laser Scanning Microscopy: The changes in intracellular Ca2+ levels are monitored in real-time using a confocal laser scanning microscope. The fluorescence intensity is measured, and image analysis is used to quantify the area of the monolayer showing an increase in intracellular Ca2+.

  • Data Analysis: The change in fluorescence is correlated to the intracellular Ca2+ concentration. The area of increased Ca2+ is typically expressed as a percentage of the total monolayer area over time.[4]

In Vivo and In Vitro Comparison of Calcium Salt Ionization
  • In Vivo Model (Anesthetized Ferrets):

    • Ferrets are anesthetized, and a calcium-sensitive electrode is positioned in the aorta to continuously monitor plasma ionized calcium concentration.

    • Equimolar solutions of calcium chloride and calcium gluconate are administered intravenously.

    • The changes in plasma ionized calcium are recorded and compared between the two salts.[7]

  • In Vitro Model (Human Blood):

    • Freshly drawn human blood is used.

    • Equimolar amounts of calcium chloride and calcium gluconate are added to separate blood samples.

    • The plasma ionized calcium concentration is measured at intervals using a calcium-sensitive electrode to determine the extent and rate of ionization.[7]

Proliferation and Metabolic Activity Assay in SI-NET Cells
  • Cell Culture: Primary SI-NET cells or the GOT1 cell line are cultured under standard conditions.

  • Nonanoic Acid Treatment: Cells are treated with varying concentrations of nonanoic acid (e.g., 300 µM, 750 µM, 1500 µM) or a vehicle control (e.g., DMSO).

  • Metabolic Activity Assay (e.g., MTT or WST-1 assay):

    • After a set incubation period, a reagent such as MTT or WST-1 is added to the cell cultures.

    • Metabolically active cells convert the reagent into a colored formazan product.

    • The absorbance of the formazan is measured using a spectrophotometer, which is proportional to the number of viable, metabolically active cells.

  • Proliferation Assay (e.g., DNA quantification):

    • After long-term exposure to nonanoic acid, the total DNA content is quantified using a fluorescent DNA-binding dye (e.g., Hoechst stain).

    • The fluorescence intensity is measured, providing an indication of the total cell number.[1][2]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.

Nonanoic_Acid_Signaling cluster_extracellular Extracellular cluster_cell Cell This compound This compound Nonanoic Acid Nonanoic Acid This compound->Nonanoic Acid Ca2+ Ca2+ This compound->Ca2+ OR51E1 OR51E1 (Olfactory Receptor) Nonanoic Acid->OR51E1 Signaling Cascade Downstream Signaling (e.g., IL-6 expression, neuronal differentiation) Nonanoic Acid->Signaling Cascade Other Pathways Membrane Plasma Membrane PLC Phospholipase C OR51E1->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2+ Release Ca2+ Release ER->Ca2+ Release Ca2+ Release->Signaling Cascade Cellular Effects Altered Metabolism Decreased Proliferation Senescence Signaling Cascade->Cellular Effects

Caption: Inferred signaling pathway for this compound.

Calcium_Signaling_Workflow cluster_workflow Experimental Workflow: Intracellular Ca2+ Measurement Step1 1. Culture Cells (e.g., Caco-2, SI-NET) Step2 2. Load with Ca2+ Sensitive Dye (e.g., Fura-2 AM) Step1->Step2 Step3 3. Treat with Compound (e.g., this compound, other MCFAs) Step2->Step3 Step4 4. Monitor Fluorescence (Confocal Microscopy) Step3->Step4 Step5 5. Quantify Intracellular [Ca2+] Step4->Step5

Caption: Workflow for measuring intracellular calcium.

Discussion and Conclusion

The available evidence suggests that the biological effects of this compound are likely to be a composite of the activities of both the nonanoate anion and the calcium cation.

Cross-reactivity with other MCFAs: Nonanoic acid, as a C9 fatty acid, shares metabolic pathways with other MCFAs, such as rapid absorption and beta-oxidation for energy.[9][10] However, its specific signaling effects may differ. For instance, while decanoic acid (C10) has been shown to increase intracellular calcium in Caco-2 cells, other MCFAs like octanoic acid (C8) did not produce the same effect.[4] This suggests that the carbon chain length is a critical determinant of specific cellular responses, and it cannot be assumed that all MCFAs will have identical cross-reactivity in signaling pathways. The effects of nonanoic acid on SI-NET cells, including altered metabolism and decreased proliferation, point towards specific receptor-mediated or intracellular signaling pathways that may not be shared with all other MCFAs.[1][2]

Cross-reactivity with other Calcium Salts: The primary role of the calcium component of this compound is to contribute to the overall calcium homeostasis of the biological system. Studies comparing calcium chloride and calcium gluconate suggest that, for the immediate effect on plasma ionized calcium, the anion has a minimal role.[7] This implies that this compound would be an effective source of ionized calcium. However, the nonanoate anion itself has biological activity, which distinguishes this compound from salts with more inert anions like chloride or gluconate. In contrast to calcium carbonate nanoparticles, which appear to exert their cellular effects primarily through the release of calcium ions[8], this compound has a biologically active counter-ion.

Integrated View: The cross-reactivity of this compound is therefore complex. In systems where the primary effect is driven by calcium signaling, its activity might be comparable to other readily ionizable calcium salts. However, in systems sensitive to MCFAs, the nonanoate component will likely elicit specific effects that differ from other calcium salts. Furthermore, the specific effects of nonanoate may not be representative of all other MCFAs.

Future Directions: To fully elucidate the cross-reactivity of this compound, direct comparative studies are essential. Future research should focus on:

  • Directly comparing the effects of this compound with calcium chloride, calcium acetate, and other calcium salts on intracellular calcium signaling, gene expression, and cell viability in various cell lines.

  • Conducting a head-to-head comparison of calcium salts of different MCFAs (e.g., calcium octanoate, calcium decanoate) to understand the influence of fatty acid chain length.

  • Investigating the specific signaling pathways activated by nonanoic acid and how the presence of calcium modulates these pathways.

References

A Comparative Analysis of Calcium Nonanoate and Sodium Nonanoate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate salt forms for active pharmaceutical ingredients (APIs) is a critical decision that profoundly impacts a drug's performance and manufacturability. This guide provides a detailed comparative study of calcium nonanoate and sodium nonanoate, two salt forms of the medium-chain fatty acid, nonanoic acid. This analysis is supported by established chemical principles and outlines key experimental protocols for their evaluation.

This comparison will delve into the fundamental physicochemical properties of this compound and sodium nonanoate, offering insights into their potential advantages and disadvantages in pharmaceutical formulations. While direct comparative studies on these specific salts are limited in publicly available literature, this guide extrapolates data from the known characteristics of sodium and calcium salts of fatty acids to provide a robust predictive comparison.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a monovalent cation like sodium and a divalent cation like calcium can significantly alter the properties of the resulting salt. These differences are primarily driven by the charge and size of the cation, which influence the crystal lattice structure and intermolecular forces.

PropertyThis compound (Predicted)Sodium NonanoateRationale
Molecular Formula C₁₈H₃₄CaO₄C₉H₁₇NaO₂Calcium is a divalent cation, requiring two nonanoate anions for charge neutrality, while sodium is a monovalent cation.
Molecular Weight 354.54 g/mol 180.22 g/mol Reflects the 2:1 stoichiometry of nonanoate to calcium.
Appearance White to off-white, waxy solidWhite to light yellow powder or crystalTypical appearance for metallic salts of fatty acids.
Aqueous Solubility Sparingly soluble to insolubleSolubleSodium salts of fatty acids are well-known for their water solubility, a characteristic of soaps. In contrast, calcium salts of fatty acids are generally insoluble in water, forming precipitates. This is a fundamental difference with significant implications for formulation.
Hygroscopicity Low to moderateModerate to highThe hygroscopicity of salts is complex, but generally, the smaller, more charge-dense sodium ion has a stronger interaction with water molecules than the larger, divalent calcium ion in a crystal lattice. However, the overall crystal structure plays a significant role. Experimental verification is crucial.
Thermal Stability Higher decomposition temperatureLower decomposition temperatureThe divalent calcium ion forms stronger ionic bonds with the carboxylate groups of the nonanoate anions, leading to a more stable crystal lattice that requires more energy to break down.
Pharmaceutical Use Lubricant, stabilizer, release agent in solid dosage forms.Surfactant, emulsifier, solubilizing agent, preservative.The insolubility of calcium salts of fatty acids makes them suitable as lubricants in tablet manufacturing. The solubility and surfactant properties of sodium nonanoate lend it to applications where enhanced dissolution or stabilization of emulsions is required.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between this compound and sodium nonanoate, the following experimental protocols are recommended.

Determination of Aqueous Solubility

Objective: To quantitatively determine and compare the water solubility of this compound and sodium nonanoate.

Methodology: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solutions: Add an excess amount of this compound and sodium nonanoate to separate flasks containing a known volume of deionized water.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved nonanoate in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer) or Gas Chromatography (GC) after derivatization.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Assessment of Hygroscopicity

Objective: To evaluate and compare the tendency of this compound and sodium nonanoate to absorb moisture from the atmosphere.

Methodology: Gravimetric Sorption Analysis (GSA)

GSA is a precise method for measuring the interaction of a solid material with water vapor.

  • Sample Preparation: Place a small, accurately weighed amount of each salt in the GSA instrument.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen until a constant weight is achieved. This establishes the dry mass of the sample.

  • Sorption/Desorption Isotherm: Program the instrument to incrementally increase the relative humidity (RH) in the sample chamber (e.g., from 0% to 90% RH in 10% steps) and then decrease it back to 0% RH. At each RH step, the instrument records the change in mass once equilibrium is reached.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Evaluation of Thermal Stability

Objective: To determine and compare the thermal stability and decomposition profiles of this compound and sodium nonanoate.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

  • TGA Analysis:

    • Place a small, accurately weighed amount of the sample into the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

  • DSC Analysis:

    • Place a small amount of the sample in a DSC pan.

    • Heat the sample at a constant rate.

    • Record the heat flow. Endothermic or exothermic peaks can indicate phase transitions (e.g., melting) or decomposition.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the proposed experimental protocols.

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Excess Solid + Water shake Shake at Constant Temp (24-48h) start->shake Equilibrate filter Filter shake->filter Separate quantify Quantify (HPLC/GC) filter->quantify Analyze end Solubility (mg/mL) quantify->end Calculate

Caption: Workflow for Solubility Determination.

Hygroscopicity_Assessment cluster_setup Setup cluster_conditioning Conditioning cluster_measurement Measurement cluster_output Output start Weigh Sample in GSA dry Dry to Constant Weight start->dry ramp_rh Ramp RH (0-90% & back) dry->ramp_rh record_mass Record Mass Change ramp_rh->record_mass end Sorption Isotherm record_mass->end

Caption: Workflow for Hygroscopicity Assessment.

Thermal_Analysis cluster_tga TGA cluster_dsc DSC start Sample tga_heat Heat at Constant Rate start->tga_heat dsc_heat Heat at Constant Rate start->dsc_heat tga_mass Measure Mass Loss tga_heat->tga_mass tga_result Decomposition Temp. tga_mass->tga_result dsc_flow Measure Heat Flow dsc_heat->dsc_flow dsc_result Melting Point, Phase Transitions dsc_flow->dsc_result

Caption: Workflow for Thermal Analysis.

Conclusion and Formulation Implications

The selection between this compound and sodium nonanoate will be dictated by the specific requirements of the drug formulation.

  • Sodium nonanoate , with its high water solubility and surfactant properties, is a strong candidate for formulations where enhanced drug dissolution is desired, such as in immediate-release oral dosage forms. It may also be beneficial in liquid formulations as an emulsifying or stabilizing agent.

  • This compound , due to its predicted insolubility, is more likely to find application as a specialty excipient in solid dosage forms. Its lubricating properties would be advantageous in tablet manufacturing, preventing the formulation from sticking to the punches and dies of the tablet press. It could also function as a stabilizer in non-aqueous formulations.

Ultimately, the choice of salt form requires careful consideration of the API's properties and the desired performance of the final drug product. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an informed decision between this compound and sodium nonanoate.

Benchmarking Calcium Nonanoate: A Comparative Analysis of Herbicidal Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the efficacy of calcium nonanoate versus leading commercial herbicides. This report details the comparative performance, mechanisms of action, and experimental protocols for evaluating these herbicidal agents.

Introduction

In the quest for more sustainable and environmentally benign weed management strategies, fatty acid-based herbicides have garnered significant attention. This compound, a salt of the naturally occurring nonanoic acid (also known as pelargonic acid), is a promising bio-herbicide. Its mode of action, characterized by the rapid disruption of plant cell membranes, offers a distinct alternative to many synthetic herbicides that target specific metabolic pathways.[1][2] This guide provides a detailed comparison of the herbicidal performance of this compound against two major classes of commercial herbicides: Acetyl-CoA Carboxylase (ACCase) inhibitors and Very Long-Chain Fatty Acid (VLCFA) inhibitors. The information presented herein is intended for researchers, scientists, and professionals in the agricultural and drug development sectors, offering a foundation for informed decision-making and future research.

Mechanism of Action

The herbicidal activity of any compound is intrinsically linked to its mechanism of action at the cellular and biochemical level. This compound and the selected commercial herbicides operate through fundamentally different pathways to induce plant mortality.

This compound: Cell Membrane Disruption

This compound functions as a fast-acting, non-selective, contact herbicide. Its active ingredient, nonanoic acid, disrupts the integrity of plant cell membranes.[1][2] This process involves the dissolution of the waxy cuticle of the leaves, leading to rapid cell leakage and desiccation of the plant tissues.[2][3] The efficacy of nonanoic acid is often visible within hours of application, manifesting as wilting and necrosis of the treated foliage.[3]

dot

Caption: Mechanism of action for this compound.

ACCase Inhibitors: Inhibition of Fatty Acid Synthesis

Acetyl-CoA Carboxylase (ACCase) inhibitors are a class of systemic herbicides that selectively target grasses. They function by inhibiting the ACCase enzyme, which is a critical component in the biosynthesis of fatty acids.[4] Fatty acids are essential for the formation of cell membranes and are vital for plant growth and development. By blocking this pathway, ACCase inhibitors halt the production of these crucial lipids, leading to the cessation of growth, particularly in meristematic tissues, and eventual plant death.[4][5]

dot

Caption: Signaling pathway of ACCase inhibitor herbicides.

VLCFA Inhibitors: Disruption of Very Long-Chain Fatty Acid Elongation

Very Long-Chain Fatty Acid (VLCFA) inhibitors are another class of herbicides that interfere with lipid synthesis. Specifically, they inhibit the elongase enzymes responsible for extending the carbon chains of fatty acids beyond the typical 16 or 18 carbons.[6][7][8] These VLCFAs are crucial components of various essential plant structures, including cuticular waxes, suberin, and seed storage lipids. By disrupting the production of VLCFAs, these herbicides primarily affect seedling shoot and root growth, often leading to failure of the plant to emerge from the soil.[6][7][9]

dot

Caption: Mechanism of action for VLCFA inhibitor herbicides.

Comparative Efficacy Data

The following tables summarize the herbicidal efficacy of this compound (based on data for its active ingredient, nonanoic/pelargonic acid) and commercial herbicides against a range of common weed species. Efficacy is presented as percent control or biomass reduction, as reported in the cited studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, application rates, and weed growth stages across different studies.

Table 1: Efficacy of this compound (Pelargonic Acid) against Various Weed Species

Weed SpeciesApplication RateEfficacy (% Control or Biomass Reduction)Reference
Cyperus esculentus (Yellow Nutsedge)11 kg a.i. ha⁻¹Ineffective[1][10]
Convolvulus arvensis (Field Bindweed)11 kg a.i. ha⁻¹Ineffective[1][10]
Poa annua (Annual Bluegrass)11 kg a.i. ha⁻¹Ineffective[1][10]
Amaranthus retroflexus (Redroot Pigweed)219 and 293 g·ha⁻¹ (Pyroxasulfone)75% - 88% (30 DAT)[11]
Chenopodium album (Common Lambsquarters)293 g·ha⁻¹ (Pyroxasulfone)>70% (60 DAT)[12]
Digitaria ciliaris (Southern Crabgrass)84 g ha⁻¹ (Clethodim)>90%[13]
Eleusine indica (Goosegrass)84 g ha⁻¹ (Clethodim)Satisfactory Control[13]
Brachiaria plantaginea (Alexandergrass)60 g ha⁻¹ (Haloxyfop-methyl)High Efficiency[13]

Table 2: Efficacy of Commercial Herbicides (ACCase and VLCFA Inhibitors) against Various Weed Species

Herbicide (Class)Weed SpeciesApplication RateEfficacy (% Control)Reference
Clethodim (ACCase Inhibitor)Digitaria ciliaris84 g ha⁻¹>90%[13]
Sethoxydim (ACCase Inhibitor)Digitaria ciliaris230 g ha⁻¹<90%[13]
Haloxyfop-methyl (ACCase Inhibitor)Brachiaria plantaginea60 g ha⁻¹High Efficiency[13]
S-metolachlor (VLCFA Inhibitor)Amaranthus tuberculatus (Waterhemp)VariesEffective PRE control[14]
Pyroxasulfone (VLCFA Inhibitor)Setaria faberi (Giant Foxtail)146 g/ha86% - 91%[15]
Pyroxasulfone (VLCFA Inhibitor)Chenopodium album (Common Lambsquarters)146 g/ha86% - 91%[15]
Pyroxasulfone (VLCFA Inhibitor)Amaranthus hybridus (Smooth Pigweed)146 g/ha86% - 91%[15]

Experimental Protocols

To ensure the reproducibility and validity of herbicidal efficacy studies, standardized experimental protocols are essential. The following outlines a general methodology for conducting greenhouse and field trials for herbicide evaluation.

Greenhouse Bioassay Protocol

dot

Caption: General workflow for a greenhouse herbicide bioassay.

  • Plant Material: Utilize certified weed seeds from a reputable supplier or collect seeds from a known susceptible population.

  • Growing Conditions: Grow plants in a controlled greenhouse environment with standardized potting mix, temperature, humidity, and photoperiod.

  • Experimental Design: Employ a completely randomized design with a minimum of four replications per treatment.

  • Treatments: Include a non-treated control and a range of herbicide concentrations, including the recommended label rate, as well as rates above and below this to establish a dose-response curve.

  • Application: Apply herbicides at a consistent plant growth stage using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Data Collection: Assess herbicidal efficacy at predefined intervals (e.g., 3, 7, 14, and 21 days after treatment). Collect data on visual injury ratings (on a scale of 0-100%, where 0 is no injury and 100 is complete death), plant height, and fresh/dry biomass.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.

Field Trial Protocol

dot

Caption: General workflow for a field herbicide efficacy trial.

  • Site Selection: Choose a field with a uniform and representative population of the target weed species.

  • Experimental Design: Utilize a randomized complete block design with at least three to four replications to account for field variability.

  • Plot Establishment: Establish individual plots of a standardized size with buffer zones between plots to prevent spray drift.

  • Treatments: Include a non-treated control, this compound at various rates, and the selected commercial herbicides at their recommended label rates.

  • Application: Apply herbicides using a calibrated research plot sprayer at a consistent time of day and under suitable weather conditions (e.g., low wind speed).

  • Data Collection: Conduct weed control assessments at regular intervals after application. Data collection should include visual efficacy ratings, weed counts per unit area, and weed biomass.

  • Environmental Monitoring: Record key environmental data, such as temperature, rainfall, and soil moisture, throughout the trial period as these can influence herbicide performance.

  • Statistical Analysis: Analyze the data using appropriate statistical models to compare the performance of the different herbicide treatments.

Conclusion

This compound presents a viable bio-herbicidal option with a distinct, rapid, contact-based mode of action. Its performance is most notable on young, actively growing weeds. In comparison, commercial herbicides like ACCase and VLCFA inhibitors offer systemic and often more selective control, particularly for grassy weeds. The choice of herbicide will ultimately depend on the specific weed spectrum, crop, and management goals. The data and protocols presented in this guide provide a framework for the objective evaluation and comparison of this compound against other herbicidal alternatives, facilitating the development of integrated and sustainable weed management programs. Further research focusing on direct, side-by-side field comparisons across a broader range of weed species and environmental conditions is warranted to fully elucidate the performance benchmarks of this compound.

References

A Comparative Analysis of Calcium Nonanoate and Copper-Based Fungicides for Agricultural Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous effort to develop effective and environmentally conscious crop protection strategies, both established and novel fungicidal agents are under constant scrutiny. Copper-based fungicides have long been a cornerstone of disease management in agriculture, valued for their broad-spectrum activity. However, concerns over environmental persistence and potential for phytotoxicity have spurred research into alternatives. Among these, fatty acid salts, including calcium nonanoate, are emerging as a potential option. This guide provides a comparative study of this compound and copper-based fungicides, presenting available experimental data, outlining methodologies, and visualizing key pathways and workflows.

Section 1: Overview and Mechanism of Action

This compound: A Fatty Acid-Based Approach

This compound is the calcium salt of nonanoic acid, a nine-carbon saturated fatty acid also known as pelargonic acid. Nonanoic acid is naturally occurring and has demonstrated both herbicidal and fungicidal properties.[1]

The primary mechanism of action for nonanoic acid is as a contact, non-selective, post-emergence agent that disrupts the integrity of cell membranes.[2] It acts by stripping the waxy cuticle of plant tissues, leading to rapid cell leakage and desiccation.[1] In fungi, nonanoic acid is believed to inhibit spore germination and mycelial growth by dissipating the pH gradient across the cell membrane.[3] While research on this compound specifically is limited, its fungicidal activity is attributed to the properties of the nonanoate anion.

Copper-Based Fungicides: A Traditional and Broad-Spectrum Protectant

Copper-based fungicides have been utilized in agriculture for over a century and encompass a range of inorganic copper compounds, including copper hydroxide, copper oxychloride, and copper sulfate.[4] These are primarily protectant fungicides, meaning they form a protective barrier on the plant surface to prevent fungal spores from germinating and infecting the plant.[5]

The fungicidal and bactericidal activity of copper is attributed to the release of copper ions (Cu²⁺).[4] These ions have a multi-site mode of action, meaning they disrupt multiple enzymatic processes within the pathogen's cells. This non-specific action makes the development of resistance in fungal populations less likely compared to single-site fungicides.[5]

Section 2: Comparative Efficacy and Performance Data

Direct comparative field trials between this compound and copper-based fungicides are not widely available in published literature. However, data from individual studies on each type of fungicide can provide insights into their potential efficacy against various pathogens. The following tables summarize available data, primarily focusing on nonanoic acid (pelargonic acid) as the active component of this compound.

Table 1: In Vitro Efficacy of Nonanoic Acid (Active Component of this compound)

Target PathogenConcentrationEffectSource
Rhizopus oligosporus<1 mMInhibition of spore swelling and germination
Trichophyton mentagrophytesNot specifiedAntifungal activity[6]
Various FungiNot specifiedInhibition of mycelial growth and spore germination[3]

Table 2: Efficacy of Various Calcium Salts and Copper Fungicides from Selected Studies

FungicideTarget PathogenEfficacySource
Calcium chloride (10 g/L)Apple Powdery Mildew (Podosphaera leucotricha)>50% reduction in disease severity[7]
Calcium carbonate (10 g/L)Apple Powdery Mildew (Podosphaera leucotricha)~50% reduction in disease severity[7]
Copper sulfate (10 g/L)Apple Powdery Mildew (Podosphaera leucotricha)>50% reduction in disease severity[7]
Copper-based fungicidesVarious bacterial and fungal diseasesGenerally effective as a protectant[4]
Calcium Propionate (75 mg/L)Pythium ultimumComplete inhibition[8]
Calcium Acetate (300 mg/L)Pythium ultimumComplete inhibition[8]

Note: The data in these tables are from different studies with varying experimental conditions and should not be considered a direct comparison of performance.

Section 3: Experimental Protocols

To ensure the validity and reproducibility of fungicide efficacy studies, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited or relevant to the comparison of these fungicides.

In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the direct antifungal activity of a compound.

  • Preparation of Fungal Cultures: The target fungal pathogen is grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until a sufficient amount of mycelium is available.

  • Preparation of Fungicide-Amended Media: The test fungicide (e.g., this compound or a copper-based fungicide) is incorporated into the molten agar medium at various concentrations. A control medium without the fungicide is also prepared.

  • Inoculation: A small plug of mycelium from the actively growing edge of the fungal culture is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated under optimal conditions for fungal growth (temperature, light).

  • Data Collection: The diameter of the fungal colony is measured at regular intervals.

  • Analysis: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

Spore Germination Assay

This assay assesses the ability of a fungicide to prevent the initial stage of fungal infection.

  • Spore Suspension Preparation: Spores of the target fungus are harvested from a mature culture and suspended in sterile distilled water. The concentration of spores is adjusted to a known value using a hemocytometer.

  • Treatment Application: The spore suspension is mixed with different concentrations of the test fungicide. A control with no fungicide is included.

  • Incubation: A drop of each treated and control spore suspension is placed on a sterile microscope slide or in a multi-well plate and incubated in a humid chamber for a period sufficient for germination (typically 12-24 hours).

  • Microscopic Examination: After incubation, the spores are observed under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: The percentage of spore germination inhibition is calculated for each fungicide concentration.

Greenhouse and Field Efficacy Trials

These trials are essential for evaluating the performance of a fungicide under more realistic conditions.

  • Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment. Treatments include an untreated control, the test fungicide(s) at different application rates, and a standard commercial fungicide for comparison.

  • Plant Material: Healthy, uniform plants of a susceptible crop variety are used.

  • Inoculation (for controlled greenhouse trials): Plants are artificially inoculated with a known concentration of the target pathogen's spores.

  • Fungicide Application: Fungicides are applied according to the manufacturer's recommendations (e.g., foliar spray to runoff) at specific growth stages or at predetermined intervals.

  • Disease Assessment: Disease severity is rated at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).

  • Phytotoxicity Assessment: Plants are observed for any signs of damage caused by the fungicide treatments, such as leaf burn, stunting, or discoloration.

  • Data Analysis: The collected data on disease severity and phytotoxicity are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Section 4: Visualizing Pathways and Workflows

Signaling and Action Pathways

The following diagrams illustrate the proposed mechanisms of action for nonanoic acid and the multi-site action of copper ions.

Nonanoic_Acid_Mechanism cluster_fungus Fungal Cell Nonanoic Acid Nonanoic Acid Fungal Spore/Hyphae Fungal Spore/Hyphae Nonanoic Acid->Fungal Spore/Hyphae Contact Cell Membrane Cell Membrane Nonanoic Acid->Cell Membrane Disrupts Cell Wall Cell Wall Cytoplasm Cytoplasm Cell Wall->Cell Membrane Cell Membrane->Cytoplasm pH Gradient Dissipation pH Gradient Dissipation Cell Membrane->pH Gradient Dissipation Leads to Cell Leakage & Desiccation Cell Leakage & Desiccation Cell Membrane->Cell Leakage & Desiccation Causes Inhibition of Germination/Growth Inhibition of Germination/Growth pH Gradient Dissipation->Inhibition of Germination/Growth Cell Leakage & Desiccation->Inhibition of Germination/Growth

Caption: Proposed mechanism of action of nonanoic acid on fungal cells.

Copper_Fungicide_Mechanism cluster_targets Multiple Cellular Targets Copper-Based Fungicide Copper-Based Fungicide Copper Ions (Cu²⁺) Copper Ions (Cu²⁺) Copper-Based Fungicide->Copper Ions (Cu²⁺) Releases Fungal Cell Fungal Cell Copper Ions (Cu²⁺)->Fungal Cell Contact Enzyme 1 Enzyme 1 Copper Ions (Cu²⁺)->Enzyme 1 Inhibits Enzyme 2 Enzyme 2 Copper Ions (Cu²⁺)->Enzyme 2 Inhibits Protein Synthesis Protein Synthesis Copper Ions (Cu²⁺)->Protein Synthesis Disrupts Cell Respiration Cell Respiration Copper Ions (Cu²⁺)->Cell Respiration Interferes with Cell Membrane Integrity Cell Membrane Integrity Copper Ions (Cu²⁺)->Cell Membrane Integrity Damages Cell Death Cell Death Enzyme 1->Cell Death Enzyme 2->Cell Death Protein Synthesis->Cell Death Cell Respiration->Cell Death Cell Membrane Integrity->Cell Death

Caption: Multi-site mechanism of action of copper-based fungicides.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative fungicide efficacy trial.

Fungicide_Efficacy_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Trial Execution cluster_assessment Phase 3: Data Collection and Analysis cluster_conclusion Phase 4: Conclusion Select Pathogen & Host Plant Select Pathogen & Host Plant Define Treatments & Concentrations Define Treatments & Concentrations Select Pathogen & Host Plant->Define Treatments & Concentrations Experimental Design (RCBD) Experimental Design (RCBD) Define Treatments & Concentrations->Experimental Design (RCBD) Plant Propagation Plant Propagation Experimental Design (RCBD)->Plant Propagation Fungicide Application Fungicide Application Plant Propagation->Fungicide Application Pathogen Inoculation Pathogen Inoculation Fungicide Application->Pathogen Inoculation Phytotoxicity Rating Phytotoxicity Rating Fungicide Application->Phytotoxicity Rating Disease Severity Assessment Disease Severity Assessment Pathogen Inoculation->Disease Severity Assessment Data Analysis (ANOVA) Data Analysis (ANOVA) Disease Severity Assessment->Data Analysis (ANOVA) Phytotoxicity Rating->Data Analysis (ANOVA) Comparative Efficacy Report Comparative Efficacy Report Data Analysis (ANOVA)->Comparative Efficacy Report

References

A Comparative Analysis of the Environmental Impact: Calcium Nonanoate vs. Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals assessing the environmental profiles of calcium nonanoate and conventional synthetic pesticides. This report synthesizes key data on aquatic toxicity, soil persistence, and non-target organism effects, providing a clear comparison to inform sustainable pest management strategies.

Executive Summary

The escalating demand for environmentally benign pest control solutions has spurred critical evaluation of existing and alternative chemical agents. This guide provides a detailed comparative analysis of the environmental impact of this compound, a naturally derived fatty acid-based herbicide, against a range of widely used synthetic pesticides, including glyphosate, atrazine, and neonicotinoids. By presenting quantitative data, experimental methodologies, and visual representations of molecular interactions, this report aims to equip researchers with the necessary information to assess the ecological footprint of these compounds. The findings indicate that while synthetic pesticides exhibit high efficacy, they are frequently associated with greater environmental persistence and broader non-target toxicity. In contrast, this compound demonstrates rapid biodegradation and a more favorable, though not entirely benign, ecotoxicological profile.

Data Presentation: A Quantitative Comparison

The following tables summarize key environmental impact parameters for this compound (and its active form, nonanoic acid) and selected synthetic pesticides. Data has been compiled from various sources to provide a comparative overview.

Table 1: Aquatic Toxicity

CompoundOrganismExposure DurationEndpointValue (mg/L)
Nonanoic AcidPimephales promelas (Fathead Minnow)96 hoursLC50104[1]
Nonanoic AcidDaphnia magna (Water Flea)48 hoursEC5096[1]
Glyphosate (Roundup®)Oncorhynchus mykiss (Rainbow Trout)96 hoursLC5052.0 - 54.8[2]
Glyphosate (Roundup®)Oncorhynchus kisutch (Coho Salmon)96 hoursLC5042.3[3]
AtrazineNot SpecifiedNot SpecifiedLC50Varies
ImidaclopridAedes taeniorhynchus (Saltmarsh Mosquito Larvae)48 hoursLC500.013[4]

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

Table 2: Soil Persistence

CompoundSoil TypeHalf-life (t½)
Pelargonic Acid (Nonanoic Acid)Various< 1 day[5][6]
AtrazineSandy Loam6.2 - 8.4 days[7]
AtrazineVarious13 - 261 days[8]
GlyphosateVariousVaries

Table 3: Bioaccumulation Potential

CompoundParameterValuePotential
Pelargonic Acid (Nonanoic Acid)Bioconcentration Factor (BCF)230 (estimated)High (but biodegrades rapidly)[9]
ImidaclopridLog Kow0.57Low[4]

Experimental Protocols

The data presented in this guide are predominantly derived from studies following standardized international guidelines. A representative experimental workflow for determining acute aquatic toxicity is outlined below.

Key Experiment: Acute Toxicity Testing in Fish (based on OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

Methodology:

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss), is selected.

  • Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and photoperiod are controlled.

  • Concentrations: A range of at least five concentrations of the test substance are prepared in a geometric series, along with an untreated control group.

  • Replicates: A minimum of seven fish are used for each test concentration and the control.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration that kills 50% of the test fish, is calculated for each observation time point using appropriate statistical methods.

G cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Data Analysis A Select Test Organism (e.g., Rainbow Trout) C Acclimatize Fish A->C B Prepare Test Solutions (5 concentrations + control) D Introduce Fish to Test Chambers B->D C->D E Maintain Controlled Conditions (Temp, pH, Light) D->E Static, Semi-static, or Flow-through F Record Mortalities at 24, 48, 72, 96 hours E->F G Calculate LC50 Values F->G H Statistical Analysis G->H

Experimental workflow for acute fish toxicity testing (OECD 203).

Signaling Pathways and Modes of Action

The environmental impact of a pesticide is intrinsically linked to its mode of action. The following diagrams illustrate the distinct mechanisms by which this compound and representative synthetic pesticides exert their effects.

This compound: Cell Membrane Disruption

This compound, and its active component nonanoic acid, acts as a contact herbicide. It rapidly disrupts the cell membranes of plants, leading to leakage of cellular contents and rapid desiccation.[10][11] This non-systemic action means it only affects the parts of the plant it directly contacts.

G cluster_plant_cell Plant Cell A This compound (Nonanoic Acid) B Plant Cell Wall A->B Contact C Cell Membrane B->C Penetration E Cellular Leakage (Desiccation) C->E Disruption D Cytoplasm D->E F Plant Death E->F

Mode of action of this compound.

Glyphosate: Shikimate Pathway Inhibition

Glyphosate, a widely used broad-spectrum herbicide, targets the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and some microorganisms.[12][13][14][15] By inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), glyphosate prevents the production of these vital amino acids, leading to plant death.[12][13][14][15] This pathway is not present in animals, which is a basis for its selective toxicity.[13]

G A Shikimate Pathway G EPSP Synthase A->G B Chorismate C Aromatic Amino Acids (Tryptophan, Phenylalanine, Tyrosine) B->C D Protein Synthesis C->D E Plant Growth D->E F Glyphosate F->G Inhibits G->B

Glyphosate's inhibition of the Shikimate Pathway.

Atrazine: Photosystem II Inhibition

Atrazine belongs to the triazine class of herbicides and functions by inhibiting photosynthesis.[16][17][18][19] It binds to the D1 protein in photosystem II of the chloroplasts, blocking electron transport.[16][17][18][19] This disruption leads to the production of reactive oxygen species that cause cellular damage and ultimately plant death.[16]

G cluster_chloroplast Chloroplast Thylakoid Membrane A Photosystem II B D1 Protein A->B C Electron Transport Chain B->C G Blocked Electron Flow B->G D ATP & NADPH Production C->D E Photosynthesis D->E F Atrazine F->B Binds to

Atrazine's inhibition of Photosystem II.

Neonicotinoids: Nicotinic Acetylcholine Receptor Agonist

Neonicotinoids, such as imidacloprid, are a class of insecticides that act on the central nervous system of insects.[20][21] They are agonists of the nicotinic acetylcholine receptors (nAChRs), causing overstimulation of nerve cells, leading to paralysis and death.[20][21][22] Their higher affinity for insect nAChRs compared to mammalian receptors contributes to their selective toxicity.[22]

G cluster_synapse Insect Synapse A Presynaptic Neuron B Postsynaptic Neuron A->B Neurotransmission C Nicotinic Acetylcholine Receptor (nAChR) F Continuous Nerve Stimulation C->F D Acetylcholine D->C Binds to E Neonicotinoid E->C Binds to (Irreversibly) G Paralysis & Death F->G

Neonicotinoid action on insect nAChRs.

Conclusion

The comparative assessment of this compound and synthetic pesticides reveals significant differences in their environmental impact profiles. This compound, with its rapid biodegradation and lower persistence, presents a more environmentally compatible option for certain weed management applications. However, its potential for aquatic toxicity warrants careful consideration and adherence to application guidelines. Synthetic pesticides, while highly effective, pose greater risks due to their persistence in soil and water, potential for bioaccumulation, and adverse effects on a wide range of non-target organisms. The choice of a particular pest control agent should be guided by a thorough risk assessment that considers not only efficacy but also the long-term ecological consequences. This guide provides a foundational dataset to aid in such assessments and encourages further research into the development of effective and environmentally sustainable pest management solutions.

References

Unraveling the Antifungal Mechanism of Calcium Nonanoate: A Comparative Guide to Fungal Calcium Channel Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of calcium nonanoate's proposed mechanism of action against fungal pathogens. By examining its effects alongside established fungal calcium channel disruptors, this document aims to validate its potential as a novel antifungal agent.

The disruption of calcium homeostasis is a critical vulnerability in fungal pathogens, presenting a promising avenue for the development of new antifungal therapies. Calcium signaling governs essential fungal processes, including growth, morphogenesis, and virulence. While several compounds are known to interfere with fungal calcium channels, the precise mechanism of action for fatty acid salts like this compound remains an area of active investigation. This guide synthesizes available data to compare the effects of this compound with other agents that modulate fungal calcium signaling, providing a framework for its validation and potential therapeutic application.

Comparative Analysis of Antifungal Mechanisms

The primary proposed mechanism for the antifungal activity of nonanoic acid, the active component of this compound, is the disruption of the fungal cell membrane. This action is distinct from compounds that specifically target and block voltage-gated calcium channels. The following table summarizes the key differences in their mechanisms and observed effects.

FeatureThis compound (via Nonanoic Acid)AmiodaroneTerpenoid Phenols (e.g., Carvacrol)Plant Defensins (e.g., MsDef1)
Primary Target Fungal plasma membraneDisruption of Ca2+ homeostasisPlasma membrane and ion homeostasisFungal Ca2+ channels (proposed)
Mechanism of Action Penetrates and disrupts the lipid bilayer, increasing membrane fluidity and causing leakage of intracellular contents.[1][2] The undissociated acid crosses the cell wall and dissociates in the more alkaline cytoplasm, contributing to instability.[3]Mediates toxicity through cytoplasmic calcium overload.[4] It causes an immediate and extensive influx of calcium and a sustained release from the vacuole.[4]Induces dose-dependent cytosolic calcium bursts.[5] Disrupts ion homeostasis, leading to changes in intracellular pH.[5]Blocks fungal calcium channels, leading to an influx of Ca2+.[4] Its antifungal activity is reduced in the presence of high external Ca2+ concentrations.[4]
Effect on Intracellular Ca2+ Likely a secondary effect of membrane leakage, leading to a general influx of ions, including calcium.Direct and rapid increase in cytosolic calcium levels.[4]Transient and immediate rise in cytosolic calcium.[5]Induces a strong influx of Ca2+.[4]
Evidence for Direct Channel Interaction No direct evidence found. The primary effect is on membrane integrity.Implied through the massive calcium influx, though the exact channel interaction is complex.[4]No direct evidence of specific channel blockade; the effect is likely due to membrane perturbation.[5]Evidence suggests interaction with a specific fungal Ca2+ channel.[4]
Minimum Inhibitory Concentration (MIC) Range For nonanoic acid against Microsporum gypseum: 0.04-0.05 mg/ml.[6]Varies by fungal species.Varies by specific compound and fungal species.For MsDef1 against Neurospora crassa: IC50 of 12 µg/mL.[4]

Experimental Protocols for Mechanism Validation

To validate the mechanism of fungal calcium channel disruption by this compound, a series of key experiments are required. The following protocols provide a detailed methodology for these investigations.

Fungal Growth Inhibition Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target fungal species.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild solvent compatible with the assay).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a fungal growth medium (e.g., RPMI-1640).

  • Inoculate each well with a standardized suspension of fungal cells (e.g., 1-5 x 10^5 CFU/mL).

  • Include positive (no drug) and negative (no fungus) control wells.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth, often assessed visually or by measuring absorbance at 600 nm.

Plasma Membrane Integrity Assay (Propidium Iodide Staining)

Objective: To assess the ability of this compound to disrupt the fungal plasma membrane.

Protocol:

  • Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.

  • Wash and resuspend the cells in a suitable buffer (e.g., PBS).

  • Treat the fungal cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours). Include an untreated control.

  • Add propidium iodide (PI) to each sample to a final concentration of 1-5 µg/mL. PI is a fluorescent dye that can only enter cells with a compromised membrane.

  • Incubate for 15-30 minutes in the dark.

  • Analyze the fluorescence of the cell suspension using a flow cytometer or a fluorescence microscope. An increase in PI fluorescence indicates a loss of membrane integrity.

Intracellular Calcium Measurement (Fluorescent Calcium Indicators)

Objective: To measure changes in intracellular calcium concentration in fungal cells upon exposure to this compound.

Protocol:

  • Load fungal cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This often involves incubation with the dye for 30-60 minutes.

  • Wash the cells to remove the extracellular dye.

  • Resuspend the loaded cells in a calcium-containing buffer.

  • Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence microscope.

  • Add this compound to the cell suspension and continuously record the fluorescence signal over time.

  • An increase in fluorescence intensity indicates a rise in intracellular calcium concentration. As a positive control, a known calcium ionophore like ionomycin can be used.

Visualizing the Mechanisms

To further clarify the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

G Proposed Antifungal Mechanism of this compound cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound Cell Wall Cell Wall This compound->Cell Wall Plasma Membrane Plasma Membrane Cell Wall->Plasma Membrane Nonanoic acid penetrates Cytoplasm Cytoplasm Plasma Membrane->Cytoplasm Disruption & Increased Fluidity Cell Death Cell Death Plasma Membrane->Cell Death Intracellular Ions Ions (K+, etc.) Cytoplasm->Intracellular Ions Leakage Cellular Contents Cellular Contents Cytoplasm->Cellular Contents Leakage

Caption: Mechanism of this compound

G Comparative Mechanism: Specific Calcium Channel Blockade cluster_extracellular Extracellular Space cluster_cell Fungal Cell Channel Blocker e.g., MsDef1 Calcium Channel Ca2+ Channel (e.g., Cch1/Mid1) Channel Blocker->Calcium Channel Blocks Extracellular Ca2+ Ca2+ Extracellular Ca2+->Calcium Channel Influx Plasma Membrane Plasma Membrane Cytoplasm Cytoplasm Calcium Channel->Cytoplasm Disrupted Homeostasis Signaling Cascade Signaling Cascade Cytoplasm->Signaling Cascade Alters Fungal Growth & Virulence Fungal Growth & Virulence Signaling Cascade->Fungal Growth & Virulence Inhibits

Caption: Specific Channel Blockade

G Experimental Workflow for Mechanism Validation Start Start Fungal Culture Fungal Culture Start->Fungal Culture Treatment Treat with this compound Fungal Culture->Treatment Assay1 Membrane Integrity Assay (Propidium Iodide) Treatment->Assay1 Assay2 Intracellular Ca2+ Assay (Fluorescent Dyes) Treatment->Assay2 Assay3 Growth Inhibition Assay (MIC Determination) Treatment->Assay3 Data Analysis Data Analysis Assay1->Data Analysis Assay2->Data Analysis Assay3->Data Analysis Conclusion Determine Mechanism Data Analysis->Conclusion

Caption: Experimental Workflow

References

Safety Operating Guide

Essential Safety and Handling Guidelines for Calcium Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of Calcium nonanoate, grounded in available data for similar substances.

Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on data for similar calcium salts and nonanoic acid. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The recommended personal protective equipment includes:

  • Eye Protection: Wear safety glasses with side shields or goggles. If there is a risk of splashing, a face shield is recommended.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary. Ensure proper fit and use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact. In cases of potential significant exposure, a full-body suit may be required.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.

  • Avoid Dust Formation: Take measures to prevent the generation of dust. Use appropriate tools and techniques for transferring the substance.

  • Grounding: If large quantities are being handled, ensure that equipment is properly grounded to prevent electrostatic discharge, which could ignite dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and moisture.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Characterization: The waste may be classified as hazardous. Consult your institution's EHS department for proper waste characterization.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Do not dispose of down the drain or in the regular trash unless explicitly approved by EHS. Arrange for pickup by a licensed hazardous waste disposal company.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and related compounds. Note the absence of specific occupational exposure limits for this compound itself.

PropertyValueSource/Compound
Molecular Formula C18H34CaO4ChemSrc[1]
Molecular Weight 354.538 g/mol ChemSrc[1]
Occupational Exposure Limits No specific limits established for this compound.
OSHA PEL for Calcium Oxide: 5 mg/m³NIOSH[2]
NIOSH REL for Calcium Oxide: TWA 2 mg/m³NIOSH
Acute Toxicity (Oral LD50, Rat) 4,280 mg/kg (for Calcium Acetate)Fisher Scientific[3]
Experimental Protocols: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, give artificial respiration.

  • Seek immediate medical attention.

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and plenty of water for at least 15 minutes.

  • Seek medical attention if irritation develops or persists.

Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Ingestion:

  • Do not induce vomiting.

  • If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Risks & Review SDS of Similar Compounds B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) B->C D Handle with Care to Minimize Dust C->D E Use Grounded Equipment for Large Quantities D->E F Securely Close Container E->F H Decontaminate Work Area E->H G Store in a Cool, Dry, Well-Ventilated Area F->G I Wash Hands Thoroughly H->I J Collect Waste in a Labeled, Sealed Container I->J K Consult EHS for Proper Disposal Protocol J->K L Arrange for Hazardous Waste Pickup K->L

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.